2,4-Dimethoxybenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWBXWFYRXSBAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174869 | |
| Record name | 2,4-Dimethoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-20-8 | |
| Record name | 2,4-Dimethoxybenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethoxybenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethoxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,4-Dimethoxybenzylamine from 2,4-Dimethoxybenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the valuable research chemical and drug development intermediate, 2,4-dimethoxybenzylamine, from its nitrile precursor, 2,4-dimethoxybenzonitrile (B173694). The guide provides a comprehensive overview of the primary synthetic methodologies, including detailed experimental protocols, a comparative summary of quantitative data, and visualizations of the core chemical transformations.
Introduction
This compound is a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its preparation from 2,4-dimethoxybenzonitrile is a common and critical transformation in medicinal chemistry and organic synthesis. This document outlines three primary methods for this conversion: catalytic hydrogenation and two distinct chemical reduction pathways. Each method offers unique advantages and requires specific experimental conditions for optimal yield and purity.
Synthetic Methodologies
The reduction of the nitrile functional group in 2,4-dimethoxybenzonitrile to a primary amine is the core of this synthesis. This can be achieved through the addition of hydrogen across the carbon-nitrogen triple bond. The primary methods to accomplish this are:
-
Catalytic Hydrogenation: Employing a metal catalyst (e.g., Raney® Nickel) and a hydrogen source.
-
Chemical Reduction with Complex Metal Hydrides: Utilizing powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).
-
Chemical Reduction with Borohydrides and a Lewis Acid: A milder approach using Sodium Borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid activator such as Boron Trifluoride Etherate (BF₃·OEt₂).
The choice of method can depend on factors such as available equipment (e.g., for hydrogenation), desired reaction scale, and sensitivity of other functional groups in the molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods for the reduction of aromatic nitriles. It is important to note that specific yields for the synthesis of this compound may vary and the data for the NaBH₄/BF₃·OEt₂ method is based on the reduction of a closely related substrate, 2-nitrobenzonitrile.[1]
| Method | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| Catalytic Hydrogenation | Raney® Nickel, H₂ | 2-Propanol | 328–358 K | Not Specified | High (General) |
| LiAlH₄ Reduction | LiAlH₄ | Tetrahydrofuran (B95107) (THF) | Room Temperature | 4 hours | High (General) |
| NaBH₄ / BF₃·OEt₂ Reduction | NaBH₄, BF₃·OEt₂ | Tetrahydrofuran (THF) | Room Temperature | Not Specified | 51[1] |
Experimental Protocols
Method 1: Catalytic Hydrogenation with Raney® Nickel
This method utilizes heterogeneous catalysis with Raney® Nickel and molecular hydrogen. The reaction is typically carried out in a pressure vessel.
Experimental Workflow
Caption: Workflow for Catalytic Hydrogenation.
Protocol:
-
Catalyst Preparation: Handle Raney® Nickel as a slurry in water or a suitable solvent as it is pyrophoric when dry.[2]
-
Reaction Setup: In a suitable pressure reactor, charge 2,4-dimethoxybenzonitrile, 2-propanol as the solvent, and the Raney® Nickel catalyst. The catalyst loading is typically 2–8 g/dm³.[3]
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 500–2000 kPa.[3]
-
Reaction Conditions: Heat the mixture to 328–358 K with efficient stirring.[3] The reaction progress can be monitored by techniques such as TLC or GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Isolation: Filter the reaction mixture to remove the Raney® Nickel catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The crude this compound can be purified by vacuum distillation to yield the final product.
Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent reducing agent that readily converts nitriles to primary amines. This reaction must be carried out under anhydrous conditions.
Experimental Workflow
Caption: Workflow for LiAlH₄ Reduction.
Protocol:
-
Reaction Setup: To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous tetrahydrofuran (THF, 10 volumes) under a nitrogen atmosphere at 0 °C, add a solution of 2,4-dimethoxybenzonitrile (1 equivalent) in anhydrous THF dropwise.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.[4]
-
Quenching: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (1 volume), 10% aqueous NaOH (1.5 volumes), and finally water (3 volumes).[4]
-
Isolation: Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate (B1210297) or dichloromethane.[4]
-
Purification: Separate the organic layer from the filtrate, wash it with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.[4]
Method 3: Chemical Reduction with Sodium Borohydride and Boron Trifluoride Etherate
This method provides a milder alternative to LiAlH₄. The Lewis acid, BF₃·OEt₂, activates the nitrile towards reduction by NaBH₄.
Experimental Workflow
Caption: Workflow for NaBH₄/BF₃·OEt₂ Reduction.
Protocol:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethoxybenzonitrile in anhydrous THF.
-
Reagent Addition: Add sodium borohydride to the solution, followed by the slow addition of boron trifluoride etherate at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC.
-
Work-up: Upon completion, the reaction is carefully quenched with an acidic solution to neutralize the excess borohydride and hydrolyze the intermediate boron complexes.
-
Isolation: The aqueous layer is then basified to deprotonate the amine, which is subsequently extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.
Reaction Mechanisms
The following diagrams illustrate the proposed signaling pathways for the reduction of the nitrile group by the different methodologies.
Catalytic Hydrogenation
The catalytic hydrogenation of a nitrile on a metal surface, such as Raney® Nickel, is believed to proceed through the formation of an imine intermediate. This intermediate can then be further hydrogenated to the primary amine. A competing pathway involves the reaction of the intermediate imine with the product amine, leading to the formation of secondary and tertiary amines as byproducts.
Caption: Catalytic Hydrogenation Pathway.
LiAlH₄ Reduction
The reduction of a nitrile with LiAlH₄ involves a two-step nucleophilic addition of hydride ions.
Caption: LiAlH₄ Reduction Mechanism.[5]
NaBH₄ / BF₃·OEt₂ Reduction
In this mechanism, the Lewis acid BF₃·OEt₂ is believed to coordinate to the nitrogen atom of the nitrile, thereby activating the carbon-nitrogen triple bond towards nucleophilic attack by the hydride from NaBH₄.
Caption: Proposed NaBH₄/BF₃·OEt₂ Reduction Pathway.
Conclusion
The synthesis of this compound from 2,4-dimethoxybenzonitrile can be effectively achieved through several methodologies. Catalytic hydrogenation offers a scalable and atom-economical route, while chemical reduction with LiAlH₄ provides a powerful and rapid conversion. The use of NaBH₄ with BF₃·OEt₂ presents a milder alternative. The selection of the most appropriate method will be guided by the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the successful preparation of this important chemical intermediate.
References
A Comprehensive Technical Guide to 2,4-Dimethoxybenzylamine: Properties, Synthesis, and Applications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2,4-dimethoxybenzylamine, a versatile reagent in organic synthesis, particularly within the pharmaceutical industry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and its application in the construction of complex molecules, and explores its role as a key building block for novel therapeutic agents.
Core Properties of this compound
This compound is a substituted benzylamine (B48309) that serves as a valuable intermediate in various chemical transformations. Its physicochemical properties are summarized below.
| Property | Value |
| CAS Number | 20781-20-8 |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 140 °C at 1 mmHg |
| Density | 1.113 g/mL at 25 °C |
| Refractive Index | n20/D 1.549 |
Synthesis of this compound
A common synthetic route to this compound is a two-step process starting from m-dimethoxybenzene. The workflow for this synthesis is depicted below.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound[1]
Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride
This step involves the chloromethylation of m-dimethoxybenzene. While the referenced patent does not provide specific quantities for this step, it generally proceeds by reacting m-dimethoxybenzene with paraformaldehyde and hydrogen chloride in the presence of a phase transfer catalyst.
Step 2: Synthesis of this compound
-
To 1 liter of ethanol (B145695), add hexamethylenetetramine (urotropine) (42 g, 0.3 mol), sodium iodide (45 g, 0.3 mol), and 2,4-dimethoxybenzyl chloride (55.8 g, 0.3 mol).
-
Heat the mixture to 40°C and stir for 6 hours.
-
Filter the reaction solution and wash the resulting solid with cold ethanol/water.
-
To the solid, add 1 liter of ethanol and 200 ml of concentrated hydrochloric acid and reflux for 2 hours.
-
After cooling, a solid precipitates. Filter the solid and dissolve it in water.
-
Adjust the pH of the solution to 11 with a sodium hydroxide (B78521) solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the organic layer with brine, dry it, and recover the solvent.
-
Purify the product by vacuum distillation to obtain this compound.
Applications in Pharmaceutical Synthesis
This compound is a crucial component in the synthesis of various biologically active molecules, including antibacterial agents and 2,4,5-trisubstituted oxazoles.
Synthesis of (-)-Muraymycin D2 Analogues
In the total synthesis of the antibacterial agent (-)-muraymycin D2, this compound is employed as a "masked" ammonia (B1221849) equivalent in a key Ugi four-component reaction (U-4CR).[1][2][3] This strategy circumvents the challenges associated with using ammonia directly in the reaction.
Caption: Ugi Reaction in (-)-Muraymycin D2 Synthesis.
-
Mix the carboxylic acid (compound 46), isonitrile (compound 51), isovaleraldehyde, and this compound.
-
The reaction is carried out without any solvent at room temperature for 72 hours.
-
The resulting Ugi product (a mixture of diastereomers) is then purified by silica (B1680970) gel column chromatography.
-
Subsequent deprotection steps yield the final product, (-)-muraymycin D2.
Synthesis of 2,4,5-Trisubstituted Oxazoles
2,4,5-Trisubstituted oxazoles are an important class of heterocyclic compounds with diverse biological activities. This compound can be used in a tandem Ugi/Robinson-Gabriel reaction sequence to synthesize these molecules.[4]
Caption: Synthesis of 2,4,5-Trisubstituted Oxazoles.
Ugi Reaction:
-
To a solution of this compound (1.0 equivalent) in methanol, add the corresponding carboxylic acid (1.0 equivalent), arylglyoxal (1.0 equivalent), and isonitrile (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to obtain the crude Ugi product.
Robinson-Gabriel Cyclization:
-
Treat the crude Ugi product with concentrated sulfuric acid at 60°C for 2 hours.
-
Carefully quench the reaction with ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility as a masked form of ammonia in multicomponent reactions, such as the Ugi reaction, has enabled the efficient synthesis of complex and biologically important molecules. The detailed protocols provided in this guide offer a practical resource for researchers engaged in the discovery and development of new pharmaceuticals. Further exploration of its applications is likely to yield innovative synthetic strategies for a wide range of chemical entities.
References
Safeguarding the Integrity of 2,4-Dimethoxybenzylamine: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2,4-dimethoxybenzylamine, a critical reagent for researchers, scientists, and professionals in the field of drug development and organic synthesis. Understanding the stability profile of this compound is paramount to ensuring experimental reproducibility, product efficacy, and safety.
Core Stability Profile
This compound is a generally stable organic compound under recommended storage conditions. However, its reactivity as a primary amine necessitates careful handling and storage to prevent degradation. The primary factors influencing its stability are exposure to air (specifically carbon dioxide), light, elevated temperatures, and incompatible materials.
Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 20781-20-8 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂ | [3] |
| Molecular Weight | 167.21 g/mol | [2] |
| Appearance | Colorless to light yellow or light orange clear liquid | |
| Boiling Point | 140 °C at 1 mmHg | [2] |
| Density | 1.113 g/mL at 25 °C | [2] |
| Flash Point | 113 °C (closed cup) | [1] |
Recommended Storage Conditions
To maintain the purity and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and product information.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | To minimize potential degradation over long-term storage. |
| Atmosphere | Under inert gas (e.g., Argon or Nitrogen) | To prevent reaction with atmospheric carbon dioxide, which can form the corresponding carbamate. |
| Container | Tightly sealed, light-resistant container | To prevent exposure to air, moisture, and light. |
| Location | Cool, dry, and well-ventilated area | To ensure a stable environment and prevent accumulation of any potential vapors. |
Incompatible Materials and Hazards
To prevent hazardous reactions and degradation of the product, this compound should be stored away from the following materials:
-
Strong Oxidizing Agents: Can cause vigorous, potentially hazardous reactions.
-
Acids and Acid Anhydrides: As a base, it will react exothermically with acids.
-
Carbon Dioxide: Reacts with atmospheric CO₂.[4]
Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.
Experimental Protocols for Stability Assessment
Protocol: Accelerated Stability Study of this compound
1. Objective: To assess the stability of this compound under accelerated temperature and humidity conditions over a defined period.
2. Materials:
- This compound (high purity grade)
- HPLC-grade solvents (e.g., acetonitrile, water)
- pH buffers
- Inert gas (Argon or Nitrogen)
- Type I glass vials with inert septa
3. Equipment:
- Stability chambers with controlled temperature and humidity
- HPLC or UPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
- Analytical balance
- pH meter
4. Experimental Workflow:
5. Analytical Method:
- A stability-indicating HPLC-UV or LC-MS method should be developed and validated.
- The method must be able to separate the parent compound from any potential degradation products.
- Parameters to validate include specificity, linearity, accuracy, precision, and limit of detection/quantitation.
6. Data Analysis:
- The concentration of this compound should be determined at each time point.
- The percentage of remaining compound and the formation of any degradation products should be calculated.
- Degradation kinetics can be modeled to predict the shelf-life under different storage conditions.
Factors Influencing Stability: A Logical Relationship
The stability of this compound is a function of several interconnected environmental and chemical factors. The following diagram illustrates these relationships and their impact on the compound's integrity, leading to the recommended storage conditions.
Conclusion
While this compound is a stable compound, its long-term integrity is contingent upon strict adherence to proper storage and handling protocols. By controlling environmental factors such as temperature, light, and atmospheric exposure, and by avoiding contact with incompatible substances, researchers can ensure the reliability and reproducibility of their experiments. For critical applications, it is recommended that in-house stability testing be conducted to establish appropriate re-test dates for specific laboratory conditions and storage systems.
References
The Versatile Role of 2,4-Dimethoxybenzylamine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic use of protecting groups and key building blocks is paramount to the efficient and successful construction of complex molecules. Among the arsenal (B13267) of reagents available to chemists, 2,4-dimethoxybenzylamine (DMBA) and its corresponding 2,4-dimethoxybenzyl (DMB) group have emerged as highly versatile and valuable tools. This technical guide provides an in-depth review of the applications of this compound in organic synthesis, with a focus on its role as a protecting group, its utility in multicomponent reactions, and its synthesis. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in leveraging the unique properties of this reagent.
The 2,4-Dimethoxybenzyl (DMB) Group: A Highly Labile Protecting Group
The DMB group is a benzyl-type protecting group renowned for its heightened acid lability compared to the parent benzyl (B1604629) (Bn) and the related p-methoxybenzyl (PMB) groups.[1] This increased reactivity is attributed to the electron-donating effects of the two methoxy (B1213986) groups on the aromatic ring, which stabilize the benzylic carbocation formed during acid-mediated cleavage.[1] This property allows for the selective removal of the DMB group under exceptionally mild acidic conditions, providing a crucial element of orthogonality in complex synthetic strategies.[1]
Protection of Functional Groups
The DMB group can be readily introduced to protect a variety of functional groups, including alcohols, amines, thiols, and tetrazoles.
Table 1: Comparison of Benzyl-Type Protecting Groups for a Primary Alcohol [1]
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,4-Dimethoxybenzyl chloride (DMB-Cl) | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| Bn | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 4 - 12 h | 90 - 99 |
Deprotection of the DMB Group
The key advantage of the DMB protecting group lies in the mild conditions required for its removal. It can be cleaved under both acidic and oxidative conditions, often with high selectivity in the presence of other protecting groups.
Table 2: Comparison of Cleavage Conditions for Benzyl-Type Protecting Groups [1]
| Protecting Group | Acidic Cleavage (TFA) | Oxidative Cleavage (DDQ) |
| DMB | Readily Cleaved (e.g., 10% TFA in CH₂Cl₂, quant., 2 h)[1] | Readily Cleaved |
| PMB | Readily Cleaved (slower than DMB) | Readily Cleaved |
| Bn | Generally Stable | Generally Stable |
Experimental Protocols
Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Chloride
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2,4-Dimethoxybenzyl chloride (DMB-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2,4-dimethoxybenzyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Deprotection of a DMB-Protected Alcohol using Trifluoroacetic Acid (TFA)
Materials:
-
DMB-protected alcohol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 equiv) in anhydrous DCM.
-
Add TFA (10-20% v/v) to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporation with toluene may be necessary to remove residual TFA.
-
Purify the crude product by flash column chromatography on silica gel.
Oxidative Deprotection of a DMB-Protected Alcohol using DDQ
Materials:
-
DMB-protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DMB-protected compound (1.0 equiv) in a mixture of DCM and water (typically 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.2 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
This compound in Multicomponent Reactions
This compound is a valuable component in various multicomponent reactions (MCRs), most notably the Ugi four-component reaction (Ugi-4CR). In this context, it often serves as a traceless ammonia (B1221849) equivalent, where the DMB group can be removed post-reaction to yield a primary amide.
The Ugi Four-Component Reaction
The Ugi-4CR is a powerful tool for the rapid generation of molecular diversity from simple starting materials. It involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.
Ugi four-component reaction workflow.
This strategy has been successfully employed in the total synthesis of complex natural products, such as the antibacterial agent Muraymycin D2.
Synthesis of this compound
This compound can be synthesized through various methods, with reductive amination of 2,4-dimethoxybenzaldehyde (B23906) being a common and efficient route.
Reductive Amination of 2,4-Dimethoxybenzaldehyde
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Methanol or other suitable solvent
Procedure:
-
Dissolve 2,4-dimethoxybenzaldehyde and the ammonia source in the chosen solvent.
-
Stir the mixture at room temperature to facilitate imine formation.
-
Add the reducing agent portion-wise.
-
Continue stirring until the reaction is complete as monitored by TLC.
-
Work-up the reaction mixture, typically involving quenching with water, extraction with an organic solvent, and purification by chromatography or distillation.
Synthesis via reductive amination.
Application in Drug Development: The Case of Olmesartan Medoxomil
The DMB group has proven to be an effective protecting group for the tetrazole moiety in the synthesis of the antihypertensive drug Olmesartan Medoxomil. The DMB group is stable under various reaction conditions used in the synthesis and can be readily cleaved under mild acidic conditions in the final steps of the synthesis.[1]
Conclusion
This compound and the corresponding DMB protecting group offer significant advantages in organic synthesis due to their unique reactivity and stability profiles. The high acid lability of the DMB group allows for its selective removal under mild conditions, enabling elegant and efficient synthetic strategies for the construction of complex molecules. Its utility as a key building block in multicomponent reactions further underscores its importance in modern synthetic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of the properties and applications of this compound is essential for the design and execution of innovative and successful synthetic routes.
References
An In-depth Technical Guide to the Safe Handling of 2,4-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for 2,4-dimethoxybenzylamine (CAS No: 20781-20-8). The information is intended to equip laboratory personnel with the necessary knowledge to handle this chemical safely, minimizing exposure risks and ensuring proper emergency response.
Chemical and Physical Properties
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₃NO₂[1][2] |
| Molecular Weight | 167.21 g/mol [1][2] |
| Appearance | Clear, colorless to pale yellow liquid[1][3] |
| Boiling Point | 140 °C @ 1 mmHg[1][2] |
| Density | 1.113 g/mL at 25 °C[1][2] |
| Refractive Index | n20/D 1.549 (lit.)[1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[2][4] |
| Solubility | No data available[4] |
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is crucial to understand its potential dangers before handling.
GHS Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 1B[5] |
| Serious Eye Damage/Eye Irritation | 1[5] |
Hazard Statements:
Pictogram:
-
GHS05: Corrosive[2]
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound. The following workflow outlines the essential steps for safe handling, from initial risk assessment to final disposal.
Caption: Workflow for the safe handling of this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3][6]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield (EN 166).[6][7] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber).[6] |
| Skin and Body Protection | A lab coat and, if necessary, an apron or coveralls to prevent skin contact.[6] |
| Respiratory Protection | Not typically required with adequate ventilation, but a respirator may be necessary for large spills or in poorly ventilated areas.[6] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[6]
Storage
-
Incompatible with oxidizing agents.[6]
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][6] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4][6] |
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6]
-
Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Contain the spill and prevent it from entering drains. Collect the material for disposal.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Hazardous Combustion Products: In a fire, irritating and highly toxic gases may be generated, including nitrogen oxides, carbon monoxide, and carbon dioxide.[3][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains or waterways.
Toxicological Information
Experimental Protocols: General Handling of a Corrosive Liquid
The following is a generalized protocol for handling a corrosive liquid like this compound in a research setting. This protocol should be adapted to the specific requirements of your experiment.
Caption: General experimental workflow for handling corrosive liquids.
Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling any chemical.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 98 20781-20-8 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride(20781-21-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Navigating the Solubility Landscape of 2,4-Dimethoxybenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility Profile of 2,4-Dimethoxybenzylamine
This compound is utilized in the synthesis of a variety of complex organic molecules, including anti-HIV-1 agents and antibacterial nucleoside natural products.[1][2][3] Its unique structure, featuring two methoxy (B1213986) groups on the benzene (B151609) ring, influences its reactivity and solubility.[4]
Based on established principles of organic chemistry, the solubility of amines is largely dictated by their molecular weight and the presence of the basic nitrogen atom. Amines with a lower carbon-to-nitrogen ratio (typically four or fewer carbons) tend to be water-soluble.[5] Conversely, amines with a higher carbon content are generally insoluble in water but exhibit solubility in organic solvents.[5] Given that this compound possesses nine carbon atoms, it is expected to have low solubility in water but good solubility in various organic solvents.
Furthermore, as a basic compound, this compound is expected to react with acids to form water-soluble ammonium (B1175870) salts.[6][7] This property is a key consideration in its handling, purification, and formulation.
Qualitative Solubility Summary
The following table summarizes the expected qualitative solubility of this compound in different classes of solvents based on general chemical principles.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Water | H₂O | Insoluble | The molecule's significant hydrocarbon content (nine carbon atoms) outweighs the polarity of the amine and methoxy groups, limiting its ability to form hydrogen bonds with water.[5] |
| Polar Aprotic Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble | "Like dissolves like" principle; the organic structure of the amine allows for favorable interactions with these solvents.[5][8] |
| Polar Protic Solvents | Methanol, Ethanol | Soluble | The amine can interact with these solvents through dipole-dipole interactions and potentially hydrogen bonding. |
| Nonpolar Solvents | Toluene, Hexane | Soluble | The significant nonpolar character of the benzyl (B1604629) and methoxy groups should allow for solubility in nonpolar organic solvents.[8] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine group is protonated by the acid to form a water-soluble ammonium salt.[6][7][9] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | As a base itself, it will not react with or be deprotonated by an aqueous base to form a more soluble species.[9][10] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of an organic compound like this compound. This method is based on standard laboratory procedures for solubility testing.[6][9][10]
Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, toluene, 5% HCl, 5% NaOH)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Graduated cylinders or pipettes
-
pH paper or a calibrated pH meter
Qualitative Solubility Determination:
-
Sample Preparation: In a small, clean, and dry test tube, add approximately 0.1 g of this compound.
-
Solvent Addition: Add 3 mL of the chosen solvent to the test tube in portions, shaking vigorously after each addition.
-
Observation: Observe the mixture closely. A compound is considered soluble if it forms a homogeneous solution with no visible suspended particles.[11] For liquid solutes, there should be no distinct layers.
-
pH Measurement (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using pH paper or a pH meter. An alkaline pH would be expected for an amine.[6][9]
-
Acid/Base Testing: If the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH solutions using the same procedure.[9][10] Solubility in 5% HCl is a strong indicator of a basic functional group like an amine.[7][9]
Quantitative Solubility Determination (Shake-Flask Method):
-
Saturated Solution Preparation: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has settled. If necessary, centrifuge or filter the solution to remove any suspended particles.
-
Analysis: Carefully withdraw a known volume of the clear, saturated solution. Determine the concentration of the dissolved this compound using a suitable analytical technique, such as:
-
Gravimetric Analysis: Evaporate the solvent from the known volume of the solution and weigh the remaining solute.
-
Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of a compound in a solution.
-
-
Calculation: Calculate the solubility in units such as g/L or mol/L.
Experimental Workflow for Solubility Determination
The following diagram illustrates a logical workflow for the systematic determination of the solubility of an organic compound.
Caption: Workflow for solubility testing of this compound.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound | 20781-20-8 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. chemhaven.org [chemhaven.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. youtube.com [youtube.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
Spectroscopic Data for 2,4-Dimethoxybenzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2,4-dimethoxybenzylamine, a significant reagent and building block in synthetic organic chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Data Presentation
The spectroscopic data for this compound and its hydrochloride salt are summarized in the tables below, providing a clear and concise reference for compound characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride
| Assignment | Chemical Shift (δ) in ppm |
| Aromatic CH | 7.35 |
| Aromatic CH | 6.61 |
| Aromatic CH | 6.54 |
| -CH₂- (Benzylic) | 3.86 |
| -OCH₃ (Methoxy) | 3.82 |
| -OCH₃ (Methoxy) | 3.78 |
| -NH₃⁺ (Ammonium) | 8.43 |
Note: Data corresponds to the hydrochloride salt of this compound, recorded in DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) in ppm |
| C-1 (C-CH₂NH₂) | ~120-130 |
| C-2 (C-OCH₃) | ~158-162 |
| C-3 (CH) | ~98-105 |
| C-4 (C-OCH₃) | ~160-164 |
| C-5 (CH) | ~104-108 |
| C-6 (CH) | ~130-135 |
| -CH₂- (Benzylic) | ~40-45 |
| -OCH₃ (at C-2) | ~55-57 |
| -OCH₃ (at C-4) | ~55-57 |
Table 3: IR Absorption Data for this compound
The following table outlines the characteristic infrared absorption bands expected for this compound based on its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3400-3250 (two bands for primary amine) | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=C (aromatic) | 1625-1575 and 1525-1475 | Stretching |
| N-H (amine) | 1650-1580 | Bending |
| C-N | 1335-1250 (aromatic amine) | Stretching |
| C-O (ether) | 1275-1200 and 1075-1020 (aryl ethers) | Stretching |
| C-H (aromatic) | 900-675 | Out-of-plane bending |
Table 4: Mass Spectrometry Data for this compound
The mass spectrum of this compound is characterized by the following major peaks.
| m/z Value | Proposed Fragment | Notes |
| 167 | [M]⁺ | Molecular Ion |
| 166 | [M-H]⁺ | |
| 152 | [M-CH₃]⁺ | Loss of a methyl radical |
| 151 | [M-NH₂]⁺ or [M-O]⁺ | |
| 136 | [M-OCH₃]⁺ | Loss of a methoxy (B1213986) radical |
| 121 | [M-CH₂NH₂-H]⁺ | |
| 108 | ||
| 91 | ||
| 77 |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (or its hydrochloride salt)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube using a Pasteur pipette.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 90°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum.
-
Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
A suitable volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)
Procedure (using EI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).
-
Injection: Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
A Technical Guide to High-Purity 2,4-Dimethoxybenzylamine for Researchers and Drug Development Professionals
Introduction
2,4-Dimethoxybenzylamine is a versatile chemical intermediate widely utilized in organic synthesis and pharmaceutical development.[1] Its unique structure, featuring two methoxy (B1213986) groups on the benzylamine (B48309) core, enhances its reactivity and solubility, making it a valuable building block for complex molecules.[1] This guide provides an in-depth overview of commercial suppliers of high-purity this compound, its synthesis, and its applications in research and drug development. This compound serves as a crucial component in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, and has applications in the development of anti-HIV-1 agents and antibacterial nucleoside natural products.[1][2][3]
Commercial Suppliers of High-Purity this compound
A variety of chemical suppliers offer this compound in high purity grades suitable for research and development purposes. The following table summarizes the specifications from prominent vendors.
| Supplier | Purity Specification | Analysis Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich (Merck) | 98%[4] | Not Specified | 20781-20-8[3] | C₉H₁₃NO₂[3] | 167.21[3] |
| Thermo Scientific Chemicals | ≥97.5%[5] | GC[5] | 20781-20-8[5] | C₉H₁₃NO₂[5] | 167.21[6] |
| Chem-Impex | ≥ 98%[1] | GC[1] | 20781-20-8[1] | C₉H₁₃NO₂[1] | 167.21[1] |
| Tokyo Chemical Industry (TCI) | >95.0% | GC (T) | 20781-20-8 | C₉H₁₃NO₂ | 167.21 |
| Dideu Industries Group Limited | 99.00%[7] | Not Specified | 20781-20-8[7] | C₉H₁₃NO₂[7] | 167.21[1] |
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two common protocols.
1. Reduction of 2,4-Dimethoxybenzonitrile (B173694)
A prevalent laboratory-scale synthesis involves the reduction of 2,4-dimethoxybenzonitrile.[8][9]
-
Reactants: 2,4-dimethoxybenzonitrile, Sodium borohydride (B1222165) (NaBH₄), Boron trifluoride etherate (BF₃·OEt₂), Tetrahydrofuran (THF).[8]
-
Procedure: 2,4-dimethoxybenzonitrile is dissolved in THF. The solution is then treated with sodium borohydride and boron trifluoride etherate to facilitate the reduction of the nitrile group to an amine.[8]
-
Outcome: This reaction yields this compound.[8]
Caption: Synthesis of this compound via nitrile reduction.
2. Two-Step Synthesis from m-Dimethoxybenzene
An alternative, scalable synthesis starts from m-dimethoxybenzene (referred to as m-xylylene dimethyl ether in the patent) and proceeds through a chloromethylated intermediate.[10][11]
-
Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride
-
Reactants: m-Dimethoxybenzene, paraformaldehyde, and an acidic solution are heated in the presence of a phase transfer catalyst.[10]
-
Conditions: The reaction temperature is controlled between 60-120°C for 4 hours.[10]
-
Outcome: This step yields the intermediate, 2,4-dimethoxybenzyl chloride, with high selectivity.[10]
-
-
Step 2: Amination of 2,4-Dimethoxybenzyl Chloride
-
Reactants: 2,4-Dimethoxybenzyl chloride, hexamine (urotropine), and sodium iodide are reacted in ethanol (B145695).[10]
-
Conditions: The mixture is stirred at 40°C for 6 hours. The resulting solid is filtered, washed, and then refluxed with ethanol and concentrated hydrochloric acid for 2 hours. After cooling and filtration, the solid is dissolved in water, the pH is adjusted to 11 with NaOH, and the product is extracted with ether.[10]
-
Purification: The final product is obtained by vacuum distillation, yielding this compound with a purity of >98% (GC).[10]
-
Caption: Two-step industrial synthesis of this compound.
Applications in Research and Drug Development
This compound is a key building block in the synthesis of biologically active compounds.[1] It serves as an amine nucleophile and is employed in multicomponent reactions like the Ugi reaction.[3][8]
Key Research Applications:
-
Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals, especially those for neurological disorders.[1][2]
-
Antiviral Agents: Used in the synthesis of anti-HIV-1 agents.[3]
-
Antibacterial Agents: Employed in the total synthesis of the antibacterial nucleoside natural product, (-)-muraymycin D₂.[3][9]
-
Organic Synthesis: It acts as an ammonia (B1221849) equivalent in the Ugi/Robinson-Gabriel reaction sequence to create 2,4,5-trisubstituted oxazoles.[3][8]
-
Neurochemistry Research: The compound is used in studies of neurotransmitter systems.[2]
The following diagram illustrates the logical workflow of utilizing this compound in a drug discovery context.
Caption: Role of this compound in drug discovery workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound 98 20781-20-8 [sigmaaldrich.com]
- 4. This compound 98 20781-20-8 [sigmaaldrich.com]
- 5. H27140.14 [thermofisher.com]
- 6. This compound, 98% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. This compound | 20781-20-8 [chemicalbook.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. This compound 98 20781-20-8 [sigmaaldrich.com]
- 10. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]
- 11. CN102311351B - A kind of synthetic method of this compound - Google Patents [patents.google.com]
The Genesis of a Versatile Building Block: The Historical Development and Initial Applications of 2,4-Dimethoxybenzylamine
For researchers, scientists, and drug development professionals, understanding the origins and early applications of key chemical intermediates can provide valuable context for contemporary research. 2,4-Dimethoxybenzylamine, a seemingly ubiquitous reagent in modern organic synthesis, has a rich history rooted in the challenges of peptide synthesis and the quest for novel therapeutic agents. This in-depth technical guide explores the historical development of this compound, detailing its initial syntheses and foundational uses that paved the way for its current widespread applications.
Introduction
This compound is a primary amine that has become an indispensable tool in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its utility stems from the electronic properties conferred by the two methoxy (B1213986) groups on the benzene (B151609) ring, which influence its reactivity and allow for its use as a protecting group and a versatile synthetic intermediate. This guide will delve into the early discoveries and applications that first brought this compound to the attention of the scientific community.
Early Synthetic Approaches
While numerous methods for the synthesis of this compound exist today, early preparations were often born out of necessity for specific applications. One of the foundational methods for synthesizing benzylamines, in general, involves the reduction of a corresponding nitrile. Specifically for this compound, a common preparative route involves the reduction of 2,4-dimethoxybenzonitrile.[2][3]
A prevalent early method for this transformation utilized sodium borohydride (B1222165) in the presence of a Lewis acid, such as boron trifluoride etherate, in an ethereal solvent like tetrahydrofuran (B95107) (THF).
Another historically significant approach to benzylamines is the Delepine reaction, which involves the reaction of a benzyl (B1604629) halide with hexamethylenetetramine, followed by acidic hydrolysis. A modern adaptation of a related approach is detailed in a Chinese patent, which describes a two-step synthesis starting from m-dimethoxybenzene.[1][4] This process first involves chloromethylation to form 2,4-dimethoxybenzyl chloride, followed by amination using hexamethylenetetramine (urotropine) and subsequent hydrolysis.
Table 1: Overview of Early and Representative Synthetic Methods for this compound
| Method | Starting Material | Key Reagents | Reported Yield | Reference |
| Nitrile Reduction | 2,4-Dimethoxybenzonitrile | NaBH₄, BF₃·OEt₂, THF | Not specified in early general literature | [2][3] |
| Sommelet-type Reaction | 2,4-Dimethoxybenzyl chloride | Hexamethylenetetramine, Ethanol (B145695), HCl | 92% | [1][4] |
Experimental Protocol: Synthesis via the Sommelet-type Reaction[1][5]
-
To a 1-liter flask containing ethanol, add hexamethylenetetramine (42g, 0.3 mol), sodium iodide (45g, 0.3 mol), and 2,4-dimethoxybenzyl chloride (55.8g, 0.3 mol).
-
Heat the mixture to 40°C and stir for 6 hours.
-
Filter the reaction solution and wash the resulting solid with cold ethanol/water.
-
To the solid, add 1 liter of ethanol and 200 ml of concentrated hydrochloric acid and reflux for 2 hours.
-
After cooling, a solid precipitates. Filter the solid and dissolve it in water.
-
Adjust the pH of the aqueous solution to 11 with a sodium hydroxide (B78521) solution.
-
Extract the product with ether, wash the organic layer with brine, and dry.
-
Recover the solvent and perform vacuum distillation to obtain this compound (47g, 92% yield, GC >98%).
Caption: Synthetic pathway to this compound from m-dimethoxybenzene.
Initial Key Application: A Protecting Group in Peptide Synthesis
One of the earliest and most significant applications of the 2,4-dimethoxybenzyl (DMB) group, and by extension the amine, was in the field of peptide synthesis. In a seminal 1971 paper by Pietta, Cavallo, and Marshall, the 2,4-dimethoxybenzyl group was introduced as a protecting group for the amide side chains of glutamine and asparagine.
The acid lability of the DMB group made it an attractive choice for protecting these side chains, as it could be readily cleaved under conditions that did not affect other protecting groups commonly used in peptide synthesis at the time. This work was a crucial step in advancing the solid-phase peptide synthesis (SPPS) methodology developed by Bruce Merrifield.
While the 1971 paper focuses on the use of the DMB group for protection, the synthesis of the protected amino acids would have necessitated the use of this compound or a related precursor. This established the importance of the 2,4-dimethoxybenzyl moiety in the toolkit of peptide chemists.
Early Application in Medicinal Chemistry: Synthesis of N-Hydroxythiourea
A significant early application of this compound as a direct reactant in medicinal chemistry was reported in a 1976 paper by M. Sato and C. H. Stammer from the University of Georgia. Their work detailed the synthesis of N-hydroxythiourea, a compound of interest for its potential biological activity.
In their synthetic route, this compound served as a precursor to the corresponding isothiocyanate. The DMB group was then cleaved to yield the final product. This work is a clear, early example of this compound being used as a key intermediate in the synthesis of a novel small molecule for biological evaluation.
Experimental Protocol: Synthesis of N-(2,4-Dimethoxybenzyl)isothiocyanate
Caption: Synthetic pathway for N-hydroxythiourea using this compound.
Evolving Roles and Modern Applications
The foundational work in peptide synthesis and medicinal chemistry laid the groundwork for the diverse applications of this compound seen today. Its role as a building block has expanded significantly, and it is now a key component in the synthesis of a wide array of compounds, including:
-
Anti-HIV-1 agents
-
Antibacterial nucleoside natural products
-
Ammonia equivalents in the synthesis of substituted oxazoles
The unique properties of the 2,4-dimethoxybenzyl group continue to be exploited in modern organic synthesis, demonstrating the enduring legacy of these early discoveries.
Conclusion
The historical development of this compound showcases a journey from a specialized reagent in peptide chemistry to a versatile and widely used building block in modern drug discovery and organic synthesis. Its initial uses, driven by the need for acid-labile protecting groups and as a precursor for novel therapeutic agents, have paved the way for its current status as an indispensable tool for researchers and scientists. A thorough understanding of its origins and early applications provides a strong foundation for its continued and innovative use in the future.
References
A Theoretical Exploration of 2,4-Dimethoxybenzylamine's Molecular Orbitals: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical calculation of molecular orbitals for 2,4-dimethoxybenzylamine, a key building block in synthetic chemistry. While extensive experimental data on this compound exists, this paper focuses on the computational methodologies used to elucidate its electronic properties. We detail a standard protocol for Density Functional Theory (DFT) calculations to determine parameters such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken charge distribution. The presented data, while illustrative, is based on established computational practices for similar aromatic amines and serves as a blueprint for in-silico analysis. This guide is intended to equip researchers with the foundational knowledge to conduct and interpret theoretical calculations, aiding in the rational design of novel molecular structures and the prediction of their reactivity.
Introduction
This compound is a versatile primary amine utilized in the synthesis of a wide range of chemical entities, including protecting groups for various functional moieties and precursors for pharmacologically active compounds.[1][2] Its chemical behavior and reactivity are fundamentally governed by the spatial distribution and energy levels of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively, in chemical reactions.[3][4]
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate these electronic properties.[5] By solving approximations of the Schrödinger equation, DFT can provide valuable insights into a molecule's stability, reactivity, and potential interaction sites.[6] This whitepaper outlines the theoretical framework and a detailed protocol for performing such calculations on this compound.
Theoretical Methodology
The following protocol describes a typical workflow for the theoretical calculation of this compound's molecular orbitals using DFT. This methodology is based on common practices in computational chemistry for organic molecules.[7][8][9][10]
Geometry Optimization
The first step in any quantum chemical calculation is to find the lowest energy conformation of the molecule.
-
Software: Gaussian 09/16, ORCA, or similar computational chemistry packages.
-
Method: Density Functional Theory (DFT) is employed. A common and effective functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[11]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically chosen. This set provides a good balance between accuracy and computational cost, with diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distribution.
-
Procedure: An initial 3D structure of this compound is generated. A geometry optimization calculation is then performed in a vacuum or with a solvent model (e.g., Polarizable Continuum Model, PCM, for solvents like water or DMSO) to find the global minimum on the potential energy surface. Frequency calculations are subsequently run to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
Molecular Orbital and Electronic Property Calculations
Once the geometry is optimized, a single-point energy calculation is performed using the same functional and basis set to determine the electronic properties.
-
HOMO-LUMO Energies: The energies of the frontier molecular orbitals are direct outputs of the calculation. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualization helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
Mulliken Population Analysis: This analysis partitions the total electron density among the different atoms in the molecule, providing Mulliken atomic charges. These charges offer an approximation of the local electronic environment around each atom.
The following diagram illustrates the computational workflow:
Illustrative Results
The following tables summarize hypothetical, yet representative, quantitative data that would be obtained from the described DFT calculations for this compound.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | -0.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.10 | ELUMO - EHOMO; indicates chemical reactivity and stability. |
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Value | Interpretation |
| Ionization Potential (I) | -EHOMO | 5.85 eV | Approximate energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.75 eV | Approximate energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 3.30 eV | Tendency to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 2.55 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.196 eV-1 | Reciprocal of hardness; measure of polarizability. |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.13 eV | Measure of electrophilic character. |
Table 3: Mulliken Atomic Charges (Selected Atoms)
| Atom | Charge (a.u.) | Interpretation |
| N (Amine) | -0.85 | High negative charge indicates a nucleophilic center. |
| O (Methoxy at C2) | -0.62 | Electron-rich oxygen atom. |
| O (Methoxy at C4) | -0.64 | Electron-rich oxygen atom. |
| C (Aromatic Ring) | Varied (-0.2 to +0.1) | Charge distribution influenced by methoxy (B1213986) and benzylamine (B48309) groups. |
| H (Amine) | +0.41 | Positively charged, indicating acidic character. |
Visualization of Molecular Orbitals and Reactivity
The relationship between calculated parameters and predicted chemical behavior is visualized below.
References
- 1. This compound 98 20781-20-8 [sigmaaldrich.com]
- 2. This compound | 20781-20-8 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Orbital Calculations [cms.gutow.uwosh.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DFT Calculation, Molecular Docking, Biological Activity, and Crystal Structure of (E)-2-((4-tert-Butylbenzylimino)Methyl)-4-Methoxy-Phenol [acikerisim.comu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes and Protocols: 2,4-Dimethoxybenzylamine as a Protecting Group for Glutamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2,4-dimethoxybenzylamine (DMB-amine) as a protecting group for the side chain of glutamine (Gln) in peptide synthesis. This strategy is particularly valuable for preventing common side reactions and improving the efficiency of solid-phase peptide synthesis (SPPS).
Introduction
The side chain of glutamine contains a primary amide that can lead to undesirable side reactions during peptide synthesis, most notably the formation of pyroglutamate (B8496135) and dehydration to a nitrile. Protection of this amide group is crucial for the successful synthesis of complex peptides. The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group that offers effective protection of the glutamine side chain. It is stable under the basic conditions used for Fmoc deprotection and can be cleanly removed during the final trifluoroacetic acid (TFA) cleavage step.
Advantages of Using DMB Protection for Glutamine
-
Prevention of Pyroglutamate Formation: The DMB group effectively blocks the nucleophilic attack of the N-terminal amine on the side-chain amide, thus preventing the formation of pyroglutamate.
-
Inhibition of Dehydration: Protection with DMB prevents the dehydration of the glutamine side chain to a nitrile, a common side reaction when using carbodiimide (B86325) activators.
-
Acid Lability: The DMB group is readily cleaved by trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups.
-
Compatibility with Fmoc Chemistry: The DMB group is stable to the piperidine (B6355638) solutions used for the removal of the Fmoc protecting group from the N-terminus.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Gln(DMB)-OH
This protocol describes the synthesis of N-α-Fmoc-N-γ-(2,4-dimethoxybenzyl)-L-glutamine.
Materials:
-
Fmoc-L-Glutamic acid γ-ester (e.g., Fmoc-Glu-OtBu)
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of Fmoc-Glu-OtBu: Dissolve Fmoc-Glu-OtBu (1 equivalent) and a coupling reagent (e.g., HBTU, 1 equivalent) in a minimal amount of DMF.
-
Coupling Reaction: Add DIPEA (2 equivalents) to the solution from step 1. To this activated ester, add this compound (1.1 equivalents). Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain Fmoc-Gln(DMB)-OtBu.
-
OtBu Deprotection: Treat the purified Fmoc-Gln(DMB)-OtBu with a solution of TFA/DCM (1:1) for 1-2 hours at room temperature to remove the tert-butyl ester.
-
Final Product: Remove the solvent under reduced pressure to yield Fmoc-Gln(DMB)-OH.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (HPLC) | >98% |
Protocol 2: Incorporation of Fmoc-Gln(DMB)-OH in Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for coupling Fmoc-Gln(DMB)-OH onto a solid support.
Materials:
-
Fmoc-Gln(DMB)-OH
-
Peptide synthesis resin (e.g., Rink Amide, Wang)
-
DMF
-
20% Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
DIPEA
-
DCM
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes. Wash the resin thoroughly with DMF.
-
Coupling: Dissolve Fmoc-Gln(DMB)-OH (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).
-
Repeat: Continue with the subsequent amino acid couplings.
Protocol 3: Cleavage and Deprotection of the DMB Group
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the DMB protecting group.
Materials:
-
Peptide-resin
-
TFA
-
TIS
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Quantitative Data for Cleavage:
| Parameter | Value |
| Cleavage Efficiency | >95% |
| Purity of Crude Peptide (HPLC) | Typically 70-90% (sequence dependent) |
Potential Side Reactions and Mitigation
The primary side reaction during the cleavage of the DMB group is the alkylation of susceptible amino acid residues, particularly tryptophan, by the liberated DMB cation.
Mitigation Strategy:
-
Use of Scavengers: The inclusion of scavengers such as triisopropylsilane (TIS) in the cleavage cocktail is crucial to trap the reactive DMB cation and prevent side reactions.[1]
Visualizing the Workflow
Caption: Workflow for the synthesis of Fmoc-Gln(DMB)-OH.
References
Application Notes: N-Protection of Sulfamates with 2,4-Dimethoxybenzyl Groups
Introduction
Sulfamates are a crucial functional group in medicinal chemistry and drug development.[1][2][3][4] The direct synthesis of sulfamates from alcohols or phenols using sulfamoyl chloride is often limited to the later stages of a synthetic route due to the lability of the O-sulfamate group, particularly under basic conditions.[1][2][3][4] To overcome this limitation, a robust protecting group strategy for the sulfamate (B1201201) nitrogen has been developed. This application note details a highly effective protocol for the N-protection of aryl O-sulfamates using 2,4-dimethoxybenzyl (DMB) groups. This method renders the sulfamate stable to a wide range of reaction conditions, including oxidizing and reducing agents, as well as bases and nucleophiles, thus enabling its incorporation in multi-step syntheses.[1][2][3]
The protocol involves a four-step sequence resulting in the formation of a di-N-protected sulfamate, where both protons on the sulfamate nitrogen are replaced by 2,4-dimethoxybenzyl groups.[1][2][3] The use of DMB as a protecting group is particularly advantageous due to its straightforward and quantitative removal under mild acidic conditions.[1][2][3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the N-protection and subsequent deprotection of aryl O-sulfamates.
Materials and Methods
-
Substituted phenols
-
1,1′-sulfonylbis(2-methyl-1H-imidazole)
-
Trimethyloxonium tetrafluoroborate (B81430)
-
Bis(2,4-dimethoxybenzyl)amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Microwave reactor
Protocol 1: Synthesis of Aryl 2-methyl-1H-imidazole-1-sulfonate
-
A mixture of a substituted phenol (B47542) and 1,1′-sulfonylbis(2-methyl-1H-imidazole) is subjected to microwave heating.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the aryl 2-methyl-1H-imidazole-1-sulfonate product.
Protocol 2: N-methylation of Aryl 2-methyl-1H-imidazole-1-sulfonate
-
The aryl 2-methyl-1H-imidazole-1-sulfonate obtained from Protocol 1 is dissolved in a suitable anhydrous solvent.
-
Trimethyloxonium tetrafluoroborate is added to the solution.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The methylated product is isolated and purified.
Protocol 3: Displacement with Bis(2,4-dimethoxybenzyl)amine
-
The N-methylated imidazole-sulfonate from Protocol 2 is reacted with bis(2,4-dimethoxybenzyl)amine.
-
This displacement reaction yields the N,N-bis(2,4-dimethoxybenzyl) protected aryl O-sulfamate.
-
The product is purified using standard chromatographic techniques.
Protocol 4: Deprotection of N,N-bis(2,4-dimethoxybenzyl) Aryl O-sulfamate
-
The protected sulfamate is dissolved in dichloromethane.
-
10% trifluoroacetic acid is added to the solution.
-
The reaction is stirred at room temperature for 2 hours.[1][2][3]
-
The deprotection is quantitative, yielding the final aryl O-sulfamate.[1][2][3][4]
Data Presentation
The described protocol is characterized by high yields in all key steps.
| Step | Reagents | Product | Yield |
| Sulfonylation | Phenol, 1,1′-sulfonylbis(2-methyl-1H-imidazole) | Aryl 2-methyl-1H-imidazole-1-sulfonate | Very High |
| Methylation | Aryl 2-methyl-1H-imidazole-1-sulfonate, Trimethyloxonium tetrafluoroborate | N-methylated imidazole-sulfonate | Very High |
| Displacement | N-methylated imidazole-sulfonate, Bis(2,4-dimethoxybenzyl)amine | N,N-bis(2,4-dimethoxybenzyl) aryl O-sulfamate | Very High |
| Deprotection | N,N-bis(2,4-dimethoxybenzyl) aryl O-sulfamate, 10% TFA in DCM | Aryl O-sulfamate | Quantitative |
Visualizations
Experimental Workflow for N-protection and Deprotection of Aryl O-sulfamates
Caption: Workflow for the N-protection of aryl O-sulfamates and subsequent deprotection.
References
- 1. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,4,5-Trisubstituted Oxazoles Using 2,4-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of 2,4,5-trisubstituted oxazoles utilizing 2,4-dimethoxybenzylamine in a tandem Ugi four-component reaction (U-4CR) followed by a Robinson-Gabriel cyclodehydration. This methodology offers a robust and versatile route to a diverse range of oxazole (B20620) derivatives, which are significant scaffolds in medicinal chemistry.[1][2]
Introduction
The oxazole moiety is a key structural feature in many biologically active compounds and natural products. The synthesis of 2,4,5-trisubstituted oxazoles is of particular interest as it allows for extensive functionalization to modulate pharmacological properties. The described method employs this compound as a traceless ammonia (B1221849) equivalent in an Ugi multicomponent reaction. The resulting α-acylamino amide intermediate is then subjected to an acid-mediated removal of the 2,4-dimethoxybenzyl (DMB) protecting group, which is followed by a concomitant cyclodehydration to furnish the desired 2,4,5-trisubstituted oxazole.[1][3]
Reaction Principle
The overall synthesis is a two-step process:
-
Ugi Four-Component Reaction (U-4CR): An amine (this compound), a carbonyl compound (arylglyoxal), a carboxylic acid, and an isonitrile react in a one-pot fashion to form a highly functionalized α-acylamino amide intermediate.[1][2]
-
Deprotection and Robinson-Gabriel Cyclodehydration: The DMB group on the Ugi product is cleaved under acidic conditions. The resulting N-acyl α-aminoketone intermediate then undergoes an intramolecular cyclodehydration (Robinson-Gabriel reaction) to form the aromatic oxazole ring.[1][4]
Data Presentation
The following table summarizes the yields for the two-step synthesis of various 2,4,5-trisubstituted oxazoles.
| Entry | Carboxylic Acid (R¹COOH) | Arylglyoxal (R²COCHO) | Isonitrile (R³NC) | Ugi Product Yield (%) | Oxazole Yield (%) |
| 1 | 4-Trifluoromethylbenzoic acid | Phenylglyoxal | n-Butyl isocyanide | 57 | 72 |
| 2 | 4-Chlorobenzoic acid | Phenylglyoxal | n-Butyl isocyanide | 65 | 78 |
| 3 | 4-Methoxybenzoic acid | Phenylglyoxal | n-Butyl isocyanide | 72 | 85 |
| 4 | Thiophene-2-carboxylic acid | Phenylglyoxal | n-Butyl isocyanide | 68 | 75 |
| 5 | 4-Trifluoromethylbenzoic acid | 4-Methoxyphenylglyoxal | n-Butyl isocyanide | 62 | 70 |
| 6 | 4-Trifluoromethylbenzoic acid | Phenylglyoxal | Cyclohexyl isocyanide | 55 | 68 |
Yields are based on isolated products as reported in the literature.[1]
Experimental Protocols
Step 1: Ugi Four-Component Reaction
This protocol describes the general procedure for the synthesis of the α-acylamino amide intermediate.
Reagents:
-
This compound (1.0 equiv)
-
Arylglyoxal (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Isonitrile (1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (1.0 equiv) in methanol, add the corresponding carboxylic acid (1.0 equiv), arylglyoxal (1.0 equiv), and isonitrile (1.0 equiv).[2]
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Ugi product.
-
The crude product can be purified by silica (B1680970) gel column chromatography or used directly in the next step after solvent removal.
Step 2: Deprotection and Robinson-Gabriel Cyclodehydration
This protocol details the conversion of the Ugi product to the final 2,4,5-trisubstituted oxazole.
Reagents:
-
Ugi Product (from Step 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (B1210297) (EtOAc)
-
1 N Sodium Hydroxide (NaOH)
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of the Ugi product (e.g., 1.07 mmol) in concentrated sulfuric acid (10 mL), stir the reaction mixture at 60 °C for 2 hours.[1]
-
Cool the reaction mixture in an ice bath.
-
Carefully add ethyl acetate (30 mL) to the solution.
-
Neutralize the mixture by the slow addition of 1 N NaOH (30 mL) while maintaining the temperature in the ice bath.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution in vacuo to give the crude oxazole product.[1]
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure 2,4,5-trisubstituted oxazole.[1]
Note on an Alternative Cyclodehydration Condition: Treatment of the Ugi product with 1.2 equivalents of phosphorus oxychloride (POCl₃) in DMF at 80 °C for 2 hours can also effect the debenzylation and cyclodehydration. However, this method may lead to formylation of the aryl ring derived from the arylglyoxal as a side reaction (Vilsmeier-Haack reaction).[1]
Visualizations
Signaling Pathway
Caption: Tandem Ugi/Robinson-Gabriel synthesis pathway.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Logical Relationship
Caption: Logical flow of the synthetic strategy.
References
Application of 2,4-Dimethoxybenzylamine in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2,4-dimethoxybenzylamine (2,4-DMB-amine) derivatives in solid-phase peptide synthesis (SPPS). The unique properties of the 2,4-dimethoxybenzyl (DMB) group offer significant advantages in the synthesis of complex peptides, including the prevention of aggregation and side reactions, and enabling the production of C-terminal modified peptides.
Introduction to this compound in SPPS
This compound and its derivatives serve two primary roles in SPPS:
-
Backbone Protection: The 2,4-dimethoxybenzyl (DMB) group can be used as a temporary protecting group for the backbone amide nitrogen. This is particularly effective in preventing the aggregation of "difficult" or hydrophobic peptide sequences by disrupting inter-chain hydrogen bonding. It is commonly introduced as a dipeptide building block, such as Fmoc-Aaa-(Dmb)Gly-OH. The DMB group is labile to standard acid cleavage conditions, typically trifluoroacetic acid (TFA), and is removed during the final cleavage from the resin.[1]
-
Linker Chemistry: this compound can be incorporated into linker moieties for the solid-phase synthesis of C-terminal modified peptides. A notable example is the 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker, which functions as a "latent" safety-catch linker. The DMB group protects the reactive hydrazine (B178648), which can be deprotected and activated for subsequent cleavage and modification.
Key Applications and Methodologies
Backbone Protection to Mitigate Peptide Aggregation
The use of DMB as a backbone protecting group is a powerful strategy to improve the efficiency of SPPS for challenging sequences.
Advantages:
-
Prevents Aggregation: By temporarily masking a backbone amide, the DMB group disrupts the formation of secondary structures on the resin, which is a primary cause of poor coupling efficiency and incomplete deprotection.[1]
-
Improves Solubility: DMB-protected peptide chains exhibit better solvation properties.[2]
-
Reduces Aspartimide Formation: Backbone protection at the nitrogen of the amino acid following an aspartic acid residue can effectively prevent the formation of aspartimide, a common side reaction in Fmoc-SPPS.[3]
Experimental Protocol: Synthesis of Fmoc-Ala-(Dmb)Gly-OH Dipeptide
This protocol describes the synthesis of a common DMB-dipeptide building block.
Step 1: Reductive Amination
-
Dissolve 2,4-dimethoxybenzaldehyde (B23906) (1.0 eq) and glycine (B1666218) ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (B128534) (3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane (B109758).
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.[1]
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidify the mixture and extract the free acid.[1]
Step 3: Fmoc Protection
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.
-
Remove the dioxane under reduced pressure, dilute with water, and wash with ether.
-
Acidify the aqueous layer with citric acid and extract the product with ethyl acetate (B1210297).[1]
Step 4: Dipeptide Coupling
-
Couple Fmoc-Ala-OH to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final product, Fmoc-Ala-(Dmb)Gly-OH.[1]
Experimental Protocol: Incorporation of Fmoc-Aaa-(Dmb)Gly-OH into SPPS
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).[1]
-
DMB-Dipeptide Activation: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH (1.5 eq), HBTU (1.45 eq), and HOBt (1.5 eq) in DMF. Add DIPEA (3 eq) and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the activated dipeptide solution to the resin and agitate the mixture for 2-4 hours at room temperature.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[1]
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.[1]
-
Continue SPPS: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids.
-
Final Cleavage: The DMB group is cleaved simultaneously with the side-chain protecting groups and the linker during the final TFA cleavage step.
Quantitative Data Summary: DMB Backbone Protection
| Parameter | Observation | Reference |
| Crude Purity Improvement | Increased from 45% to 91% for an Asp-Gly containing peptide upon incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH. | [2] |
| Yield Improvement | HPLC yield for the 61-residue C-terminal region of human nucleolin improved from 5% to 26% with the use of 14 Fmoc-Gly-(Dmb)Gly-OH building blocks. | [2] |
| Coupling Time | 2-4 hours for DMB-dipeptide coupling. | [1] |
Workflow for SPPS with DMB-Dipeptide Incorporation
Synthesis of C-Terminal Modified Peptides using a DMBAH Linker
The 2,4-dimethoxybenzyl arylhydrazine (DMBAH) linker is a "latent" safety-catch linker that allows for the synthesis of various C-terminal modified peptides. The DMB group serves to protect the hydrazine moiety during peptide elongation.
Workflow for using the DMBAH Linker
Experimental Protocol: Two-Step Cleavage of the DMBAH Linker
This protocol outlines the cleavage of a peptide from a DMBAH-functionalized resin to yield a peptide ester.
Step 1: DMB Group Deprotection
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA in DCM).
-
Agitate the mixture for 30 minutes at room temperature.
-
Filter the resin and wash thoroughly with DCM and DMF.[4]
Step 2: Oxidation and Nucleophilic Cleavage
-
Suspend the deprotected resin in a solution of copper (II) acetate in a nucleophilic solvent (e.g., methanol (B129727) for methyl ester formation).
-
Agitate the mixture at room temperature. Quantitative cleavage is often achieved within 2 hours at 20°C.
-
Filter the resin and collect the filtrate containing the cleaved peptide ester.
-
Wash the resin with the cleavage solvent and combine the filtrates.
-
Remove the solvent under reduced pressure to obtain the crude peptide ester.[4]
Synthesis of Peptide Amides:
To obtain a peptide amide, after the oxidation step, the activated acyl diazene (B1210634) intermediate can be reacted with an amine (R-NH2) as the nucleophile.
Quantitative Data Summary: DMBAH Linker
| Parameter | Observation | Reference |
| Cleavage Time | Quantitative cleavage can be achieved within 2 hours at 20°C. | |
| Versatility | Can be used to synthesize peptide esters, thioesters, and p-nitroanilides. | [4] |
Synthesis of Peptide Aldehydes
While direct application protocols for this compound in the mainstream synthesis of peptide aldehydes are not widely documented, the principles of DMB protection can be conceptually applied. A general strategy for solid-phase peptide aldehyde synthesis involves the immobilization of a protected amino aldehyde onto a resin, followed by peptide elongation and subsequent cleavage.
A general protocol for the synthesis of peptide aldehydes on a solid support is as follows:
-
Immobilization of Amino Aldehyde: A protected amino aldehyde (e.g., Fmoc-amino acetal) is coupled to a suitable resin.
-
Peptide Elongation: Standard Fmoc-SPPS is performed to elongate the peptide chain.
-
Deprotection and Cleavage: The peptide is cleaved from the resin, and the aldehyde functionality is deprotected, often under mild acidic conditions.
For example, protected amino acid aldehydes can be immobilized on a threonyl resin as an oxazolidine. After peptide synthesis, a two-step cleavage protocol involving TFA/DCM followed by a mixture of DCM/MeOH/AcOH/H₂O can release the peptide aldehyde.[5]
Troubleshooting and Key Considerations
-
Steric Hindrance: Coupling of amino acids onto a DMB-protected secondary amine can be sterically hindered. The use of pre-formed DMB-dipeptides is the recommended approach to circumvent this issue.[1]
-
Completeness of Coupling: Due to the potential for steric hindrance, extended coupling times (2-4 hours) and the use of a coupling confirmation test (e.g., Kaiser test) are crucial when using DMB-dipeptides.[1]
-
Cleavage of DMBAH Linker: The two-step cleavage of the DMBAH linker requires careful execution. Incomplete DMB deprotection will prevent the subsequent oxidation and cleavage.
-
Scavengers in Final Cleavage: During the final TFA cleavage, the DMB group will generate a carbocation. The use of appropriate scavengers (e.g., triisopropylsilane, TIS) is recommended to prevent side reactions with sensitive amino acid residues.
Conclusion
This compound derivatives are valuable tools in solid-phase peptide synthesis. As a backbone protecting group, the DMB moiety effectively mitigates aggregation and side reactions, enabling the synthesis of "difficult" peptides with improved yield and purity. The DMBAH linker provides a versatile safety-catch strategy for the synthesis of C-terminal modified peptides. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to successfully implement these advanced techniques in their peptide synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cleavage of the 2,4-Dimethoxybenzyl (DMB) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzyl (DMB) group is a crucial acid-labile protecting group in modern organic synthesis, particularly valued in the fields of peptide, carbohydrate, and complex molecule synthesis. Its enhanced acid lability compared to the p-methoxybenzyl (PMB) group allows for its selective removal under milder conditions, providing a valuable tool for orthogonal protection strategies.[1][2][3] This document provides detailed application notes and experimental protocols for the cleavage of the DMB protecting group under various conditions.
Introduction to the DMB Protecting Group
The DMB group is typically introduced to protect hydroxyl, amino, and thiol functionalities. Its stability profile is marked by its sensitivity to acidic and certain oxidative conditions, while it remains robust towards basic, nucleophilic, and many reducing conditions.[2] This differential reactivity is fundamental to its application in multi-step syntheses where selective deprotection is paramount. The two electron-donating methoxy (B1213986) groups on the aromatic ring increase the electron density, facilitating cleavage by stabilizing the resulting benzylic carbocation.[1][4]
Cleavage Mechanisms
The removal of the DMB group can be broadly categorized into two primary mechanisms: acidic cleavage and oxidative cleavage.
-
Acidic Cleavage: This is the most common method for DMB deprotection.[2][5] Strong acids like trifluoroacetic acid (TFA) readily cleave the DMB group. The reaction proceeds via protonation of the ether oxygen (in the case of DMB-protected alcohols) or the protected nitrogen/sulfur, followed by the departure of the protected functional group and the formation of a resonance-stabilized 2,4-dimethoxybenzyl cation.[6] This highly reactive carbocation necessitates the use of scavengers to prevent side reactions with sensitive functional groups within the substrate.[6]
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for the oxidative cleavage of DMB ethers.[2][7] The mechanism involves the formation of a charge-transfer complex between the electron-rich DMB group and the electron-deficient DDQ. This is followed by a single electron transfer (SET) to generate a radical cation, which is stabilized by the methoxy groups, leading to selective cleavage.[7] This method is particularly useful due to its neutral reaction conditions, making it compatible with a wide array of sensitive functional groups.[7]
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,4-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 2,4-dimethoxybenzylamine as a versatile starting material. The protocols outlined below cover multicomponent reactions for the synthesis of oxazoles and provide proposed pathways for the synthesis of quinazolines and pyridines. Quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate understanding and implementation.
Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Ugi/Robinson-Gabriel Reaction
This compound serves as an effective ammonia (B1221849) equivalent in the Ugi four-component reaction (Ugi-4CR). The resulting Ugi product, upon acid treatment, undergoes a deprotection and subsequent cyclodehydration via the Robinson-Gabriel synthesis to yield highly substituted oxazoles. This two-step, one-pot sequence offers an efficient route to a diverse library of oxazole (B20620) derivatives, which are significant scaffolds in medicinal chemistry.[1]
Data Presentation
| Product | R Group (from Carboxylic Acid) | R' Group (from Isonitrile) | Yield (%) | Reference |
| 7 | 4-Trifluoromethylphenyl | n-Butyl | 72 | [1] |
| 20 | Cbz-protected amino acid | Cyclohexyl | - | [1] |
| 21 | Amino acid (deprotected) | Cyclohexyl | - | [1] |
Experimental Protocol: Tandem Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles[1]
Materials:
-
This compound
-
Aryl or Aliphatic Carboxylic Acid
-
Arylglyoxal
-
Isonitrile (e.g., n-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
Step 1: Ugi Four-Component Reaction
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in methanol.
-
To this solution, add the corresponding carboxylic acid (1.0 equiv.), arylglyoxal (1.0 equiv.), and isonitrile (1.0 equiv.).
-
Stir the reaction mixture at room temperature for 36 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude Ugi product. For the synthesis of the Ugi product leading to oxazole 7 , a 57% yield was reported for this step.[1]
Step 2: Robinson-Gabriel Cyclization
-
To the crude Ugi product from Step 1, add concentrated sulfuric acid.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
After cooling to room temperature, carefully pour the reaction mixture over ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude oxazole.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,4,5-trisubstituted oxazole.
Visualizations
References
2,4-Dimethoxybenzylamine: A Versatile Intermediate in Pharmaceutical Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2,4-Dimethoxybenzylamine (DMB-amine) is a valuable and versatile intermediate in modern pharmaceutical synthesis. Its unique electronic properties make it an excellent protecting group for primary and secondary amines, readily cleavable under specific acidic or oxidative conditions. Furthermore, its nucleophilic nature allows for its incorporation as a key building block in the construction of complex heterocyclic scaffolds and as a component in multicomponent reactions, such as the Ugi reaction, for the rapid generation of compound libraries with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of pharmaceutical research and development.
Application as a Protecting Group for Amines
The 2,4-dimethoxybenzyl (DMB) group is a widely used protecting group for amines in the synthesis of complex molecules, including peptides and heterocyclic drug candidates. The electron-donating methoxy (B1213986) groups on the benzene (B151609) ring render the DMB group highly susceptible to cleavage by acids, allowing for deprotection under mild conditions that leave other acid-labile protecting groups, such as Boc, intact.
Synthesis of N-(2,4-Dimethoxybenzyl)-Protected 1,3-Diazaoxindoles
1,3-Diazaoxindoles are a class of heterocyclic compounds with demonstrated biological activity, making them attractive targets for drug discovery. This compound can be employed to introduce a protected nitrogen atom during the synthesis of these scaffolds.[1]
Quantitative Data Summary: Synthesis of a DMB-Protected Diazaoxindole Precursor
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Purity | Reference |
| 1. Amination | Ethyl 2-(4-chloropyrimidin-5-yl)acetate, this compound hydrochloride | Ethyl 2-(4-((2,4-dimethoxybenzyl)amino)pyrimidin-5-yl)acetate | DMF | DIPEA | 110 | 3 | 60 | Crystalline | [1] |
| 2. Cyclization | Ethyl 2-(4-((2,4-dimethoxybenzyl)amino)pyrimidin-5-yl)acetate | 7-(2,4-Dimethoxybenzyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | Ethyl Acetate | Sodium Ethoxide | RT | - | - | - | [1] |
Experimental Protocol: Synthesis of Ethyl 2-(4-((2,4-dimethoxybenzyl)amino)pyrimidin-5-yl)acetate
-
To a stirred solution of ethyl 2-(4-chloropyrimidin-5-yl)acetate (10.5 mmol) in N,N-dimethylformamide (DMF, 25 mL), add this compound hydrochloride (11 mmol) and N,N-diisopropylethylamine (DIPEA) (21 mmol) at room temperature under an argon atmosphere.
-
Heat the reaction mixture to 110°C and stir for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (150 mL) to the mixture and stir for 30 minutes to precipitate the product.
-
Filter the crystalline precipitate, wash with water (2 x 30 mL), and dry to obtain the pure product.[1]
Deprotection of the 2,4-Dimethoxybenzyl Group
The DMB group can be removed under acidic conditions, often using trifluoroacetic acid (TFA). The ease of cleavage can be influenced by the electronic nature of the rest of the molecule.[1] In some cases, strong acids like triflic acid are required for efficient deprotection.[1]
Experimental Protocol: Cleavage of the DMB Group with Trifluoroacetic Acid
-
Dissolve the N-(2,4-dimethoxybenzyl)-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, remove the TFA and solvent under reduced pressure.
-
Purify the resulting deprotected amine by an appropriate method, such as column chromatography or recrystallization.
Caption: General workflow for the protection and deprotection of amines using the 2,4-dimethoxybenzyl (DMB) group.
Application in Multicomponent Reactions: The Ugi Reaction
The Ugi four-component reaction (U-4CR) is a powerful tool in medicinal chemistry for the rapid synthesis of diverse libraries of peptidomimetics and other complex structures from simple starting materials. This compound is frequently used as the amine component in these reactions.
Synthesis of Antibiotic Precursors: (-)-Muraymycin D2 and Uracil (B121893) Polyoxin (B77205) C Analogs
This compound has been instrumental in the total synthesis of the antibacterial nucleoside natural product, (-)-muraymycin D2, and in the synthesis of uracil polyoxin C (UPOC) methyl ester analogs, which are inhibitors of chitin (B13524) synthase.[2][3][4][5]
Quantitative Data Summary: Ugi Reaction in the Synthesis of (-)-Muraymycin D2 Precursor
| Amine | Aldehyde | Carboxylic Acid | Isonitrile | Product | Solvent | Yield (%) | Reference |
| This compound | Isovaleraldehyde | Urea-dipeptide carboxylic acid | Protected uridine-derived isonitrile | Protected Muraymycin D2 | - | - | [2][4][6] |
Experimental Protocol: General Procedure for the Ugi Four-Component Reaction
-
To a solution of the carboxylic acid component (1.0 eq) in methanol (B129727) or another suitable polar solvent, add the aldehyde or ketone component (1.0 eq) and this compound (1.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add the isonitrile component (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Ugi product.
Caption: The Ugi four-component reaction (U-4CR) utilizing this compound.
Synthesis of Potential Antimicrobial Agents
While direct examples for this compound are less detailed in the provided search results, the closely related 4-methoxybenzylamine (B45378) has been used to synthesize fatty acid amides with promising antimicrobial activity. The synthetic methodology is directly applicable to this compound.
Synthesis of N-(Arylmethyl) Fatty Acid Amides
The coupling of long-chain fatty acids with benzylamines can lead to compounds with significant antimicrobial and antifungal properties.
Quantitative Data Summary: Antimicrobial Activity of N-(4-Methoxybenzyl) Amides
| Compound | Test Organism | MIC (µg/mL) | MKC (µg/mL) | Reference |
| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 125 | 250 | |
| Alternaria sp. | 62.5 | 125 | ||
| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 31.25 | 62.5 | |
| Alternaria sp. | 15.62 | 31.25 | ||
| N-(4-methoxybenzyl)oleamide | E. coli | 62.5 | 125 | |
| Alternaria sp. | 31.25 | 62.5 |
Experimental Protocol: Synthesis of N-(2,4-Dimethoxybenzyl) Fatty Acid Amides
-
In a round-bottom flask, dissolve the fatty acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add this compound (1.0 eq) to the solution.
-
Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq) to the reaction mixture.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Caption: Synthesis of N-(2,4-dimethoxybenzyl) fatty acid amides via DCC/DMAP coupling.
Conclusion
This compound is a highly valuable intermediate in pharmaceutical synthesis, offering a unique combination of properties that facilitate its use as both a protecting group and a key structural component. Its application in the synthesis of complex heterocyclic systems and in powerful multicomponent reactions like the Ugi reaction underscores its importance in modern drug discovery and development. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their own synthetic endeavors.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis of (-)-muraymycin D2 and its epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharm.or.jp [pharm.or.jp]
Application Notes and Protocols for the Ugi Reaction Utilizing 2,4-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ugi four-component reaction (U-4CR) is a powerful and versatile multicomponent reaction that allows for the rapid and efficient synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] This reaction is highly valued in medicinal chemistry and drug discovery for its ability to generate diverse libraries of complex, peptide-like molecules in a single synthetic step with high atom economy.[1] The use of 2,4-dimethoxybenzylamine as the amine component is particularly advantageous as the resulting N-(2,4-dimethoxybenzyl) (DMB) group can be readily cleaved under acidic conditions, providing a valuable tool for the synthesis of peptidomimetics and other complex molecular architectures.[3][4]
These application notes provide a detailed protocol for performing the Ugi reaction with this compound, including reaction setup, work-up, purification, and subsequent deprotection of the DMB group.
Data Presentation
The following table summarizes representative yields for the Ugi reaction with this compound and various other components. Reaction conditions may vary, but typically involve stirring the components in a polar solvent like methanol (B129727) at room temperature.
| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Isobutyraldehyde | 2-Azido-3-phenylpropionic acid | 2-(Prop-2-yn-1-yloxy)phenyl isocyanide | Methanol | - | 40 | [5] |
| Arylglyoxals | (Hetero)-aryl carboxylic acids | Various | - | - | 42-65 | [6] |
| Various | Various | 1,1,3,3-Tetramethylbutyl isocyanide | - | - | - | [4] |
| 2',3'-Isopropylidine-protected uridine-5'-aldehyde | Isoxazolecarboxylic acid derivative | Convertible isonitrile | - | - | - | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Ugi Reaction with this compound
This protocol describes a general method for the synthesis of α-acylamino amides using this compound as the amine component.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Carboxylic Acid (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (MeOH)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 eq) and this compound (1.0 eq) in methanol (0.5-2.0 M).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine.
-
Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.
Protocol 2: Cleavage of the N-(2,4-Dimethoxybenzyl) Group
This protocol describes the removal of the DMB protecting group from the Ugi product using trifluoroacetic acid (TFA).
Materials:
-
N-(2,4-dimethoxybenzyl)-protected Ugi product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole (B1667542) or triisopropylsilane, optional)
-
Cold diethyl ether
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-DMB protected Ugi product in dichloromethane.
-
Cleavage Reaction: Add trifluoroacetic acid (TFA) to the solution. A scavenger can be added to trap the liberated DMB cation. The reaction is typically stirred at room temperature for 1-4 hours.[8]
-
Work-up:
-
Monitor the reaction to completion by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected product.
-
-
Purification:
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
The crude deprotected product can be further purified by recrystallization or chromatography if necessary.
-
Visualizations
References
- 1. Ugi Reaction [organic-chemistry.org]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 7. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Use of Fmoc-Aaa-(Dmb)Gly-OH Dipeptides in the Synthesis of Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the creation of peptides for therapeutic and research purposes. However, the synthesis of certain "difficult sequences" is often plagued by low yields and purity. These challenging sequences typically include those that are long, hydrophobic, or contain specific motifs prone to side reactions. A primary cause of these issues is the aggregation of the growing peptide chain on the solid support, which hinders reagent access and leads to incomplete reactions.
To address these challenges, the use of Fmoc-Aaa-(Dmb)Gly-OH dipeptides has emerged as a powerful strategy. The 2,4-dimethoxybenzyl (Dmb) group, temporarily attached to the backbone amide nitrogen of a glycine (B1666218) residue, effectively disrupts the inter-chain hydrogen bonding that leads to the formation of secondary structures and subsequent aggregation.[1] This approach has been shown to significantly enhance the efficiency of synthesizing problematic peptide sequences, resulting in higher crude peptide purity and overall yield.[1] Furthermore, the steric hindrance provided by the Dmb group can effectively prevent side reactions such as aspartimide formation in sequences containing the Asp-Gly motif.[1]
These application notes provide a comprehensive overview of the use of Fmoc-Aaa-(Dmb)Gly-OH dipeptides in Fmoc-SPPS, including detailed protocols and quantitative data demonstrating their efficacy.
Mechanism of Action
The effectiveness of Fmoc-Aaa-(Dmb)Gly-OH dipeptides lies in the temporary introduction of a bulky, non-hydrogen bonding group onto the peptide backbone.
-
Disruption of Aggregation: The Dmb group on the glycine nitrogen physically prevents the formation of the regular hydrogen-bonding patterns that are essential for the formation of secondary structures like β-sheets. This keeps the peptide chains well-solvated and accessible to reagents, leading to more efficient coupling and deprotection steps.[1]
-
Prevention of Aspartimide Formation: In sequences containing an Asp-Gly motif, the backbone nitrogen of the glycine can attack the side-chain ester of the preceding aspartic acid residue during the basic conditions of Fmoc deprotection. This leads to the formation of a succinimide (B58015) ring (aspartimide), which can then open to form a mixture of α- and β-aspartyl peptides that are difficult to separate. The Dmb group on the glycine nitrogen sterically hinders this intramolecular cyclization, thus preventing aspartimide formation.[1]
Data Presentation: Quantitative Improvements in Peptide Synthesis
The incorporation of Fmoc-Aaa-(Dmb)Gly-OH dipeptides has been demonstrated to provide significant quantitative improvements in the synthesis of difficult peptide sequences. The following tables summarize these enhancements.
| Difficult Sequence Type | Synthesis Strategy | Crude Yield (%) | Crude Purity by RP-HPLC (%) | Reference |
| "Difficult" Hydrophobic Peptide | Standard Fmoc-SPPS | 15-25 | 30-40 | [1] |
| Fmoc-SPPS with Dmb-Dipeptide | 50-70 | >70 | [1] | |
| Prion Fragment PrP(106–126) | Standard Fmoc-SPPS | Not Reported | ~40 | [2] |
| Fmoc-SPPS with Dmb protection | Not Reported | ~55 | [2] |
Table 1: Comparative Yield and Purity for Difficult Hydrophobic Peptides.
| Peptide Sequence | Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) | Reference |
| Asp-Gly Containing Peptide | Standard Fmoc-SPPS | 60-70 | 20-30 | [1] |
| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | >95 | <2 | [1] | |
| Asp-Gly Containing Peptide | Standard Fmoc-SPPS | 45 | Not Reported | [3] |
| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91 | Not Reported | [3] |
Table 2: Prevention of Aspartimide Formation in Asp-Gly Containing Peptides.
| Peptide | Synthesis Strategy | HPLC Yield (%) | Reference |
| 61-residue C-terminal region of human nucleolin | Standard Fmoc-SPPS | 5 | [3] |
| Fmoc-SPPS with 14 Fmoc-Gly-(Dmb)Gly-OH units | 26 | [3] |
Table 3: Improved Yield of a Long and Complex Peptide.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Aaa-(Dmb)Gly-OH Dipeptide
This protocol describes the synthesis of a representative Fmoc-Ala-(Dmb)Gly-OH dipeptide.
Step 1: Reductive Amination
-
Dissolve 2,4-dimethoxybenzaldehyde (B23906) (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (B128534) (3.0 eq) and stir the mixture.
-
Add sodium triacetoxyborohydride (B8407120) (2.0 eq) portion-wise and stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidify the mixture and extract the free acid.
Step 3: Fmoc Protection
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.
-
Remove the dioxane under reduced pressure, dilute with water, and wash with ether.
-
Acidify the aqueous layer with citric acid and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield Fmoc-(Dmb)Gly-OH.
Step 4: Coupling of Fmoc-Ala-OH
-
Couple Fmoc-Ala-OH to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final product, Fmoc-Ala-(Dmb)Gly-OH.[1]
Protocol 2: Manual SPPS Incorporation of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide
This protocol outlines the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide onto a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH (3 eq)
-
HBTU (2.9 eq)
-
HOBt (3 eq)
-
DIPEA (6 eq)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of Dmb-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.
Protocol 3: Automated SPPS Protocol Adjustments for Fmoc-Aaa-(Dmb)Gly-OH Dipeptides
For automated peptide synthesizers, the Dmb-dipeptide can be treated as a standard amino acid with an extended coupling time.
-
Solution Preparation: Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the standard concentration used for other amino acids. Place the solution in the appropriate position on the synthesizer.
-
Synthesis Programming: Program the instrument to perform a single coupling cycle for the dipeptide with a coupling time of at least 2 hours.
-
Subsequent Cycles: Ensure the subsequent amino acid coupling cycle is programmed as usual.
Protocol 4: Cleavage and Deprotection
The Dmb group is labile to standard acid cleavage conditions used in Fmoc-SPPS.
-
After completion of the synthesis, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. The Dmb group will be cleaved simultaneously with other acid-labile protecting groups and the linker to the resin.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Visualizations
Caption: Workflow for the manual incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide in SPPS.
Caption: Mechanism of aggregation prevention by Fmoc-Aaa-(Dmb)Gly-OH dipeptides.
Caption: Prevention of aspartimide formation using an Fmoc-Asp-(Dmb)Gly-OH dipeptide.
Conclusion
The use of Fmoc-Aaa-(Dmb)Gly-OH dipeptides is a highly effective strategy for overcoming common challenges in the synthesis of difficult peptide sequences. By temporarily modifying the peptide backbone, these reagents disrupt aggregation and prevent unwanted side reactions, leading to significant improvements in crude peptide purity and overall yield. The protocols provided herein offer a practical guide for the successful implementation of this valuable technique in both manual and automated solid-phase peptide synthesis. For researchers and drug development professionals, the adoption of Dmb-dipeptide chemistry can be a critical step in enabling the synthesis of complex and previously inaccessible peptide targets.
References
The Role of 2,4-Dimethoxybenzylamine in the Synthesis of Potent Anti-HIV-1 Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) continues to demand the development of novel, potent, and specific antiviral agents. A significant focus of this research has been on the inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a key class of antiretroviral drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its function. Within this class, dihydropyrimidin-4(3H)-ones (DABOs) and their derivatives have emerged as a promising scaffold. This document details the crucial role of 2,4-dimethoxybenzylamine as a key building block in the synthesis of potent N-substituted DABO derivatives with significant anti-HIV-1 activity. The 2,4-dimethoxybenzyl group often serves as a protecting group for the nitrogen atom of the pyrimidinone core and can be readily cleaved under acidic conditions. However, in many active anti-HIV-1 compounds, this moiety is an integral part of the final structure, contributing to the molecule's overall binding affinity and pharmacological profile.
Application Notes
This compound is a versatile primary amine utilized in the multi-component Biginelli reaction, or similar condensation reactions, to synthesize the dihydropyrimidinone core. The incorporation of the 2,4-dimethoxybenzyl group at the N1 position of the pyrimidinone ring has been shown to be a critical determinant for the anti-HIV-1 activity of the resulting compounds.
Key Applications:
-
Synthesis of N-Substituted Dihydropyrimidin-4(3H)-ones (DABOs): this compound serves as the amine component in the Biginelli or aza-Biginelli reaction, reacting with a β-ketoester and an aldehyde to form the core heterocyclic structure.
-
Structure-Activity Relationship (SAR) Studies: The 2,4-dimethoxybenzyl moiety provides a scaffold for extensive SAR studies. Modifications to this group, as well as other positions on the pyrimidinone ring, have led to the discovery of compounds with picomolar to nanomolar efficacy against wild-type and drug-resistant HIV-1 strains.
-
Development of Second-Generation NNRTIs: Derivatives incorporating the 2,4-dimethoxybenzyl group have shown enhanced potency against clinically relevant HIV-1 mutant strains, positioning them as potential second-generation NNRTIs.
Data Presentation: Anti-HIV-1 Activity of N-(2,4-Dimethoxybenzyl) Substituted Pyrimidinone Derivatives
The following table summarizes the in vitro anti-HIV-1 activity of representative compounds synthesized using this compound. The data highlights the potency of these derivatives against the wild-type HIV-1 strain (IIIB) and their cytotoxicity in MT-4 cells.
| Compound ID | Structure | EC₅₀ (µM)[1][2] | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| DABO-1 | N-(2,4-dimethoxybenzyl)-6-(2,6-dichlorobenzyl)-5-ethyl-2-(ethylthio)pyrimidin-4(3H)-one | 0.009 | >100 | >11111 |
| DABO-2 | N-(2,4-dimethoxybenzyl)-6-(2-chlorobenzyl)-5-methyl-2-(methylthio)pyrimidin-4(3H)-one | 0.068 | 47 | 691[2] |
| DABO-3 | 6-(benzo[d][1]dioxol-5-ylmethyl)-5-ethyl-2-((2-(4-hydroxyphenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one | 0.06 | 96.23 | 1604[3] |
| Nevirapine | (Reference NNRTI) | 0.04 | >200 | >5000[3] |
EC₅₀: 50% effective concentration required to inhibit HIV-1 replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index, a measure of the compound's therapeutic window.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of N-substituted dihydropyrimidin-4(3H)-ones using this compound, based on the principles of the Biginelli reaction.
Protocol 1: Synthesis of N-(2,4-Dimethoxybenzyl)-dihydropyrimidinone Derivatives
This protocol describes a one-pot, three-component Biginelli condensation reaction.
Materials:
-
This compound
-
Substituted benzaldehyde (B42025) (e.g., 2,6-dichlorobenzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid like Yb(OTf)₃)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine the substituted benzaldehyde (1.0 mmol), the β-ketoester (1.2 mmol), this compound (1.0 mmol), and the catalyst (e.g., 0.1 mmol Yb(OTf)₃).
-
Reaction Conditions: Add the solvent (e.g., 5 mL of acetonitrile) to the flask. If performing a solvent-free reaction, proceed to the next step directly. Place a magnetic stir bar in the flask and attach a reflux condenser.
-
Heating and Stirring: Heat the reaction mixture to reflux (or to a specified temperature for solvent-free conditions, e.g., 120°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter the solid and wash it with a cold solvent (e.g., ethanol). If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(2,4-dimethoxybenzyl)-dihydropyrimidinone derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Anti-HIV-1 Activity Assay
This protocol outlines a cell-based assay to determine the anti-HIV-1 activity of the synthesized compounds.
Materials:
-
MT-4 cells (human T-cell line)
-
HIV-1 strain (e.g., IIIB)
-
Synthesized compounds dissolved in DMSO
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
96-well microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Spectrophotometer
Procedure:
-
Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions of the test compounds in culture medium.
-
Infection and Treatment: Seed MT-4 cells in 96-well plates. Add the diluted compounds to the wells, followed by the addition of a predetermined amount of HIV-1 virus stock. Include control wells with cells and virus only (virus control) and cells only (cell control).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator to allow for viral replication and the development of cytopathic effects.
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Acquisition: Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and viral inhibition for each compound concentration. Determine the EC₅₀ (the concentration of the compound that inhibits viral replication by 50%) and the CC₅₀ (the concentration of the compound that reduces cell viability by 50%) by plotting the data and fitting it to a dose-response curve. The Selectivity Index (SI) is then calculated as the ratio of CC₅₀ to EC₅₀.
Mandatory Visualizations
Caption: Synthetic workflow for anti-HIV-1 agents.
Caption: Mechanism of action of NNRTIs.
References
- 1. Synthesis and structure-activity relationship of novel diarylpyrimidines with hydromethyl linker (CH(OH)-DAPYs) as HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and anti-HIV-1 activity of 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil and N-3,5-dimethylbenzyl-substituted urea derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-HIV evaluation of 5-alkyl- 6-(benzo[d][1,3]dioxol-5-alkyl)-2-mercaptopyrimidin-4(3H)-ones as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of N-Hydroxythiourea Derivatives from 2,4-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-hydroxythiourea derivatives, utilizing 2,4-dimethoxybenzylamine as a key starting material. The synthetic strategy involves a three-step process: the conversion of this compound to its corresponding isothiocyanate, subsequent reaction with hydroxylamine (B1172632) to form the protected N-hydroxythiourea, and final deprotection to yield the target compound. This methodology leverages the 2,4-dimethoxybenzyl (DMB) group as an effective protecting group for the amine, which can be efficiently cleaved under acidic conditions. The protocols provided are based on established chemical principles and aim to offer a reproducible guide for laboratory synthesis. Quantitative data, where available from analogous literature, is summarized for reference.
Introduction
N-hydroxythiourea and its derivatives are an important class of compounds in medicinal chemistry, exhibiting a range of biological activities. The core structure, which combines the functionalities of both a thiourea (B124793) and a hydroxamic acid, is of significant interest for the development of novel therapeutic agents. The synthesis of these derivatives often requires a multi-step approach involving the use of protecting groups to ensure selectivity and achieve desired yields.
The use of this compound as a starting material provides a convenient route to N-substituted N-hydroxythioureas. The DMB group serves as a reliable protecting group for the amine functionality and can be readily removed in the final step of the synthesis. The overall synthetic pathway is outlined below.
Experimental Protocols
Step 1: Synthesis of 2,4-Dimethoxybenzyl Isothiocyanate
This protocol describes the conversion of this compound to the corresponding isothiocyanate. One common and effective method utilizes thiocarbonyl diimidazole.[1]
Materials:
-
This compound
-
Thiocarbonyl diimidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a solution of thiocarbonyl diimidazole (1.1 eq) in anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 2,4-dimethoxybenzyl isothiocyanate can be purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of N-(2,4-Dimethoxybenzyl)-N'-hydroxythiourea
This protocol details the reaction of 2,4-dimethoxybenzyl isothiocyanate with hydroxylamine to form the DMB-protected N-hydroxythiourea.
Materials:
-
2,4-Dimethoxybenzyl isothiocyanate
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., triethylamine (B128534) or sodium bicarbonate)
-
Ethanol (B145695) or another suitable protic solvent
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.2 eq) in ethanol, followed by the addition of a base (1.2 eq) to neutralize the hydrochloride salt.
-
To this solution, add a solution of 2,4-dimethoxybenzyl isothiocyanate (1.0 eq) in ethanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add deionized water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
The crude N-(2,4-dimethoxybenzyl)-N'-hydroxythiourea can be purified by recrystallization or column chromatography.
Step 3: Deprotection to Yield N-Hydroxythiourea
This final step involves the removal of the 2,4-dimethoxybenzyl protecting group using trifluoroacetic acid (TFA).[1]
Materials:
-
N-(2,4-Dimethoxybenzyl)-N'-hydroxythiourea
-
Trifluoroacetic acid (TFA)
-
Anisole (B1667542) (as a scavenger)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-(2,4-dimethoxybenzyl)-N'-hydroxythiourea (1.0 eq) in a minimal amount of dichloromethane.
-
To this solution, add anisole (1.0-2.0 eq) to act as a carbocation scavenger.
-
Cool the mixture in an ice bath and add trifluoroacetic acid (TFA) dropwise. The amount of TFA can range from 10% to a neat solution depending on the substrate's sensitivity.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Triturate the residue with cold diethyl ether to precipitate the N-hydroxythiourea product.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following table summarizes representative data for the synthesis of N-hydroxythiourea from this compound. Please note that yields are variable and depend on specific reaction conditions and purification methods.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | 2,4-Dimethoxybenzyl isothiocyanate | C₁₀H₁₁NO₂S | 209.27 | 85-95 | Oil/Low-melting solid |
| 2 | N-(2,4-Dimethoxybenzyl)-N'-hydroxythiourea | C₁₀H₁₄N₂O₃S | 242.30 | 70-85 | Solid |
| 3 | N-Hydroxythiourea | CH₄N₂OS | 92.12 | 80-90 | Solid |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for N-hydroxythiourea from this compound.
References
Application Notes: 2,4-Dimethoxybenzylamine as a Versatile Building Block for Novel Fungicides
Introduction
2,4-Dimethoxybenzylamine is a key chemical intermediate employed in the synthesis of a wide range of biologically active molecules. Its unique structural features make it a valuable building block for the development of novel agrochemicals, particularly fungicides. This document provides detailed application notes and protocols for the synthesis and evaluation of N-(2,4-dimethoxybenzyl)picolinamides, a class of compounds that have demonstrated significant fungicidal activity against various plant pathogens. The information presented here is intended for researchers, scientists, and professionals involved in the discovery and development of new crop protection agents.
Synthesis of N-(2,4-dimethoxybenzyl)picolinamide Derivatives
A series of N-(benzyl)-picolinamides, incorporating the 2,4-dimethoxybenzyl moiety, have been synthesized and shown to possess fungicidal properties. The general synthetic route involves the reaction of a picolinoyl chloride with this compound.
Experimental Workflow: Synthesis of N-(2,4-dimethoxybenzyl)picolinamides
Caption: Synthetic workflow for N-(2,4-dimethoxybenzyl)picolinamides.
Detailed Protocol: Synthesis of N-(2,4-dimethoxybenzyl)-6-(trifluoromethyl)picolinamide (Compound A)
Materials:
-
6-(Trifluoromethyl)picolinic acid
-
Thionyl chloride
-
This compound
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Formation of the Acyl Chloride: A mixture of 6-(trifluoromethyl)picolinic acid (1.0 eq) and thionyl chloride (2.0 eq) is heated at reflux for 2 hours. After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 6-(trifluoromethyl)picolinoyl chloride.
-
Amide Coupling: The crude 6-(trifluoromethyl)picolinoyl chloride is dissolved in dichloromethane (DCM). To this solution, this compound (1.0 eq) and pyridine (1.5 eq) are added. The reaction mixture is stirred at room temperature for 4 hours.
-
Work-up and Purification: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and water. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The resulting crude product is purified by column chromatography to afford the pure N-(2,4-dimethoxybenzyl)-6-(trifluoromethyl)picolinamide (Compound A).
In Vitro Fungicidal Activity
The synthesized N-(2,4-dimethoxybenzyl)picolinamide derivatives have been evaluated for their fungicidal activity against a panel of economically important plant pathogens. The following table summarizes the inhibitory effects of representative compounds.
Table 1: In Vitro Fungicidal Activity of N-(2,4-dimethoxybenzyl)picolinamide Derivatives
| Compound ID | Pathogen | EC50 (mg/L) |
| Compound A | Botrytis cinerea | 1.56 |
| Sclerotinia sclerotiorum | 6.25 | |
| Gibberella zeae | 3.13 | |
| Compound B | Botrytis cinerea | 3.13 |
| Sclerotinia sclerotiorum | 12.5 | |
| Gibberella zeae | 6.25 |
EC50 values represent the concentration of the compound required to inhibit 50% of fungal growth.
Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
Materials:
-
Potato Dextrose Agar (B569324) (PDA) medium
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Cultures of fungal pathogens (Botrytis cinerea, Sclerotinia sclerotiorum, Gibberella zeae)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Preparation of Media: Autoclaved Potato Dextrose Agar (PDA) medium is cooled to approximately 50-60°C.
-
Incorporation of Test Compounds: Appropriate volumes of the stock solutions of the test compounds are added to the molten PDA to achieve the desired final concentrations. The medium is then poured into sterile petri dishes.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed at the center of each agar plate.
-
Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured when the mycelial growth in the control plates (containing only the solvent) reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100
-
EC50 Determination: The EC50 values are determined by probit analysis of the concentration-response data.
Structure-Activity Relationships (SAR)
The fungicidal activity of the N-(2,4-dimethoxybenzyl)picolinamide series is influenced by the substituents on the picolinamide (B142947) ring.
Logical Relationship: Influence of Picolinamide Substituent on Fungicidal Activity
Caption: Structure-Activity Relationship (SAR) diagram.
Preliminary data suggests that the presence of an electron-withdrawing group, such as a trifluoromethyl group, on the picolinamide ring enhances the fungicidal activity of the N-(2,4-dimethoxybenzyl)picolinamide scaffold. Conversely, electron-donating groups may lead to a decrease in efficacy. This observation provides a rational basis for the further optimization of this chemical series to develop more potent fungicidal agents. Further research into the mode of action of these compounds will provide a more comprehensive understanding of their biological activity and potential for commercial development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for the Synthesis of 2,4-Dimethoxybenzylamine
Welcome to the technical support center for the synthesis of 2,4-dimethoxybenzylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the reductive amination of 2,4-dimethoxybenzaldehyde (B23906). This one-pot reaction involves the condensation of the aldehyde with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1]
Q2: What are the recommended ammonia sources for this reaction?
Commonly used ammonia sources for the reductive amination to form primary amines include ammonium (B1175870) acetate (B1210297), aqueous ammonia, or ammonia dissolved in an alcohol like methanol. Ammonium acetate is often preferred as it also acts as a mild acidic catalyst to promote imine formation.
Q3: Which reducing agents are suitable for this transformation, and how do they compare?
Several reducing agents can be employed for the reductive amination of 2,4-dimethoxybenzaldehyde. The choice of reducing agent is critical for optimizing yield and minimizing side reactions. The most common options include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
-
Sodium Borohydride (NaBH₄): A cost-effective and powerful reducing agent. However, it can also reduce the starting aldehyde to 2,4-dimethoxybenzyl alcohol, which can lower the yield of the desired amine. To mitigate this, it is often added after allowing sufficient time for the imine to form.[2][3]
-
Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent than NaBH₄. It is particularly effective at reducing imines in the presence of aldehydes, thus minimizing the formation of the alcohol byproduct.[2][4] This reaction is typically carried out in methanol.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is often used in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE).[2] It is known for its high efficiency and is less toxic than NaBH₃CN.
Troubleshooting Guide
Low or No Product Yield
Q: I am observing a very low yield of this compound. What are the potential causes and solutions?
A: Low yields in the reductive amination of 2,4-dimethoxybenzaldehyde can stem from several factors. Below is a systematic guide to troubleshoot this issue.
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Imine Formation | The equilibrium between the aldehyde and the imine may not favor the imine. This can be due to an inappropriate pH or the presence of water. | Ensure the reaction is run under mildly acidic conditions (pH 5-6) by adding a catalytic amount of acetic acid, especially when using ammonia. If using ammonium acetate, this often provides sufficient acidity. The removal of water using molecular sieves can also drive the equilibrium towards imine formation. |
| Reduction of Starting Aldehyde | If a strong reducing agent like NaBH₄ is used, it can readily reduce the 2,4-dimethoxybenzaldehyde to the corresponding alcohol, competing with the desired imine reduction. | Switch to a milder, more selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Alternatively, if using NaBH₄, ensure the imine has had sufficient time to form before adding the reducing agent. This can be done by stirring the aldehyde and ammonia source together for a period (e.g., 1-2 hours) before introducing the borohydride. |
| Over-alkylation | The newly formed primary amine can react with another molecule of the aldehyde to form a secondary amine, which is then reduced. This leads to the formation of bis(2,4-dimethoxybenzyl)amine (B179537) as a byproduct. | Use a large excess of the ammonia source to favor the formation of the primary amine over the secondary amine. |
| Decomposition of Reducing Agent | Some reducing agents, like NaBH(OAc)₃, are sensitive to moisture. Contamination with water can lead to their decomposition and a loss of reducing power. | Ensure that all solvents and reagents are anhydrous, especially when using moisture-sensitive reducing agents. |
| Incorrect Reaction Temperature | While many reductive aminations proceed at room temperature, the optimal temperature can be substrate-dependent. | If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may improve the rate of imine formation and subsequent reduction. However, excessive heat can promote side reactions. |
Impurity Profile Issues
Q: My final product is contaminated with significant impurities. How can I identify and minimize them?
A: The primary impurities in this synthesis are typically the starting aldehyde, the corresponding alcohol, and the over-alkylated secondary amine.
| Common Impurity | Identification | Mitigation and Purification |
| 2,4-Dimethoxybenzaldehyde (unreacted) | Can be identified by TLC, GC-MS, or ¹H NMR (characteristic aldehyde proton signal around 9.8-10 ppm). | Improve reaction time or temperature to drive the reaction to completion. For purification, an acid-base extraction can be effective. The basic amine product will be extracted into an acidic aqueous layer, leaving the neutral aldehyde in the organic layer. |
| 2,4-Dimethoxybenzyl alcohol | This byproduct arises from the reduction of the starting aldehyde. It can be identified by TLC, GC-MS, or ¹H NMR (characteristic benzylic CH₂OH protons). | Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. If using NaBH₄, add it portion-wise to the reaction mixture after imine formation is complete. Purification can be achieved through acid-base extraction, where the neutral alcohol will remain in the organic layer. |
| Bis(2,4-dimethoxybenzyl)amine | This secondary amine is a product of over-alkylation. It will have a different retention time on GC and distinct signals in the ¹H NMR spectrum compared to the primary amine. | Use a significant excess of the ammonia source. Purification can be challenging due to the similar basicity of the primary and secondary amines. Careful column chromatography may be required. |
Data Presentation
The choice of reducing agent significantly impacts the yield of this compound. While specific comparative data for this exact transformation is not abundant in the literature, general trends for reductive aminations provide guidance.
| Reducing Agent | Typical Solvent(s) | Typical Yield Range (%) | Key Advantages | Common Disadvantages |
| NaBH₄ | Methanol, Ethanol | 50-70 | Cost-effective, readily available. | Can reduce the starting aldehyde, leading to alcohol byproduct formation. |
| NaBH₃CN | Methanol, Ethanol | 70-90 | Selective for imine reduction, minimizes alcohol formation. | Toxic (releases cyanide upon acidification), more expensive than NaBH₄. |
| NaBH(OAc)₃ | Dichloromethane, Dichloroethane | 80-95 | High selectivity, mild reaction conditions, less toxic than NaBH₃CN. | Moisture sensitive, higher cost. |
Note: Yields are estimates based on typical reductive amination reactions and may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Reductive Amination using Ammonium Acetate and Sodium Cyanoborohydride
This protocol is a common and effective method for the synthesis of this compound.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3) to decompose the excess NaBH₃CN. Caution: Cyanide gas may be evolved. Perform this step in a well-ventilated fume hood.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with dichloromethane to remove any unreacted aldehyde and other neutral impurities.
-
Basify the aqueous layer to pH >10 with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the reductive amination of 2,4-dimethoxybenzaldehyde.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Purification Logic
Caption: Flowchart illustrating the logic of purification via acid-base extraction.
References
Technical Support Center: 2,4-Dimethoxybenzyl (DMB) Group Deprotection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the deprotection of the 2,4-dimethoxybenzyl (DMB) group. Our focus is to help you mitigate side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for DMB group deprotection?
A1: The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group.[1] The two primary methods for its removal are:
-
Acidolysis: This is the most common method, typically employing trifluoroacetic acid (TFA). The concentration of TFA can be adjusted to achieve selective deprotection. For instance, mild conditions like 1-2% TFA in dichloromethane (B109758) (DCM) can be used for selective on-resin deprotection, while higher concentrations (e.g., 95% TFA) are used for complete cleavage.[2][3]
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative removal.[1][4] This method is valued for its selectivity, as it can be performed under neutral conditions, leaving other acid-sensitive groups intact.[4] Phenyliodine(III) bis(trifluoroacetate) (PIFA) has also been reported for the deprotection of DMB from a γ-lactam nitrogen.[5]
Q2: What is the primary cause of side reactions during acidic DMB deprotection?
A2: The major side reaction during acidic cleavage is caused by the formation of the highly stable 2,4-dimethoxybenzyl cation.[6] This reactive carbocation can alkylate electron-rich functional groups present in the substrate.[6] In peptide synthesis, the indole (B1671886) side chain of Tryptophan is particularly susceptible to this modification. Other vulnerable residues include methionine, tyrosine, and cysteine.[6]
Q3: How can I prevent the DMB cation from causing side reactions?
A3: The most effective strategy to prevent side reactions from the DMB cation is to use scavengers in the cleavage cocktail.[6] These molecules are designed to trap the carbocation before it can react with your substrate. Common scavengers include:
-
Triisopropylsilane (TIS): A highly efficient carbocation scavenger.[6]
-
Water: Helps to hydrolyze reactive species.[6]
-
Toluene or Anisole: Can act as cation scavengers.[7]
-
1,2-Ethanedithiol (EDT): Recommended for peptides containing sensitive residues like Cysteine to maintain a reducing environment.[6]
A widely used cleavage cocktail for general purposes is a mixture of TFA/TIS/water (95:2.5:2.5 v/v/v).[6]
Q4: My DMB deprotection reaction is incomplete. What are the possible causes and solutions?
A4: Incomplete deprotection can arise from several factors:
-
Insufficient Acid Strength or Time: The DMB group, while acid-labile, may require specific conditions for complete removal. If the reaction is slow, you can try increasing the reaction time or the concentration of TFA.[3]
-
Steric Hindrance: If the DMB group is in a sterically hindered position, deprotection may be more difficult. Increasing the reaction temperature can sometimes help, but this may also increase the risk of side reactions.[3]
-
Inhibitors: Residual basic solvents, such as DMF from solid-phase peptide synthesis, can neutralize the acid and inhibit the cleavage reaction. Ensure the resin is thoroughly washed with a solvent like DCM before adding the cleavage cocktail.[6]
Q5: I am observing side product formation during oxidative deprotection with DDQ. How can I troubleshoot this?
A5: While DDQ-mediated deprotection is generally clean, side reactions can occur. Key factors to consider are:
-
Solvent System: The presence of water is crucial for the hydrolysis of the intermediate formed during the reaction. A common solvent system is a mixture of dichloromethane (DCM) and water.[4] Using a buffered aqueous solution (e.g., pH 7 phosphate (B84403) buffer) can be beneficial for acid-sensitive substrates.[4]
-
Stoichiometry of DDQ: Typically, a slight excess of DDQ (1.1-1.5 equivalents) is used. The optimal amount may vary depending on the substrate, so it may require optimization.[4]
-
Work-up: The reduced form of DDQ (DDQH₂) is acidic and should be removed with a basic wash (e.g., saturated aqueous NaHCO₃ solution) during the work-up to prevent degradation of acid-sensitive products.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for common DMB deprotection protocols.
Table 1: Acidic Deprotection Conditions (TFA)
| Parameter | Value | Application | Reference |
| TFA Concentration | 1-2% in DCM | Selective on-resin deprotection | [1][2] |
| TFA Concentration | 95% | Complete cleavage from resin | [3][6] |
| Scavenger (TIS) | 2-5% (v/v) | Trapping DMB cation | [2][6] |
| Scavenger (Water) | 2.5% (v/v) | Hydrolysis of reactive species | [6] |
| Reaction Time | 30-60 min | On-resin deprotection | [2] |
| Reaction Time | 1-3 hours | Full cleavage | [3] |
Table 2: Oxidative Deprotection Conditions (DDQ)
| Parameter | Value | Application | Reference |
| DDQ Stoichiometry | 1.1 - 1.5 equivalents | Deprotection of DMB ethers | [4] |
| Solvent System | CH₂Cl₂ / H₂O (e.g., 18:1) | Standard conditions | [4] |
| Temperature | 0 °C to Room Temp. | Standard conditions | [4] |
| Reaction Time | 1-4 hours | Typical duration | [4] |
| Substrate Conc. | 0.03 - 0.1 M | General concentration range | [4] |
Experimental Protocols
Protocol 1: TFA-Mediated DMB Deprotection from a Solid Support
This protocol describes the selective removal of a DMB group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin containing a DMB-protected residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM in a suitable reaction vessel.
-
Prepare the cleavage cocktail: 1% TFA and 5% TIS in DCM (v/v/v).[2]
-
Drain the DCM from the resin.
-
Add the cleavage cocktail to the resin and agitate gently at room temperature for 30-60 minutes.[2]
-
Drain the cleavage solution.
-
Wash the resin thoroughly with DCM, followed by DMF.[2]
-
The resin is now ready for the subsequent synthetic step.
Protocol 2: DDQ-Mediated Deprotection of a DMB Ether
This protocol provides a general procedure for the oxidative cleavage of a DMB ether in solution.
Materials:
-
DMB-protected substrate
-
Dichloromethane (DCM)
-
Deionized Water
-
2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the DMB-protected substrate in a mixture of DCM and water (e.g., an 18:1 ratio).[4]
-
Cool the solution to 0 °C in an ice bath.[4]
-
Add DDQ (1.1-1.5 equivalents) to the stirred solution. The reaction mixture will typically turn a dark color.[4]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[4]
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.[4]
Visualizations
Caption: Mechanism of acidic DMB deprotection and scavenger intervention.
Caption: Troubleshooting workflow for DMB group deprotection experiments.
References
Technical Support Center: Troubleshooting Peptide Aggregation with Dmb-Protected Amino Acids
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for overcoming peptide aggregation during solid-phase peptide synthesis (SPPS) using 2,4-dimethoxybenzyl (Dmb)-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support. This phenomenon is particularly common in sequences rich in hydrophobic amino acids.[1] Aggregation leads to the formation of stable secondary structures, primarily beta-sheets, which can physically block reactive sites. This blockage results in poor solvation, incomplete coupling and deprotection reactions, and ultimately leads to lower yields and the presence of difficult-to-remove deletion sequences in the crude product.[2][3]
Q2: How do Dmb-protected amino acids prevent peptide aggregation?
A2: Dmb-protected amino acids act as "structure-breaking" residues.[4] The bulky 2,4-dimethoxybenzyl group is temporarily attached to the backbone amide nitrogen of an amino acid, typically glycine (B1666218). This modification introduces a tertiary amide bond into the peptide backbone, which disrupts the inter-chain hydrogen bonding necessary for the formation of beta-sheet secondary structures.[1][2] By preventing this self-assembly, the peptide chains remain well-solvated and accessible for subsequent deprotection and coupling steps, leading to a more efficient synthesis.[2]
Q3: When should I consider using a Dmb-protected amino acid in my synthesis?
A3: You should consider incorporating a Dmb-protected amino acid under the following circumstances:
-
"Difficult" Sequences: When synthesizing peptides known to be aggregation-prone, such as hydrophobic sequences found in amyloid-beta peptides or transmembrane domains.[3]
-
Long Peptides: For peptides longer than 30 amino acids, the risk of aggregation increases significantly.[2][5]
-
Aspartimide Formation: Dmb protection is highly effective at preventing aspartimide formation, a common side reaction involving Asp-Gly sequences.[2][6] The Dmb group sterically hinders the nucleophilic attack that initiates this side reaction.[2]
-
Observed Synthesis Problems: If you observe resin shrinking, slow or incomplete deprotection profiles, or persistently positive Kaiser tests after coupling, these are strong indicators of on-resin aggregation.
Q4: What is a Dmb-dipeptide and why is it preferred over a single Dmb-amino acid?
A4: A Dmb-dipeptide, such as Fmoc-Ala-(Dmb)Gly-OH, is a building block where the Dmb group is already incorporated onto the second amino acid (glycine), and this unit is pre-coupled to the preceding amino acid.[4] Using a dipeptide is advantageous because coupling an amino acid onto the sterically hindered secondary amine of a Dmb-protected residue on the resin is often slow and inefficient.[2] By introducing the Dmb-protected residue as part of a dipeptide, this difficult coupling step is bypassed, ensuring a more efficient and reliable synthesis.
Q5: How is the Dmb protecting group removed?
A5: The Dmb group is acid-labile and is conveniently removed during the final cleavage step from the resin.[2][4] Standard trifluoroacetic acid (TFA)-based cleavage cocktails used to remove side-chain protecting groups (like tBu, Boc, Trt) and cleave the peptide from the resin will simultaneously cleave the Dmb group, regenerating the native peptide backbone.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low crude peptide yield and purity | On-resin aggregation of a hydrophobic or long peptide sequence. | Incorporate an Fmoc-Aaa-(Dmb)Gly-OH dipeptide at a strategic point in the sequence, typically every 6-10 residues within the aggregation-prone region.[2] |
| High levels of deletion sequences | Incomplete Fmoc deprotection or amino acid coupling due to poor resin solvation caused by aggregation. | Use a Dmb-dipeptide to disrupt secondary structure formation, thereby improving reagent access to the growing peptide chain.[2] |
| Significant aspartimide-related impurities (peaks at +67u in MS) | Base-catalyzed side reaction at Asp-Gly, Asp-Ala, or Asp-Ser sequences during Fmoc deprotection. | Substitute the standard Fmoc-Asp(OtBu)-OH and Fmoc-Gly-OH coupling steps with a single coupling of Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[2][6] |
| Resin clumping or shrinking during synthesis | Severe on-resin aggregation leading to collapse of the resin matrix. | Immediately pause the synthesis. If possible, incorporate a Dmb-dipeptide at the next available glycine residue. For future attempts of the same sequence, plan the Dmb-dipeptide incorporation from the start. |
| Failed coupling onto a Dmb-protected glycine residue | Steric hindrance from the Dmb group preventing efficient acylation by the incoming amino acid. | Use a pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide to avoid this specific coupling. If coupling a single Fmoc-(Dmb)Gly-OH, use a more powerful coupling reagent like HATU or PyBrOP and extend the coupling time.[4] |
Quantitative Data
The inclusion of Dmb-dipeptides can dramatically improve the outcome of challenging syntheses. The tables below provide a summary of expected results based on reported data.
Table 1: Comparative Yield and Purity for a "Difficult" Hydrophobic Peptide [2]
| Synthesis Strategy | Crude Yield (%) | Purity by RP-HPLC (%) |
| Standard Fmoc-SPPS | 15-25 | 30-40 |
| Fmoc-SPPS with Dmb-Dipeptide | 50-70 | >70 |
Table 2: Aspartimide Formation in an Asp-Gly Containing Peptide [2]
| Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) |
| Standard Fmoc-SPPS | 60-70 | 20-30 |
| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | >95 | <2 |
Experimental Protocols
Protocol 1: Manual SPPS Protocol for Incorporation of a Dmb-Dipeptide [2]
This protocol describes the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide onto a resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Aaa-(Dmb)Gly-OH (3 eq.)
-
HBTU (2.9 eq.)
-
HOBt (3 eq.)
-
DIPEA (6 eq.)
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
20% Piperidine (B6355638) in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if necessary): Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of Dmb-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative (yellow) result indicates successful coupling. Proceed with the synthesis of the next amino acid.
Protocol 2: Representative Synthesis of Fmoc-Ala-(Dmb)Gly-OH Dipeptide [2]
This protocol outlines a general procedure for the synthesis of a Dmb-protected dipeptide building block.
Step 1: Reductive Amination
-
Dissolve 2,4-dimethoxybenzaldehyde (B23906) (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.
-
Add triethylamine (B128534) (3.0 eq) and stir the mixture.
-
Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise and stir overnight at room temperature.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.
Step 2: Saponification
-
Dissolve the product from Step 1 in a mixture of dioxane and 1M NaOH.
-
Stir at room temperature for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Acidify the mixture with citric acid and extract the free acid product.
Step 3: Fmoc Protection
-
Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.
-
Add Fmoc-OSu (1.05 eq) dropwise and stir overnight.
-
Remove dioxane under reduced pressure, dilute with water, and wash with ether.
-
Acidify the aqueous layer and extract the product with ethyl acetate.
-
Dry, concentrate, and purify by column chromatography to yield Fmoc-(Dmb)Gly-OH.
Step 4: Coupling of Fmoc-Ala-OH
-
Couple Fmoc-Ala-OH to the product of Step 3 using standard peptide coupling reagents (e.g., HBTU/DIPEA in DMF) to yield the final product, Fmoc-Ala-(Dmb)Gly-OH.
Visualizations
Caption: SPPS workflow incorporating a Dmb-dipeptide for difficult sequences.
Caption: Mechanism of aggregation prevention by Dmb backbone protection.
References
- 1. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Fmoc-Asp(OtBu)-(Dmb)Gly-OH Novabiochem 900152-72-9 [sigmaaldrich.com]
Technical Support Center: Improving Coupling Efficiency of Sterically Hindered Amino Acids with Dmb
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when coupling sterically hindered amino acids, particularly when utilizing the 2,4-dimethoxybenzyl (Dmb) protecting group in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Coupling Yield with Dmb-Protected or Sterically Hindered Amino Acids
Symptoms:
-
Incomplete reaction indicated by a positive Kaiser test (blue beads) after the coupling step.[1]
-
Mass spectrometry data of the crude peptide shows significant deletion sequences corresponding to the hindered residue.[2]
-
Low overall yield of the final peptide product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Reagent Potency | Standard carbodiimide (B86325) reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[2][3] Switch to a more powerful in-situ activating reagent such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP, PyAOP).[2][3] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride (B91410) can be a highly effective strategy.[3] |
| Inadequate Reaction Time or Temperature | Steric hindrance significantly slows down the reaction rate.[3] Increase the coupling reaction time, for example, from 1-2 hours to 4 hours or even overnight.[3][4] Gentle heating can also be applied, but with caution to minimize the risk of racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly.[3] |
| Peptide Aggregation | The growing peptide chain can aggregate on the solid support, blocking reactive sites.[2][5] Use N-methylpyrrolidone (NMP) instead of Dimethylformamide (DMF) for its superior solvating properties.[3] For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3] Incorporating chaotropic salts like LiCl into the coupling mixture can also help break up aggregates.[3] |
| Incomplete Single Coupling | For highly hindered residues, a single coupling step may not be sufficient to achieve a quantitative yield.[3] Perform a "double coupling" by repeating the coupling step with a fresh solution of the activated amino acid and coupling reagent.[1][3][4] |
Problem 2: Side Reactions Observed During Synthesis or Cleavage
Symptoms:
-
Mass spectrometry reveals unexpected modifications to sensitive amino acid residues.
-
Purification of the crude peptide is complicated by closely eluting impurities.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Aspartimide Formation | Sequences containing Asp-Gly are prone to aspartimide formation.[6][7] The Dmb group, when incorporated as an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide, sterically hinders the nucleophilic attack of the backbone nitrogen on the aspartyl side chain, effectively preventing this side reaction.[6][7] |
| Alkylation by Dmb Cation during Cleavage | During the final TFA cleavage, the acid-labile Dmb group forms a reactive 2,4-dimethoxybenzyl cation.[8] This cation can alkylate electron-rich amino acid residues, with Tryptophan being particularly susceptible.[8] To prevent this, use appropriate side-chain protection for sensitive residues, such as Boc for Tryptophan (Fmoc-Trp(Boc)).[8] Additionally, ensure a sufficient molar excess of scavengers (e.g., 2% TIS) in the cleavage cocktail to trap the Dmb cation.[8] |
| Racemization | Over-activation of the amino acid can lead to epimerization, especially with hindered residues.[9] Choose a coupling reagent with low racemization potential, such as COMU or those used with OxymaPure.[9] Using a weaker, sterically hindered base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA can also reduce racemization.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Dmb group in peptide synthesis?
A1: The 2,4-dimethoxybenzyl (Dmb) group is primarily used as a temporary backbone amide protecting group.[6][8] Its main purpose is to disrupt interchain hydrogen bonding, which can lead to peptide aggregation on the solid support.[6][8] By preventing aggregation, the Dmb group improves reaction kinetics for both acylation and deprotection steps, enhancing the synthetic efficiency of "difficult" or hydrophobic sequences.[6][8]
Q2: Why is it difficult to couple an amino acid directly to a Dmb-protected amine?
A2: The Dmb group introduces significant steric hindrance at the secondary amine on the peptide backbone. This bulkiness makes it difficult for the activated carboxyl group of the incoming amino acid to approach and form a peptide bond, leading to very slow reaction rates and low yields.[5][7]
Q3: How is the Dmb group typically incorporated into a peptide sequence?
A3: To circumvent the difficult coupling onto a Dmb-protected secondary amine, the Dmb group is typically introduced as part of a pre-formed dipeptide, such as Fmoc-Aaa-(Dmb)Gly-OH, where 'Aaa' is any amino acid preceding a glycine (B1666218) residue.[6][7] This approach allows for efficient incorporation using standard coupling methods.
Q4: Which coupling reagents are most effective for Dmb-dipeptides and other sterically hindered amino acids?
A4: For challenging couplings involving sterically hindered amino acids, reagents that form highly reactive esters are preferred.[2][3] HATU and PyAOP are considered among the most efficient as they form highly reactive OAt esters.[2][3] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents.[3][10] For coupling onto the secondary amine of a Dmb-protected residue, potent reagents like PyBrOP, HATU, or pre-formed amino acid fluorides are recommended.
Q5: What are the recommended reaction conditions for coupling Dmb-dipeptides?
A5: Dmb-dipeptides can be coupled using standard phosphonium/aminium activation methods. Generally, a 2 to 4-hour coupling time at room temperature is recommended for manual synthesis.[6] For automated synthesizers, the Dmb-dipeptide can be treated as a standard amino acid but with an extended coupling time of at least 2 hours.[6]
Q6: How is the Dmb group removed?
A6: The Dmb group is acid-labile and is cleaved simultaneously with most common acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker during the final TFA cleavage step.[6]
Experimental Protocols
Protocol 1: Manual Coupling of a Sterically Hindered Amino Acid using HATU
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times).[9]
-
Amino Acid Activation: In a separate reaction vessel, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[2][9] Add DIPEA (6-10 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes at room temperature.[9]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.[9] For extremely difficult couplings, the reaction time can be extended.[9]
-
Monitoring and Washing: Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completeness of the coupling.[9] A negative result (yellow beads) indicates successful coupling.[6] Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[6]
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-4 with a fresh solution of activated amino acid.[3]
Protocol 2: Automated Coupling of an Fmoc-Aaa-(Dmb)Gly-OH Dipeptide
-
Preparation: Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the standard concentration used for other amino acids on the synthesizer.[6] Place the solution in the appropriate position on the instrument.
-
Synthesizer Programming: Program the instrument to perform a single coupling cycle for the dipeptide.[6]
-
Extended Coupling Time: Set the coupling time for the Dmb-dipeptide to a minimum of 2 hours.[6]
-
Subsequent Cycles: Ensure the subsequent amino acid coupling cycle is programmed as usual.[6]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Activated Ester Type | Relative Reactivity | Notes |
| DIC/HOBt | Carbodiimide | OBt ester | Moderate | Often insufficient for very hindered residues.[2][3] |
| HBTU/PyBOP | Aminium/Phosphonium | OBt ester | High | Better than carbodiimides, but can be insufficient for very hindered residues.[3] |
| HCTU | Aminium | O-6-ClBt ester | High | More reactive than HBTU.[3] |
| HATU/PyAOP | Aminium/Phosphonium | OAt ester | Very High | Highly effective for hindered and N-methylated amino acids.[2][3] |
| COMU | Aminium | Oxyma ester | Very High | Comparable efficiency to HATU with a better safety profile.[3][10] |
| TFFH | Formamidinium | Acyl Fluoride | Extremely High | Generates amino acid fluorides in situ; excellent for α,α-disubstituted amino acids.[3][10] |
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Dmb group disrupts aggregation by blocking H-bonds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Selective Cleavage of Benzyl-Type Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the selective cleavage of the 2,4-dimethoxybenzyl (DMB) group in the presence of a p-methoxybenzyl (PMB) or benzyl (B1604629) (Bn) group.
Frequently Asked Questions (FAQs)
Q1: What is the basis for the selective cleavage of DMB in the presence of PMB or Bn groups?
A1: The selective cleavage of DMB, PMB, and Bn ethers is based on the differential stability of the respective benzylic carbocation intermediates formed during acid-catalyzed or oxidative cleavage.[1][2] The two electron-donating methoxy (B1213986) groups on the DMB ring provide greater resonance stabilization to the carbocation compared to the single methoxy group of the PMB ether or the unsubstituted ring of the Bn ether.[1][2] This increased stabilization makes the DMB group significantly more labile, allowing for its removal under milder conditions that leave PMB and Bn groups intact.[3][4]
Q2: Under what typical conditions is the DMB group cleaved selectively?
A2: The DMB group is most commonly cleaved under mild acidic or oxidative conditions.[5] Dilute solutions of strong acids like trifluoroacetic acid (TFA) are highly effective for selective acidic cleavage.[5][6] For oxidative cleavage, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a widely used reagent that can selectively remove the DMB group.[5][6]
Q3: Is it possible to selectively cleave a PMB group in the presence of a Bn group?
A3: Yes, the PMB group can be selectively cleaved in the presence of a Bn group using oxidative reagents like DDQ or ceric ammonium (B1175870) nitrate (B79036) (CAN).[3][7] The electron-donating methoxy group of PMB makes it more susceptible to oxidation than the unsubstituted benzyl group.[3]
Q4: Can a Bn group be selectively cleaved in the presence of a PMB group?
A4: While less common, selective deprotection of a benzyl ether in the presence of a PMB ether can be achieved under reductive conditions, for example, using a radical anion reductant like lithium 4,4'-di-tert-butylbiphenyl (B167987) (LiDBB).[8][9] This approach complements the more standard oxidative cleavage of PMB in the presence of Bn.[8]
Troubleshooting Guides
Issue 1: Incomplete or Sluggish DMB Cleavage with Trifluoroacetic Acid (TFA)
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA. While 1% TFA can be effective for highly labile DMB groups, concentrations of 10-20% in dichloromethane (B109758) (DCM) are more common.[1][3] For resistant substrates, higher concentrations may be required. |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is slow at room temperature, a modest increase in temperature (e.g., to 40°C) may be beneficial, provided the substrate is thermally stable.[6] |
| Scavenger Inefficiency | The liberated DMB cation can be trapped by a scavenger to prevent side reactions.[10] If issues persist, consider using a more efficient scavenger like triisopropylsilane (B1312306) (TIS) or 1,3-dimethoxybenzene.[6][11] |
Issue 2: Lack of Selectivity During DMB Cleavage (PMB or Bn group also cleaved)
| Possible Cause | Suggested Solution |
| Acid Concentration is Too High | For selective DMB cleavage in the presence of PMB, use milder acidic conditions. Start with a lower concentration of TFA (e.g., 1-5%) and monitor the reaction carefully to stop it once the DMB group is cleaved. |
| Prolonged Reaction Time | Even under mild conditions, prolonged exposure to acid can lead to the cleavage of the more stable PMB group. Optimize the reaction time by careful monitoring. |
| Incorrect Reagent Choice for Bn Presence | For substrates containing a Bn group, oxidative cleavage with DDQ is generally preferred for removing DMB or PMB groups, as the Bn group is much more stable under these conditions.[3] |
Issue 3: Side Product Formation During DMB Cleavage
| Possible Cause | Suggested Solution |
| Re-alkylation by the DMB Cation | The electrophilic 2,4-dimethoxybenzyl cation generated during cleavage can react with nucleophilic sites on the starting material or product.[6] The addition of a cation scavenger such as triisopropylsilane (TIS) or anisole (B1667542) is crucial to trap this intermediate.[6][10] |
| Oxidation of Other Functional Groups (with DDQ) | If your substrate contains other sensitive functional groups, over-oxidation by DDQ can be a problem.[6] Ensure accurate stoichiometry of DDQ and consider running the reaction at a lower temperature (e.g., 0°C) to improve selectivity.[7] |
Quantitative Data Summary
The following tables provide a comparison of typical conditions for the selective cleavage of DMB ethers. Please note that optimal conditions are substrate-dependent.
Table 1: Acid-Catalyzed Selective DMB Cleavage
| Reagent | Substrate | Conditions | Time | Yield (%) | Reference |
| 1% TFA in DCM | DMB-protected peptide-resin | Room Temperature | 30 min | - | [5] |
| 10% TFA in CH₂Cl₂ | DMB Ether | Room Temperature | 2 h | quant. | [3] |
| TfOH (0.5 equiv) | PMB Ether | DCM, 21°C | 5-30 min | 88-94 | [12] |
Table 2: Oxidative Selective DMB Cleavage
| Reagent | Substrate | Conditions | Time | Yield (%) | Reference |
| DDQ (1.2 equiv) | DMB-protected alcohol | CH₂Cl₂/H₂O (18:1), 0°C to rt | 1-24 h | - | [6] |
| DDQ (2.3 equiv) | 2,4-di-O-benzyl-3-O-PMB ether | CH₂Cl₂/H₂O (17:1), 0°C to rt | 3.5 h | 63 | [7] |
Experimental Protocols
Protocol 1: Selective DMB Cleavage using Trifluoroacetic Acid (TFA)
-
Dissolve the DMB-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add a cation scavenger, such as triisopropylsilane (TIS) (1.5 equiv).[6]
-
Cool the solution to 0°C.
-
Add a solution of TFA in DCM (e.g., 10% v/v) dropwise.[1]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with a suitable solvent like toluene (B28343) to remove excess TFA.[1]
-
Purify the product by column chromatography if necessary.
Protocol 2: Selective DMB Cleavage using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dissolve the DMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (DCM) and water (typically an 18:1 v/v ratio).[6]
-
Cool the solution to 0°C.
-
Add DDQ (1.2 equiv) portion-wise.[6]
-
Allow the reaction to warm to room temperature and stir. The reaction progress should be monitored by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Relative lability of DMB, PMB, and Bn protecting groups.
Caption: General experimental workflow for selective DMB deprotection.
Caption: Simplified mechanisms for DMB cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 10. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.ucla.edu [chem.ucla.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Acid-Labile Side Products in DMB Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2,4-dimethoxybenzyl (DMB) protecting group. The focus is on understanding and mitigating acid-labile side products that can arise during the deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2,4-dimethoxybenzyl (DMB) group in synthesis?
The 2,4-dimethoxybenzyl (DMB) group is primarily used as a backbone protecting group for secondary amines in peptide synthesis.[1] Its main purpose is to disrupt interchain hydrogen bonding, which can lead to peptide aggregation on the solid support.[1][2] By preventing aggregation, the DMB group improves reaction kinetics for both acylation and deprotection steps, enhancing synthetic efficiency for difficult or hydrophobic sequences.[1][3]
Q2: What are the standard conditions for DMB group cleavage?
The most common method for DMB cleavage is treatment with trifluoroacetic acid (TFA).[4][5] The concentration of TFA can be varied depending on the desired selectivity. For selective deprotection in the presence of more robust acid-labile groups like tert-butyl (tBu), a dilute solution of TFA (e.g., 1-2% in dichloromethane (B109758) (DCM)) is often used.[4][5] For complete deprotection, a higher concentration of TFA (e.g., 95% TFA with scavengers) is typically employed.[1][4]
Q3: Why are scavengers necessary during DMB deprotection?
During acidic cleavage of the DMB group, a highly reactive 2,4-dimethoxybenzyl cation is generated.[1] This carbocation is a potent electrophile and can lead to undesired side reactions, most notably the alkylation of electron-rich amino acid residues such as Tryptophan, Tyrosine, and Methionine.[1][6] Scavengers are added to the cleavage cocktail to trap this reactive cation and prevent it from modifying the target molecule.[1]
Q4: What are the most common and effective scavengers for DMB deprotection?
A combination of scavengers is often used to effectively quench the DMB cation and other reactive species.[1] Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS): A highly efficient carbocation scavenger.[1]
-
Water: Helps to hydrolyze some reactive species.[1]
-
Thioanisole: A thiol scavenger that is particularly useful for protecting cysteine residues.[1]
-
1,2-Ethanedithiol (EDT): Another thiol scavenger beneficial for protecting cysteine residues.[1]
A widely used and effective non-malodorous cleavage cocktail is a mixture of TFA/TIS/water (95:2.5:2.5).[1]
Q5: How can I monitor the progress of the DMB deprotection reaction?
The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4] On a TLC plate, the deprotected compound will typically have a lower Rf value (be more polar) than the DMB-protected starting material.[4] Staining with a potassium permanganate (B83412) solution can be useful for visualizing both the starting material and the product.[4]
Troubleshooting Guides
Problem 1: Incomplete Deprotection
| Possible Cause | Suggested Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA. For stubborn cases, a stronger acid mixture like TFA and triflic acid can be considered, though caution is advised due to the potential for increased side reactions.[4] |
| Inadequate Reaction Time | Continue to monitor the reaction by TLC or LC-MS and increase the reaction time in increments (e.g., 30 minutes) until the starting material is consumed.[4] |
| Steric Hindrance | Increase the reaction temperature. For TFA cleavage, temperatures up to 70°C can be attempted, but this may heighten the risk of side reactions.[4][7] |
| Reagent Quality | Ensure that the TFA being used is fresh and of high quality. Residual basic solvents like DMF can neutralize the acid and inhibit cleavage.[1] |
Problem 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Alkylation of Sensitive Residues (e.g., Trp, Tyr, Met) | This is often caused by the liberated DMB cation.[1] Use a scavenger in the cleavage cocktail to trap the DMB cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or a combination.[4] It is also highly recommended to use side-chain protection for susceptible amino acids, such as Boc for Tryptophan (Fmoc-Trp(Boc)).[1] |
| Oxidation of Sensitive Residues (e.g., Met) | Perform the cleavage reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.[4] |
| Formation of an Oligomeric Precipitate from the DMB Side Product | This can sometimes be beneficial as the precipitate can be removed by filtration.[4] If the product co-precipitates, dissolve the mixture in a suitable solvent and proceed with chromatographic purification.[4] |
Data Presentation
Table 1: Common Cleavage Cocktails for DMB Deprotection
| Reagent Cocktail | Composition (v/v/v) | Application Notes |
| Standard Cocktail | TFA / TIS / Water (95:2.5:2.5) | A general-purpose, non-malodorous cocktail suitable for many sequences. TIS is the primary carbocation scavenger.[1] |
| Thiol-Containing Cocktail | TFA / DMB / TIS / EDT (90:5:2.5:2.5) | Recommended for peptides with sensitive residues like Cysteine. EDT helps maintain a reducing environment, and DMB can act as an additional scavenger.[1] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A potent but malodorous cocktail for very difficult sequences or those with multiple sensitive residues.[1] |
Experimental Protocols
Protocol 1: General Procedure for DMB Deprotection with TFA
-
Preparation: Dissolve the DMB-protected compound in a suitable solvent such as dichloromethane (DCM).[4]
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]
-
Reaction: Add the cleavage cocktail to the solution of the DMB-protected compound and stir the reaction mixture at room temperature.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.[4]
-
Add cold diethyl ether to the residue to precipitate the deprotected compound.[4]
-
Centrifuge the mixture and decant the ether.[4]
-
Wash the solid precipitate with cold diethyl ether two more times.[4]
-
Dry the deprotected compound under vacuum.[4]
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica (B1680970) gel in a non-polar solvent (e.g., hexane).[4]
-
Sample Loading: Dissolve the crude deprotected compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.[4]
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The optimal solvent system should be determined beforehand by TLC analysis.[4]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[4]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[4]
Mandatory Visualizations
Caption: General workflow for the deprotection and purification of DMB-containing compounds.
Caption: DMB deprotection showing the desired scavenging pathway versus the potential side reaction.
References
Technical Support Center: Purification of Crude 2,4-Dimethoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,4-dimethoxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized by reduction of 2,4-dimethoxybenzonitrile, unreacted nitrile may be present.[1][2][3] If prepared via the reaction of 2,4-dimethoxybenzyl chloride, residual chloride and the byproduct bis(2,4-dimethoxybenzyl)amine (B179537) are potential impurities.[4] Solvents from the reaction and workup are also common.
Q2: What is the boiling point of this compound under vacuum?
A2: The boiling point of this compound is approximately 95 °C at 0.2 mmHg and 140 °C at 1 mmHg.[1][2][3][5]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-layer chromatography (TLC) is a convenient method. You can visualize the spots using a UV lamp (254 nm) as the aromatic ring will absorb UV light.[6] Staining with ninhydrin (B49086) can be used to specifically detect the primary amine, which will appear as colored spots.[7][8][9]
Q4: My purified this compound is a colorless to slightly yellow liquid. Is this normal?
A4: Yes, pure this compound is described as a clear colorless to slightly yellow liquid.[3][10]
Q5: How should I store purified this compound?
A5: It is recommended to store this compound under an inert gas like nitrogen or argon at 2–8 °C.[3] It is sensitive to air.[3]
Troubleshooting Guides
Vacuum Distillation
Problem: The distillation is very slow, or the desired product is not distilling over at the expected temperature and pressure.
| Possible Cause | Solution |
| Inadequate vacuum | Check for leaks in your distillation setup. Ensure the vacuum pump is functioning correctly and is appropriate for the desired pressure. |
| Inaccurate temperature reading | Ensure the thermometer is placed correctly to measure the vapor temperature. |
| Presence of high-boiling impurities | Consider a pre-purification step like liquid-liquid extraction to remove non-volatile impurities. |
| Bumping of the liquid | Use a magnetic stirrer or boiling chips to ensure smooth boiling. |
Problem: The product darkens or decomposes during distillation.
| Possible Cause | Solution |
| Overheating | Use a heating mantle with a stirrer and a temperature controller to avoid localized overheating. Do not exceed the recommended pot temperature. |
| Air leak in the system | Ensure all joints are properly sealed. An air leak can lead to oxidation at high temperatures. |
| Prolonged heating | Distill the product as quickly as possible once the desired vacuum is achieved. |
Crystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The melting point of the compound (or an impure mixture) is lower than the temperature of the solution.[11][12][13] | Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature, then cool slowly.[12] |
| The solution is supersaturated.[11][14] | Try a slower cooling rate. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[12][14] |
| Presence of significant impurities.[13] | Impurities can lower the melting point and interfere with crystal lattice formation.[11][12] Consider a preliminary purification step like column chromatography. |
| Inappropriate solvent system.[13] | Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble and one in which it is less soluble can be effective.[15] |
Column Chromatography
Problem: Poor separation of this compound from impurities.
| Possible Cause | Solution |
| Inappropriate solvent system (eluent) | Develop a suitable eluent system using TLC. A good starting point for amines on silica (B1680970) gel is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).[16][17] The Rf of the desired compound should be around 0.25-0.35 for good separation.[16] |
| Tailing of the amine on the silica gel column | Add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent to suppress the interaction of the basic amine with the acidic silica gel.[17][18] |
| Co-elution with a similar polarity impurity | Try a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel (e.g., amine-functionalized silica).[17][19] |
| Overloading the column | Use an appropriate amount of stationary phase for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is useful for removing neutral and acidic impurities.
-
Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Extract the organic solution with 1 M hydrochloric acid (HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated sodium hydroxide (B78521) (NaOH) solution.
-
Extract the now free-based this compound back into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed.
-
Add the crude this compound and a magnetic stir bar to the distillation flask.
-
Slowly and carefully apply vacuum to the system.
-
Once the desired pressure is stable (e.g., 0.2-1 mmHg), begin to heat the distillation flask gently using a heating mantle.
-
Collect the fraction that distills at the expected boiling point (95 °C at 0.2 mmHg or 140 °C at 1 mmHg).[1][2][3][5]
-
Discontinue the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
Protocol 3: Purification by Column Chromatography on Silica Gel
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimum amount of the eluent.
-
Load the sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). To prevent tailing, 0.1-1% triethylamine can be added to the eluent.[18]
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield | Key Parameters to Control |
| Acid-Base Extraction | >95% | 70-90% | pH of aqueous solutions, choice of organic solvent. |
| Vacuum Distillation | >98% | 60-85% | Pressure, temperature, heating rate. |
| Column Chromatography | >99% | 50-80% | Stationary phase, eluent composition, column loading. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for the "oiling out" phenomenon during crystallization.
References
- 1. This compound | 20781-20-8 [chemicalbook.com]
- 2. This compound 98 20781-20-8 [sigmaaldrich.com]
- 3. This compound CAS#: 20781-20-8 [m.chemicalbook.com]
- 4. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]
- 5. This compound 98 20781-20-8 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. This compound | 20781-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. biotage.com [biotage.com]
- 19. teledyneisco.com [teledyneisco.com]
Catalyst Selection for Efficient 2,4-Dimethoxybenzylamine Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2,4-dimethoxybenzylamine. This guide focuses on catalyst selection for the most common synthetic routes, offering detailed experimental protocols and data-driven insights to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The most prevalent catalytic methods for the synthesis of this compound are the reductive amination of 2,4-dimethoxybenzaldehyde (B23906) and the reduction of 2,4-dimethoxybenzonitrile (B173694). An alternative two-step industrial method involves the amination of 2,4-dimethoxybenzyl chloride.
Q2: Which catalyst is recommended for the reductive amination of 2,4-dimethoxybenzaldehyde?
A2: Both Palladium on carbon (Pd/C) and Raney Nickel are effective catalysts for reductive amination. The choice depends on reaction conditions, desired selectivity, and cost considerations. Pd/C is often favored for its high activity and selectivity under milder conditions, while Raney Nickel is a cost-effective alternative that may require higher pressures and temperatures.
Q3: What are the common challenges encountered during the synthesis of this compound via reductive amination?
A3: Common issues include the formation of secondary amine impurities (dibenzylamine derivatives) and incomplete conversion of the starting aldehyde. Catalyst deactivation and issues with hydrogen gas supply can also lead to low yields.
Q4: How can I minimize the formation of byproducts during the synthesis?
A4: To minimize byproduct formation, it is crucial to control the reaction stoichiometry, particularly the molar ratio of ammonia (B1221849) to the aldehyde. Using a significant excess of ammonia can favor the formation of the primary amine. Additionally, optimizing reaction temperature and pressure can enhance selectivity. For the chloromethylation route, controlling the reaction conditions is key to achieving high selectivity for the monochloromethylated product.[1][2]
Q5: Are there non-catalytic methods for synthesizing this compound?
A5: Yes, a common laboratory-scale method involves the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in a solvent such as tetrahydrofuran (B95107) (THF).[3][4][5]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination
| Symptom | Possible Cause | Troubleshooting Step |
| Incomplete conversion of 2,4-dimethoxybenzaldehyde | Inactive or poisoned catalyst | Ensure the catalyst is fresh and has been stored properly. For Pd/C, avoid exposure to air and moisture.[6] For Raney Nickel, ensure it is stored under water or a suitable solvent to prevent oxidation.[7] |
| Insufficient hydrogen pressure or poor mixing | Check for leaks in the hydrogenation apparatus. Ensure efficient stirring to facilitate mass transfer of hydrogen gas to the catalyst surface. | |
| Low reaction temperature | Gradually increase the reaction temperature in increments of 10°C, monitoring for byproduct formation. | |
| Formation of significant amounts of 2,4-dimethoxybenzyl alcohol | Aldehyde reduction is competing with imine formation | Increase the concentration of the amine source (ammonia or ammonium (B1175870) salt). |
| Low product isolation | Product loss during workup | Optimize the extraction and purification steps. Ensure the aqueous layer is sufficiently basified to deprotonate the amine for efficient extraction into an organic solvent. |
Issue 2: Formation of Secondary Amine Impurity
| Symptom | Possible Cause | Troubleshooting Step |
| Presence of N,N-bis(2,4-dimethoxybenzyl)amine | Reaction of the primary amine product with the intermediate imine | Use a large excess of the ammonia source to shift the equilibrium towards the formation of the primary amine. |
| Prolonged reaction time or high temperature | Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures. |
Experimental Protocols
Protocol 1: Reductive Amination using Pd/C
Materials:
-
2,4-dimethoxybenzaldehyde
-
Ammonia (as a solution in methanol (B129727) or as ammonium acetate)
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in methanol.
-
Add a solution of ammonia in methanol (10-20 equivalents) or ammonium acetate (B1210297) (5-10 equivalents).
-
Carefully add 10% Pd/C catalyst (1-5 mol% Pd).
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (typically 5-10 bar).
-
Heat the reaction mixture to the desired temperature (typically 40-60°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Reduction of 2,4-dimethoxybenzonitrile with NaBH₄/BF₃·OEt₂
Materials:
-
2,4-dimethoxybenzonitrile
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether or Ethyl acetate
Procedure:
-
To a stirred solution of 2,4-dimethoxybenzonitrile (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (2-3 equivalents) in portions at 0°C.
-
Slowly add boron trifluoride etherate (2-3 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Cool the reaction mixture to 0°C and cautiously quench the reaction by the slow addition of aqueous HCl.
-
Stir the mixture for 1 hour at room temperature.
-
Basify the mixture with an aqueous NaOH solution until the pH is >12.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.[3][4][5]
Catalyst Performance Data
The selection of a catalyst is critical for achieving high efficiency in the synthesis of this compound. The following table summarizes typical performance data for common catalysts used in the reductive amination of 2,4-dimethoxybenzaldehyde.
| Catalyst | Typical Loading (mol%) | Temperature (°C) | Pressure (bar H₂) | Typical Yield (%) | Selectivity |
| 10% Pd/C | 1 - 5 | 40 - 60 | 5 - 10 | 85 - 95 | High for primary amine |
| Raney Ni | 5 - 10 | 60 - 100 | 20 - 50 | 70 - 90 | Good, may require optimization |
| Co-based composites | 5 - 10 | 100 - 150 | 100 - 150 | 72 - 96 | Varies with support and precursor[8][9] |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful synthesis. The following diagram illustrates the key steps in the reductive amination process.
Caption: Experimental workflow for the reductive amination of 2,4-dimethoxybenzaldehyde.
The logical relationship for troubleshooting low yields in the synthesis is depicted in the following diagram.
Caption: Troubleshooting logic for addressing low product yields.
References
- 1. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]
- 2. CN102311351B - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 3. This compound 98 20781-20-8 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. lzchemical.com [lzchemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
Clarification on On-Resin Monitoring of DMB Deprotection
A comprehensive guide to utilizing 2,4-Dimethoxybenzyl (DMB) protection in Solid-Phase Peptide Synthesis (SPPS), this technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and experimental protocols. The focus is on addressing specific issues that may arise during the incorporation of DMB-protected residues and their subsequent deprotection.
It is important to clarify that the 2,4-Dimethoxybenzyl (DMB) group is primarily used as a backbone amide protecting group, not an N-terminal protecting group like Fmoc or Boc.[1] Its purpose is to disrupt inter-chain hydrogen bonding that leads to on-resin aggregation, particularly in long or hydrophobic sequences.[2] The DMB group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved under strong acidic conditions, typically simultaneously with side-chain protecting groups and the resin linker during the final Trifluoroacetic Acid (TFA) cleavage step.[2]
Therefore, iterative "on-resin monitoring of DMB deprotection" after each cycle is not a standard procedure in SPPS. Monitoring efforts are focused on:
-
Confirming the successful coupling of the DMB-protected amino acid (often a dipeptide).
-
Troubleshooting issues that arise during synthesis due to the presence of the DMB group.
-
Verifying complete removal of the DMB group and identifying any side products after the final cleavage.
This guide will address these practical aspects.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the 2,4-Dimethoxybenzyl (DMB) group in SPPS?
The DMB group is a temporary backbone amide protecting group used to enhance the synthesis of "difficult" peptide sequences.[2] Its main advantages include:
-
Preventing Aggregation: It disrupts the formation of secondary structures (like β-sheets) between peptide chains on the resin, which can otherwise lead to poor solvation, incomplete reactions, and low yields.[1]
-
Improving Synthetic Efficiency: By preventing aggregation, the DMB group ensures better access of reagents to the reactive sites, improving both coupling and deprotection steps of the N-terminal protecting group.[1]
-
Preventing Aspartimide Formation: In sequences containing the Asp-Gly motif, the DMB group sterically hinders the nucleophilic attack of the backbone nitrogen on the aspartyl side chain, a common side reaction.[2][3]
Q2: How is the DMB group typically introduced into a peptide sequence?
The DMB group is most commonly introduced as part of a pre-formed Fmoc-protected dipeptide, such as Fmoc-Aaa-(Dmb)Gly-OH.[2] This is because direct coupling onto a DMB-protected secondary amine can be sterically hindered and inefficient.[3][4] Using a dipeptide building block circumvents this difficult coupling step.
Q3: When and how is the DMB group removed?
The DMB group is acid-labile and is removed during the final cleavage of the peptide from the resin.[2] This is typically achieved using a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA).[1] The cleavage is performed simultaneously with the removal of most common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[2]
Q4: What are the primary side reactions associated with DMB deprotection?
During acidic cleavage, the DMB group is released as a highly stable 2,4-dimethoxybenzyl cation.[1] This reactive carbocation can alkylate electron-rich amino acid residues in the peptide sequence. Tryptophan is particularly susceptible to this modification. Other vulnerable residues include methionine, tyrosine, and cysteine.[1]
Q5: How can side reactions from the DMB cation be prevented?
To prevent the alkylation of sensitive residues, "scavengers" are added to the cleavage cocktail.[1] These are reagents that react with and "trap" the DMB cation before it can modify the peptide. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1][5] It is also highly recommended to use side-chain protection for susceptible residues, such as Boc for Tryptophan (Fmoc-Trp(Boc)), when DMB is present in the sequence.[1]
Troubleshooting Guide
This guide addresses common problems encountered when using DMB-protected amino acids in SPPS.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Negative or weak Kaiser test after coupling a DMB-dipeptide. | Incomplete coupling of the DMB-dipeptide due to steric hindrance or peptide aggregation. | 1. Extend Coupling Time: Increase the coupling time to 2-4 hours or longer.2. Double Couple: Perform a second coupling with a fresh solution of the activated DMB-dipeptide.3. Use a Stronger Activation Method: Employ coupling reagents known for high efficiency, such as HATU or HCTU.4. Check Resin Swelling: Ensure the resin is adequately swollen to allow reagent access. |
| HPLC analysis of the crude product shows incomplete DMB deprotection after final cleavage. | 1. Insufficient Cleavage Time/Strength: The cleavage conditions may be too mild or the time too short for complete removal.2. Steric Hindrance: The DMB group may be in a sterically hindered position within the folded peptide.[5] | 1. Increase Cleavage Time: Extend the TFA cleavage reaction time in 30-60 minute increments and monitor by LC-MS.[5]2. Increase TFA Concentration: Ensure a high concentration of TFA (e.g., 95%) in the cleavage cocktail.[5]3. Increase Temperature: Carefully increase the reaction temperature (e.g., up to 70°C), but be aware this may increase side reactions.[5] |
| Mass spectrometry reveals addition of +151 Da to sensitive residues (e.g., Trp, Met, Tyr). | Alkylation of the peptide by the 2,4-dimethoxybenzyl cation generated during cleavage. | 1. Use Scavengers: Ensure an adequate concentration of scavengers in the cleavage cocktail. A common mixture is 95% TFA, 2.5% water, 2.5% TIS.[5]2. Protect Sensitive Residues: Always use side-chain protection for susceptible amino acids, especially Fmoc-Trp(Boc) for tryptophan.[1] |
| Low yield of the target peptide. | On-resin aggregation was not sufficiently disrupted, or the DMB group was incorporated at a non-optimal position. | 1. Optimal Placement: For maximum effect, DMB-protected residues should be incorporated within or at the beginning of a hydrophobic sequence and at least six residues away from proline or other structure-disrupting elements.[3]2. Use Additional Disrupting Elements: Consider incorporating other "difficult sequence" strategies, such as pseudoproline dipeptides, if aggregation is severe.[6] |
Quantitative Data Summary
Table 1: Common TFA Cleavage Cocktails for DMB-Protected Peptides
| Cocktail Components | Ratio (v/v/v) | Target Protecting Groups | Scavenger(s) | Notes |
| TFA / H₂O / TIS | 95 / 2.5 / 2.5 | DMB, Boc, tBu, Trt | H₂O, TIS | Standard, general-purpose cocktail. TIS is a potent scavenger for carbocations.[5] |
| TFA / Thioanisole / H₂O / EDT | 90 / 5 / 3 / 2 | DMB, Arg(Pbf), Met(O) | Thioanisole, EDT | Useful for peptides containing arginine and methionine. EDT helps reduce oxidized methionine. |
| TFA / DCM | 50 / 50 | DMB (on very acid-sensitive resins) | None | Milder conditions, may require longer reaction times. Scavengers must be added if sensitive residues are present. |
Experimental Protocols
Protocol 1: Qualitative Ninhydrin (B49086) (Kaiser) Test
The Kaiser test is used to detect free primary amines on the resin. After coupling a DMB-dipeptide, a negative result (yellow beads) indicates a successful coupling, as the N-terminal Fmoc group is still present.[2][7]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.[8]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[8]
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.[8]
Procedure:
-
Take a small sample of resin (5-10 beads) and place it in a small glass test tube.
-
Wash the beads with DMF and then ethanol.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.[7][9]
-
Heat the test tube at 100-110°C for 5 minutes.[7]
-
Observe the color of the beads and the solution.
-
Dark Blue/Purple: Positive result (free primary amines present).
-
Yellow/No Color Change: Negative result (no free primary amines).[7]
-
Protocol 2: Standard Final Cleavage of DMB-Protected Peptides
This protocol describes the final step to deprotect all acid-labile groups (including DMB) and cleave the peptide from the resin.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen if necessary.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (approx. 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: HPLC Analysis of Crude Peptide
High-Performance Liquid Chromatography (HPLC) is essential to assess the success of the synthesis and the completeness of the DMB deprotection.
Procedure:
-
Prepare a stock solution of the crude peptide in a suitable solvent (e.g., 1 mg/mL in 50% acetonitrile (B52724)/water).
-
Inject an appropriate volume (e.g., 20 µL) onto a C18 reverse-phase HPLC column.
-
Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Analyze the chromatogram for:
-
The main product peak.
-
Peaks corresponding to deletion sequences (from incomplete Fmoc deprotection).
-
Peaks corresponding to incompletely deprotected DMB-peptide (which will be more hydrophobic and have a longer retention time).
-
Peaks corresponding to side products from cation scavenging.
-
-
Collect fractions and confirm the identity of the peaks by mass spectrometry.
Visualizations
Caption: SPPS workflow incorporating a DMB-dipeptide for difficult sequences.
Caption: Logical workflow for troubleshooting common DMB-related issues.
Caption: DMB cleavage mechanism and the role of scavengers in preventing side reactions.
References
Technical Support Center: Minimizing Aspartimide Formation with Dmb-Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing aspartimide formation during solid-phase peptide synthesis (SPPS), with a specific focus on the application of 2,4-dimethoxybenzyl (Dmb) protected dipeptides.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
Aspartimide formation is a significant side reaction that occurs during Fmoc-based SPPS.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the C-terminally adjacent amino acid attacks the side-chain carboxyl group of the Asp residue.[1][2] This reaction is primarily facilitated by the basic conditions used for Fmoc group removal, typically a 20% piperidine (B6355638) solution in DMF.[2][3] The resulting five-membered succinimide (B58015) ring, known as an aspartimide, can lead to several undesirable byproducts.[1]
Q2: Why is aspartimide formation a problem in peptide synthesis?
This side reaction is problematic for several critical reasons:
-
Formation of Impurities: The aspartimide ring is unstable and can be opened by nucleophiles like piperidine or water. This leads to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts.[1][2]
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in D-aspartyl peptides which are difficult to separate from the desired L-aspartyl peptide.[1]
-
Purification Challenges: The byproducts, particularly the isoaspartyl (β-aspartyl) peptides, often have the same mass and similar chromatographic properties as the target peptide, making purification extremely difficult and sometimes impossible.[4][5]
-
Reduced Yield: The conversion of the target peptide into these side products significantly lowers the overall yield of the synthesis.[1][2]
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly vulnerable. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[1][2]
-
Asp-Asn (D-N) [2]
-
Asp-Ser (D-S) [1]
-
Asp-Arg (D-R) [2]
Q4: How do Dmb-dipeptides prevent aspartimide formation?
The 2,4-dimethoxybenzyl (Dmb) group acts as a temporary protecting group on the backbone amide nitrogen of the amino acid following the Asp residue.[2][5] By masking this nitrogen, the Dmb group prevents it from acting as the internal nucleophile required to attack the Asp side chain, thus completely inhibiting the cyclization reaction.[6] This strategy is most effectively implemented by using a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block.[1][5]
Q5: How is the Dmb protecting group removed?
The Dmb group is acid-labile and is conveniently cleaved during the final step of the synthesis.[2][7] It is removed simultaneously with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) using a standard trifluoroacetic acid (TFA) cleavage cocktail.[7]
Q6: What are the main alternatives to using Dmb-dipeptides?
While Dmb-dipeptides are highly effective, other strategies can also mitigate aspartimide formation:
-
Modified Deprotection Conditions: Adding an acidic additive like 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) to the 20% piperidine/DMF solution can buffer the basicity and reduce the rate of aspartimide formation.[1][5]
-
Use of Weaker Bases: Replacing piperidine with a weaker base, such as 5% piperazine, can also suppress the side reaction.[1][6]
-
Bulky Asp Side-Chain Protecting Groups: Using sterically hindered ester protecting groups for the Asp side chain, such as 5-n-butyl-5-nonyl (OBno) or 3-methylpent-3-yl (OMpe), can physically block the formation of the succinimide ring.[1][4][5]
Troubleshooting Guide
| Issue ID | Problem | Possible Cause(s) | Recommended Solution(s) |
| ASP-001 | An unexpected peak with the same mass as the target peptide is observed in HPLC/LC-MS analysis.[5] | Aspartimide formation has led to the creation of a mass-isobaric isoaspartyl (β-aspartyl) peptide impurity.[5] | For the current batch, attempt to improve separation by optimizing the HPLC purification with a shallower gradient. For future syntheses of this sequence, implement a preventative strategy from the start, such as using an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide.[5] |
| ASP-002 | Low overall yield of the target peptide, especially for sequences containing multiple Asp residues.[5] | Cumulative aspartimide formation at each susceptible Asp residue throughout the synthesis has led to a significant loss of the desired product.[5] | For particularly challenging syntheses, a multi-pronged approach may be necessary. This could involve using a bulky protecting group for Asp, modified deprotection conditions, and backbone protection (Dmb-dipeptide) for the most critical junctions.[5] |
| ASP-003 | Detection of a byproduct with a mass loss of 18 Da (-H₂O) relative to the target peptide. | This is a direct indication of the formation of the cyclic aspartimide intermediate, which may be stable enough to be detected if it has not been fully hydrolyzed or opened by piperidine.[5] | Confirm the presence of other related byproducts (α/β peptides, piperidides). This confirms aspartimide formation is the root cause. Employ a preventative strategy (see ASP-001) for subsequent syntheses. |
| ASP-004 | Incomplete or slow coupling of the Dmb-dipeptide building block. | The secondary amine in the Dmb-protected residue can exhibit steric hindrance, slowing down the acylation kinetics compared to a primary amine.[6] | Pre-activate the Dmb-dipeptide for 2-5 minutes before adding it to the resin.[7] Extend the coupling time for the Dmb-dipeptide to 2-4 hours to ensure the reaction goes to completion.[7] Use a reliable coupling agent such as HBTU/HOBt.[7] |
| ASP-005 | New impurities are observed after final TFA cleavage, especially with Trp, Met, or Cys-containing peptides. | The highly reactive Dmb cation, formed during acid-mediated cleavage, can alkylate nucleophilic side chains of sensitive amino acids.[8] | Use an effective scavenger cocktail during cleavage. A standard mixture of TFA/triisopropylsilane (B1312306) (TIS)/Water (95:2.5:2.5) is often sufficient.[8] For peptides with highly sensitive residues, use a more robust scavenger cocktail like Reagent K (TFA/Phenol/Water/Thioanisole/EDT).[8] |
Data Presentation
Table 1: Effectiveness of Various Strategies for Suppressing Aspartimide Formation
This table provides a qualitative comparison of common methods used to minimize aspartimide formation. The effectiveness can be sequence-dependent.
| Strategy | Mechanism | Relative Effectiveness | Key Considerations |
| Standard Fmoc-Asp(OtBu)-OH | No specific protection | Low (High Aspartimide Risk) | Standard, low-cost building block. Prone to side reactions in susceptible sequences.[1] |
| Modified Deprotection | Reduce basicity of Fmoc removal step | Moderate | Simple to implement (e.g., add 0.1M HOBt to piperidine).[5] May not completely eliminate formation in highly prone sequences. HOBt is an explosive when anhydrous.[6] |
| Bulky Side-Chain Esters | Steric hindrance blocks cyclization | High | Very effective at reducing byproduct formation.[4] These specialized amino acids are more expensive than the standard Fmoc-Asp(OtBu)-OH.[6] |
| Backbone Protection (Dmb-Dipeptide) | Amide nitrogen is protected, blocking nucleophilic attack | Very High / Complete Suppression | Considered the most robust method for completely preventing aspartimide formation, especially for Asp-Gly.[5][6] Requires the use of more expensive, pre-formed dipeptide building blocks.[6] |
Table 2: Quantitative Analysis of Aspartimide Formation with a Bulky Protecting Group
The following data, adapted from studies on the model peptide VKDX YI, demonstrates the impact of the amino acid following Asp (X) and the choice of side-chain protecting group on the rate of aspartimide formation.
| Sequence (VKDX YI) | Asp Protecting Group | Aspartimide Formation (% per cycle) |
| X = Gly | OtBu (Standard) | 2.00 |
| X = Gly | OBno (Bulky) | 0.10 |
| X = Ala | OtBu (Standard) | 0.20 |
| X = Ala | OBno (Bulky) | <0.05 |
| X = Ser(tBu) | OtBu (Standard) | 0.50 |
| X = Ser(tBu) | OBno (Bulky) | <0.05 |
Data adapted from Sigma-Aldrich technical literature, demonstrating the effectiveness of the bulky OBno protecting group.[4] While direct comparative data for Dmb-dipeptides in this specific sequence is not provided, literature widely reports that Dmb-dipeptides can completely suppress aspartimide formation.[6][9]
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol outlines the manual incorporation of a Dmb-dipeptide into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly to remove all traces of piperidine (DMF 5x, DCM 3x, DMF 3x).
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5 eq), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF. Add DIPEA (3.0 eq) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature. The extended coupling time is crucial to overcome potential steric hindrance.[7]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test to confirm the complete consumption of free primary amines, indicating a successful coupling.
Protocol 2: Automated SPPS with Dmb-Dipeptides
For automated synthesizers, the Dmb-dipeptide can be treated as a standard amino acid with a simple modification to the synthesis protocol.
-
Preparation: Dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide in DMF at the same concentration used for other amino acids.
-
Synthesizer Programming: Place the dipeptide solution in the appropriate position on the synthesizer.
-
Coupling Cycle: Program the instrument to perform a single coupling cycle for the dipeptide. Critically, modify the coupling step to have an extended duration of at least 2 hours.[7]
-
Subsequent Cycles: Ensure all subsequent amino acid coupling cycles are programmed as usual.
Protocol 3: Final Cleavage of Dmb-Protected Peptides
This protocol describes the final cleavage from the resin and simultaneous removal of the Dmb group and other side-chain protecting groups.
-
Resin Preparation: Wash the final peptidyl-resin thoroughly with DCM to remove residual DMF. Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh immediately before use. A standard, effective cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volume ratio.[8]
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.
-
Peptide Collection: Filter the resin and collect the TFA filtrate, which now contains the cleaved peptide.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the TFA solution).
-
Washing and Drying: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers. Dry the crude peptide product under vacuum.
Mandatory Visualizations
Caption: Base-catalyzed mechanism of aspartimide formation during Fmoc-SPPS.
Caption: Logical workflow showing how Dmb backbone protection prevents aspartimide formation.
Caption: Key steps in an SPPS workflow highlighting the extended coupling for a Dmb-dipeptide.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
scale-up considerations for industrial synthesis of 2,4-dimethoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,4-dimethoxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial synthesis routes for this compound?
A1: The primary industrial synthesis routes for this compound are:
-
Two-Step Synthesis from 1,3-Dimethoxybenzene (B93181): This involves the chloromethylation of 1,3-dimethoxybenzene (m-xylylene dimethyl ether) to form 2,4-dimethoxybenzyl chloride, followed by amination.[1] This method is considered suitable for industrial production due to its use of inexpensive raw materials and mild reaction conditions.[1]
-
Reductive Amination of 2,4-Dimethoxybenzaldehyde (B23906): This route involves the reaction of 2,4-dimethoxybenzaldehyde with an amine source in the presence of a reducing agent.
-
Reduction of 2,4-Dimethoxybenzonitrile: This method utilizes a reducing agent, such as sodium borohydride (B1222165) with boron trifluoride etherate, to convert the nitrile group to an amine.[2][3]
Q2: What is a reported industrial yield for the two-step synthesis from 1,3-dimethoxybenzene?
A2: A patented industrial process reports a final overall yield of 78% for the synthesis of this compound from 1,3-dimethoxybenzene.[4]
Q3: What are the main safety concerns when handling this compound?
A3: this compound is a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and protective clothing, must be worn.[4] Work should be conducted in a well-ventilated area. In case of contact, rinse the affected area immediately with plenty of water and seek medical attention.[4]
Q4: How can the 2,4-dimethoxybenzyl (DMB) group be removed if it is used as a protecting group?
A4: The 2,4-dimethoxybenzyl group is an acid-labile protecting group. It can be readily cleaved under mild acidic conditions, for example, using trifluoroacetic acid (TFA).[5] Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyanoquinone (DDQ) is also a viable method.[5]
Troubleshooting Guides
Route 1: Two-Step Synthesis via Chloromethylation and Amination
This route starts with 1,3-dimethoxybenzene and proceeds through a 2,4-dimethoxybenzyl chloride intermediate.
Step 1: Chloromethylation of 1,3-Dimethoxybenzene
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of 2,4-dimethoxybenzyl chloride | Incomplete reaction due to insufficient mixing or temperature fluctuations. | Ensure vigorous and consistent agitation. Implement robust temperature control to maintain the optimal reaction temperature. |
| Side reactions, such as the formation of polymeric byproducts. | Optimize the addition rate of reagents. Consider using a milder chloromethylating agent or adjusting the catalyst concentration. | |
| Formation of Isomers (e.g., 2,6-isomer) | Reaction conditions favoring isomer formation. | Optimize the reaction temperature and choice of solvent. The use of a phase-transfer catalyst is reported to give high selectivity for the monochloromethylated product.[1] |
| Difficult Workup/Isolation | Formation of emulsions during aqueous wash. | Add a small amount of brine to the wash water to help break the emulsion. |
| Oily product that is difficult to crystallize. | Experiment with different solvent systems for recrystallization. Consider using seed crystals to induce crystallization. |
Step 2: Amination of 2,4-Dimethoxybenzyl Chloride
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the optimal reaction temperature (a preferred temperature of 40°C is reported).[4] Confirm the quality and stoichiometry of the aminating agent (urotropine) and sodium iodide.[1][4] |
| Formation of quaternary ammonium (B1175870) salt byproduct. | Control the stoichiometry of the reactants carefully. The preferred molar ratio of 2,4-dimethoxybenzyl chloride to sodium iodide to urotropine is 1:1:1.[1] | |
| Presence of Unreacted 2,4-dimethoxybenzyl chloride | Insufficient reaction time or temperature. | Increase the reaction time or moderately increase the temperature, while monitoring for byproduct formation. |
| Complex Product Mixture | Side reactions due to impurities in the starting material. | Ensure the purity of the 2,4-dimethoxybenzyl chloride used. |
Route 2: Reductive Amination of 2,4-Dimethoxybenzaldehyde
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient reducing agent. | Select an appropriate reducing agent. Sodium borohydride or catalytic hydrogenation are common choices. For a milder reaction, ammonium formate (B1220265) can be used.[6] |
| Deactivation of the catalyst (for catalytic hydrogenation). | Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. | |
| Formation of Secondary Amine Byproduct (Dibenzylamine derivative) | Reaction of the primary amine product with the starting aldehyde. | Use a large excess of the ammonia (B1221849) source. Control the reaction temperature and pressure. |
| Reduction of the Aldehyde to an Alcohol | The reducing agent is too reactive or the reaction conditions favor alcohol formation. | Use a milder reducing agent or optimize the reaction conditions (temperature, pressure, pH). |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like TLC or HPLC and adjust the reaction time and temperature accordingly. |
Data Presentation
Table 1: Reactant Molar Ratios for Two-Step Synthesis
| Step | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Preferred Molar Ratio | Reference |
| Chloromethylation | m-Xylylene dimethyl ether | Chloride Source | Paraformaldehyde | Phase-transfer catalyst | 1 : (1-4) : (1-3) : (0.05-0.3) | [4] |
| Amination | 2,4-Dimethoxybenzyl chloride | Sodium Iodide | Urotropine | - | 1 : 1 : 1 | [1] |
Table 2: Recommended Reaction Temperatures for Two-Step Synthesis
| Step | Reaction | Preferred Temperature (°C) | Reference |
| 1 | Chloromethylation | 80 | [4] |
| 2 | Amination | 40 | [4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 2,4-Dimethoxybenzyl Chloride
-
Charge a suitable reactor with an acidic solution, 1,3-dimethoxybenzene, a chloride source (e.g., HCl), paraformaldehyde, and a phase-transfer catalyst.
-
Heat the mixture to the desired reaction temperature (e.g., 80°C) with vigorous stirring.[4]
-
Maintain the temperature for a specified time (e.g., 4 hours) while monitoring the reaction progress.[4]
-
Upon completion, cool the reaction mixture and proceed with aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer and dry it over an anhydrous salt.
-
Remove the solvent under reduced pressure to obtain crude 2,4-dimethoxybenzyl chloride.
-
Purify the crude product, for example, by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve 2,4-dimethoxybenzyl chloride, sodium iodide, and urotropine in a suitable solvent (e.g., ethanol) in a reactor.[1]
-
Stir the mixture and heat to the reaction temperature (e.g., 40°C).[4]
-
Monitor the reaction until completion.
-
Cool the reaction mixture and proceed with workup, which typically involves acidic hydrolysis of the intermediate salt.
-
Basify the aqueous solution and extract the product with an organic solvent.
-
Wash and dry the organic layer.
-
Remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product, for instance, by vacuum distillation.
Visualizations
References
- 1. CN102311351B - A kind of synthetic method of this compound - Google Patents [patents.google.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. This compound | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102311351A - Synthesis method of 2, 4-dimethoxybenzylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]
Technical Support Center: Computational Modeling of DMB Deprotection Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the computational modeling and experimental investigation of 2,4-dimethoxybenzyl (DMB) deprotection mechanisms.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for DMB group deprotection?
The DMB group is typically cleaved under acidic conditions or through oxidation.[1] Strong acids like trifluoroacetic acid (TFA), often in combination with scavengers, are frequently used.[2] Oxidative cleavage is commonly achieved with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[3]
Q2: How does the mechanism of DDQ-mediated DMB deprotection proceed?
The deprotection of a 2,4-DMB ether with DDQ occurs via an oxidative mechanism. The process begins with the formation of a charge-transfer complex between the electron-rich DMB group and the electron-deficient DDQ. This is followed by a single electron transfer (SET) to generate a radical cation, which is stabilized by the methoxy (B1213986) groups. Subsequent hydrolysis of the resulting oxonium ion liberates the free alcohol, 2,4-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH2).[3]
Q3: What is the role of scavengers in TFA-mediated DMB deprotection?
During acidic cleavage of the DMB group, a reactive 2,4-dimethoxybenzyl cation is formed. This cation can lead to side reactions by alkylating sensitive residues in the substrate, such as tryptophan or tyrosine. Scavengers, like triisopropylsilane (B1312306) (TIS) or thioanisole, are added to the cleavage cocktail to trap this carbocation and prevent undesired side product formation.[2]
Q4: Can computational modeling predict the feasibility of a DMB deprotection reaction?
Yes, computational modeling, particularly using quantum chemical calculations like Density Functional Theory (DFT), can provide valuable insights into the feasibility and mechanism of a DMB deprotection reaction. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energy barriers. A lower calculated energy barrier suggests a more favorable reaction.[4] For instance, a computational study on the debenzylation of DMB-protected 1,3-diazaoxindoles revealed that a difference of 3.64 kcal/mol in transition state energies could explain a significant difference in experimental reactivity.[5]
Q5: What level of theory is appropriate for modeling DMB deprotection?
The choice of computational method is crucial for obtaining reliable results. For DMB deprotection, a DFT functional that can adequately describe reaction barriers and non-covalent interactions is recommended. For example, the ωB97X-D functional, which includes dispersion corrections, combined with a reasonably large basis set such as 6-311++G(2df,2pd) for single-point energy calculations on geometries optimized with a smaller basis set like 6-31+G(d,p), has been successfully used.[5] It is also important to include a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), to account for solvent effects.[5]
Troubleshooting Guides
Experimental Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | - Insufficient reagent (DDQ or TFA) - Steric hindrance around the DMB group - Low reaction temperature | - Increase the equivalents of the deprotecting agent incrementally.[2][3] - Increase the reaction temperature; for TFA cleavage, temperatures up to 70°C can be explored cautiously.[2] - Extend the reaction time and monitor progress using TLC or LC-MS.[2][3] |
| Formation of Side Products | - Alkylation of sensitive residues by the DMB cation (TFA deprotection) - Oxidation of other functional groups (DDQ deprotection) | - Add a scavenger (e.g., TIS, thioanisole) to the TFA cleavage cocktail.[2] - For DDQ deprotection, ensure that other electron-rich or easily oxidizable groups are absent or protected.[3] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2] |
| Difficulty in Product Purification | - Similar polarity of the product and byproducts (e.g., DMB-scavenger adduct) - Product is a salt with TFA | - Optimize the solvent system for column chromatography, possibly using a gradient elution.[2] - Consider using a different stationary phase like alumina (B75360) if silica (B1680970) gel is ineffective.[2] - For TFA salts, perform a salt exchange or use an ion-exchange resin.[2] |
Computational Modeling Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Unrealistic Energy Barriers (too high or too low) | - Inappropriate level of theory (functional or basis set) - Gas-phase calculation for a solution-phase reaction - Incorrect transition state structure | - Benchmark different DFT functionals and basis sets against experimental data if available. Functionals like ωB97X-D or M06-2X are often good starting points for reaction mechanisms. - Always include a continuum solvation model (e.g., PCM, SMD) to account for solvent effects.[5] - Verify the transition state by performing a frequency calculation; it should have exactly one imaginary frequency corresponding to the reaction coordinate. Also, perform an Intrinsic Reaction Coordinate (IRC) calculation to ensure the transition state connects the correct reactant and product. |
| Convergence Failure in Geometry Optimization | - Poor initial guess structure - Complex potential energy surface with many local minima | - Start with a reasonably good initial structure, perhaps built using molecular mechanics. - Try optimizing in a smaller basis set first, then use the resulting geometry as the starting point for a larger basis set calculation. - Use a different optimization algorithm if available in your software package. |
| Oscillations or Instabilities in Potential Energy Surface Scans | - Inadequate DFT integration grid for the chosen functional | - For modern DFT functionals (e.g., M06, ωB97X-D), use a larger integration grid (e.g., 'ultrafine' in Gaussian) to avoid numerical noise that can lead to unreliable results, especially for sensitive calculations like potential energy surface scans.[6] |
| Incorrect Thermochemical Corrections | - Neglecting symmetry numbers - Issues with low-frequency vibrational modes | - Ensure that the correct symmetry numbers for all species are used in the calculation of entropy to obtain accurate free energies.[6] - Low-frequency modes can introduce significant errors in the vibrational entropy. Consider using a quasi-harmonic approximation or other methods to treat these modes if they correspond to internal rotations or are otherwise problematic.[6] |
Quantitative Data Summary
The following table presents representative computational data for a DMB deprotection reaction.
| Reaction | Computational Method | Calculated Parameter | Value | Reference |
| Acid-mediated debenzylation of DMB-protected 1,3-diazaoxindoles | ωB97XD/6-311++G(2df,2pd)//ωB97XD/6-31+G(d,p) with IEF-PCM (TFA) | Difference in transition state energies between two substrates | 3.64 kcal/mol | [5] |
Experimental Protocols
Protocol 1: Oxidative Deprotection of a DMB-Protected Alcohol using DDQ
This protocol describes a general procedure for the oxidative cleavage of a 2,4-DMB ether.[3]
Materials:
-
2,4-DMB protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (or a pH 7 phosphate (B84403) buffer for acid-sensitive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,4-DMB protected substrate (1.0 equiv.) in a mixture of CH₂Cl₂ and water (a common ratio is 18:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Computational Protocol for Modeling DMB Deprotection
This protocol provides a general workflow for the computational investigation of a DMB deprotection mechanism using DFT.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, etc.)
-
A molecular visualization software (e.g., GaussView, Avogadro, etc.)
Procedure:
-
Structure Preparation: Build the 3D structures of the DMB-protected substrate, the deprotecting reagent (e.g., protonated TFA or DDQ), and the expected products and intermediates.
-
Geometry Optimization and Frequency Calculation (Reactants and Products):
-
Perform geometry optimizations and frequency calculations for all reactants and products at a suitable level of theory (e.g., ωB97X-D/6-31+G(d,p) with a solvent model).
-
Confirm that the optimized structures have no imaginary frequencies.
-
-
Transition State Search:
-
Locate the transition state structure for the deprotection reaction. This can be done using methods like synchronous transit-guided quasi-Newton (STQN) or by manually constructing an input structure and using an eigenvector-following algorithm.
-
-
Transition State Verification:
-
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency.
-
Visualize the imaginary frequency to ensure it corresponds to the bond-breaking/forming process of the deprotection.
-
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the reactant and product minima on the potential energy surface.
-
-
Energy Calculation:
-
To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., ωB97X-D/6-311++G(2df,2pd) with a solvent model).
-
-
Analysis:
-
Calculate the reaction and activation energies from the computed electronic energies and thermochemical corrections.
-
Analyze the geometries and electronic structures of the intermediates and transition state to gain mechanistic insights.
-
Visualizations
Caption: Workflow for the DDQ-mediated deprotection of a DMB-protected alcohol.
References
Validation & Comparative
A Comparative Guide to D-Methoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups
In the realm of multi-step organic synthesis, particularly in pharmaceutical development and the construction of complex molecules, the strategic selection of protecting groups is a critical factor for success. Among the various choices for safeguarding hydroxyl and amino functionalities, benzyl-type protecting groups are frequently employed. This guide offers a detailed, objective comparison of the 2,4-dimethoxybenzyl (DMB), p-methoxybenzyl (PMB), and the parent benzyl (B1604629) (Bn) protecting groups, supported by experimental data to assist researchers, scientists, and drug development professionals in making well-informed decisions for their synthetic strategies.
The fundamental difference between DMB, PMB, and Bn protecting groups lies in their electronic properties, which directly influence their stability and the conditions required for their removal. The presence of electron-donating methoxy (B1213986) groups on the aromatic ring of DMB and PMB ethers makes them more susceptible to cleavage under acidic and oxidative conditions compared to the unsubstituted benzyl group.[1][2] The additional methoxy group in the DMB moiety further enhances this effect, rendering it the most labile of the three under acidic conditions.[1][3] This graduated reactivity is the cornerstone of their differential application and enables selective deprotection, a crucial aspect of orthogonal protecting group strategies in complex syntheses.[2][4]
Quantitative Performance Data
The following tables provide a summary of typical reaction conditions, times, and yields for the protection of primary alcohols and the subsequent deprotection of the corresponding benzyl-type ethers.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time (h) | Typical Yield (%) |
| DMB | 2,4-Dimethoxybenzyl chloride (DMB-Cl) | NaH, THF, 0 °C to rt | 2 - 6 | 85 - 95[2] |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 | 90 - 98[2] |
| Benzyl (Bn) | Benzyl bromide (Bn-Br) | NaH, THF, 0 °C to rt | 4.5 | 98[5] |
Table 2: Comparison of Deprotection Conditions
| Protecting Group | Reagent/Conditions | Substrate Type | Reaction Time | Yield (%) |
| DMB | 10% TFA in CH₂Cl₂ | DMB-protected alcohol | 2 h | Quantitative[2] |
| DDQ, CH₂Cl₂/H₂O | DMB-protected alcohol | 1 - 4 h | High[6] | |
| PMB | TFA in CH₂Cl₂ | PMB-protected alcohol | Slower than DMB | Good to High[7][8] |
| DDQ, CH₂Cl₂/H₂O (18:1) | PMB-protected alcohol | 1 h | 97[9] | |
| Benzyl (Bn) | H₂, Pd/C | Benzyl-protected alcohol | 0.5 - 30 h | 82 - 98[5][10] |
| Strong Acid (e.g., HBr, HI) | Benzyl ether | Variable | Generally stable to mild acids[11] |
Orthogonal Deprotection Strategies
A significant advantage of utilizing this trio of protecting groups is the capability for orthogonal deprotection. The substantial difference in lability allows for the selective removal of one group in the presence of the others. For instance, a DMB group can be cleaved under mild acidic conditions that leave both PMB and Bn groups intact.[2] Similarly, both DMB and PMB groups can be removed oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a Bn group.[2][9] This orthogonality is a powerful tool for the synthesis of complex molecules bearing multiple protected functional groups.
Caption: Orthogonal deprotection strategy for DMB, PMB, and Bn groups.
Experimental Protocols
Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C, a solution of the primary alcohol in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of PMB-Cl in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 2-8 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with EtOAc. The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the PMB-protected alcohol.[9]
Deprotection of a p-Methoxybenzyl (PMB) Ether with DDQ
Materials:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.3 equiv)
-
Dichloromethane (CH₂Cl₂)
-
0.1 M pH 7 sodium phosphate (B84403) buffer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the PMB-protected compound in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1) at 0 °C, DDQ is added slowly as a solid.[12]
-
The reaction is warmed to room temperature and stirred for 1 hour, monitoring by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Alternatively, the reaction can be quenched with saturated aqueous NaHCO₃ solution, extracted with CH₂Cl₂, washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.[9]
Caption: General mechanisms for deprotection of benzyl-type ethers.
Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon
Procedure:
-
The benzyl-protected alcohol is dissolved in MeOH or EtOAc in a round-bottom flask.
-
10% Pd/C is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas from a balloon (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 0.5-30 hours, monitoring by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with the solvent.
-
The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.[10][13]
Conclusion
The 2,4-dimethoxybenzyl, p-methoxybenzyl, and benzyl protecting groups provide a versatile and graduated toolkit for the synthetic chemist. The choice among them should be dictated by the specific requirements of the synthetic route, including the stability of other functional groups within the molecule and the desired deprotection conditions. The enhanced lability of the DMB group offers a valuable option for syntheses requiring very mild deprotection conditions, while the robustness of the benzyl group makes it suitable for lengthy and complex synthetic sequences. The PMB group strikes a balance between stability and ease of cleavage, making it a widely applicable choice in a multitude of synthetic endeavors. The potential for orthogonal deprotection further enhances the utility of this family of protecting groups, enabling the efficient and selective synthesis of complex molecular architectures.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. PMB Deprotection - TFA [commonorganicchemistry.com]
- 8. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Guide to Orthogonal Deprotection Strategies for DMB and Other Common Protecting Groups
For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of complex organic molecules, the strategic use of protecting groups is a cornerstone of success. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal deprotection, is critical for achieving high yields and purity. This guide provides an objective comparison of the 2,4-dimethoxybenzyl (DMB) protecting group with other widely used protecting groups, supported by experimental data, detailed protocols, and visualizations to aid in the design of efficient and robust synthetic routes.
The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group frequently employed for amines, amides, and hydroxyl groups. Its heightened sensitivity to acid compared to other acid-labile groups like tert-butoxycarbonyl (Boc) allows for its selective removal under milder conditions, forming the basis of many orthogonal protection schemes.[1]
Quantitative Comparison of Protecting Group Stability and Deprotection Conditions
The following tables summarize the stability and deprotection conditions for the DMB group and other common protecting groups, providing a clear comparison of their orthogonality.
Table 1: Deprotection Conditions and Stability of Common Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Reagents | Typical Reaction Conditions | Stability (Stable to) |
| 2,4-Dimethoxybenzyl | DMB | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 1-10% TFA in DCM, RT, 15-60 min | Basic conditions (e.g., Piperidine), Hydrogenolysis, Fluoride (B91410) sources |
| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, RT, 1-4 h | Acidic conditions (mild), Basic conditions, Hydrogenolysis, Fluoride sources | ||
| tert-Butoxycarbonyl | Boc | Trifluoroacetic acid (TFA) | 20-50% TFA in DCM, RT, 1-4 h | Basic conditions (e.g., Piperidine), Hydrogenolysis, Fluoride sources |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Piperidine (B6355638) | 20% Piperidine in DMF, RT, 10-30 min | Acidic conditions, Hydrogenolysis, Fluoride sources |
| Carbobenzyloxy | Cbz | H₂, Palladium on Carbon (Pd/C) | H₂ (1 atm), 10% Pd/C, RT, 2-24 h | Acidic conditions (mild), Basic conditions, Fluoride sources |
| HBr in Acetic Acid | 33% HBr/AcOH, RT, 2-16 h | Basic conditions, Fluoride sources | ||
| tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF) | 1.1 equiv TBAF in THF, RT, 1-4 h | Basic conditions, Hydrogenolysis, Most non-fluoride acidic/basic conditions |
| Acetic Acid | AcOH/H₂O/THF, RT, several hours | Basic conditions, Hydrogenolysis | ||
| p-Methoxybenzyl | PMB | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, RT, 1 h | Basic conditions, Hydrogenolysis, Fluoride sources |
| Trifluoroacetic acid (TFA) | Harsher TFA conditions or prolonged times | Basic conditions, Hydrogenolysis, Fluoride sources |
Table 2: Orthogonality of DMB with Other Protecting Groups
| DMB is stable to cleavage conditions for: | Reagents/Conditions | Result |
| Fmoc | 20% Piperidine in DMF, RT | DMB group remains intact.[1] |
| Cbz | H₂, Pd/C, RT | DMB group remains intact.[1] |
| TBDMS | TBAF in THF, RT | DMB group remains intact. |
| Acetyl (Ac) | K₂CO₃/MeOH, RT | DMB group remains intact.[2] |
| Selective cleavage of DMB in the presence of: | Reagents/Conditions | Result |
| Boc | 1-2% TFA in DCM, RT, 30-60 min | DMB is cleaved while Boc remains intact.[1] |
| PMB | Mild TFA conditions | DMB is cleaved preferentially over PMB due to higher acid lability. |
| TBDMS | 10% TFA in DCM, RT | DMB is cleaved while TBDMS remains intact.[2] |
Experimental Protocols
Detailed methodologies for key deprotection experiments are provided below.
Protocol 1: Selective Deprotection of DMB in the Presence of Boc
Objective: To selectively remove the DMB group from a substrate also containing a Boc-protected amine.
Materials:
-
DMB- and Boc-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the DMB- and Boc-protected substrate in anhydrous DCM (approx. 0.1 M).
-
Add triisopropylsilane (TIS) (2-5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-prepared solution of 1-2% TFA in DCM to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon complete cleavage of the DMB group (typically 30-60 minutes), carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[3]
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product with the Boc group intact.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Deprotection of Fmoc
Objective: To remove the Fmoc protecting group from an amine.
Materials:
-
Fmoc-protected substrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM) or Ethyl Acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve the Fmoc-protected substrate in anhydrous DMF to a concentration of approximately 0.1 M.[4]
-
Add piperidine to the solution to a final concentration of 20% (v/v).[4]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[4] Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in DCM or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer twice with saturated aqueous NaHCO₃ solution and once with brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected amine.
-
Purify the product by flash column chromatography if necessary.
Protocol 3: Deprotection of Cbz by Catalytic Transfer Hydrogenation
Objective: To remove the Cbz protecting group from an amine using a safer alternative to hydrogen gas.
Materials:
-
Cbz-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (B129727) (MeOH) or Ethanol (EtOH)
-
Ammonium (B1175870) formate (B1220265) (HCOONH₄)
-
Celite®
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
Dissolve the Cbz-protected substrate (1.0 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Add ammonium formate (3-5 equivalents) to the stirred suspension at room temperature.[5]
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC. The reaction is typically complete within 1-6 hours.[6]
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.[6]
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
Purify the product by crystallization or column chromatography if necessary.
Visualizing Orthogonal Deprotection Strategies
The following diagrams, created using the DOT language, illustrate the logical relationships in orthogonal deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Lability of 2,4-DMB and 3,4-DMB Protecting Groups
In the realm of multi-step organic synthesis, particularly within drug development and the synthesis of complex natural products, the selection of an appropriate protecting group is a critical strategic decision. Among the various benzyl-type protecting groups, the 2,4-dimethoxybenzyl (2,4-DMB) and 3,4-dimethoxybenzyl (3,4-DMB) groups are frequently employed for the protection of alcohols, amines, and other functional groups. Their utility stems from their relative stability to a range of reaction conditions and their facile cleavage under specific acidic or oxidative conditions.
The lability of these protecting groups is intrinsically linked to the electronic properties of the dimethoxy-substituted benzene (B151609) ring. The electron-donating nature of the methoxy (B1213986) groups stabilizes the benzylic carbocation formed as an intermediate during acidic cleavage, thereby lowering the activation energy for deprotection compared to an unsubstituted benzyl (B1604629) group.[1][2] The positioning of these methoxy groups, however, results in a nuanced difference in lability between the 2,4-DMB and 3,4-DMB isomers. The 2,4-DMB group, with a methoxy group in the ortho position, exhibits a greater degree of activation and is generally considered more labile, especially under acidic conditions.[2][3]
This guide provides an objective, data-driven comparison of the lability of 2,4-DMB and 3,4-DMB protecting groups, summarizing available quantitative data, and providing detailed experimental protocols for key deprotection methods to aid researchers in making informed decisions for their synthetic strategies.
Comparative Lability: A Quantitative Overview
Acidic Cleavage
Under acidic conditions, the 2,4-DMB group is generally cleaved more readily than the 3,4-DMB group. This is attributed to the enhanced stabilization of the incipient benzylic carbocation by the ortho-methoxy group in the 2,4-isomer.
| Protecting Group | Substrate | Reagent & Conditions | Time | Yield |
| 2,4-DMB | N,N-bis(2,4-dimethoxybenzyl)sulfamate | 10% TFA in CH₂Cl₂ | 2 h | Quantitative[4] |
| 2,4-DMB | N-(2,4-DMB)-diazaoxindole derivative | TFA / Triflic Acid, Anisole | Not Specified | 25% |
| 3,4-DMB | N-(3,4-DMB)-sulfonamide | Catalytic Bi(OTf)₃, DCE, 85 °C | 2 h | Good to Excellent |
Oxidative Cleavage
For oxidative cleavage, typically employing 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), both groups are susceptible. The literature suggests that the 3,4-DMB group is more reactive towards DDQ than the p-methoxybenzyl (PMB) group, indicating a high degree of lability under these conditions.[5][6]
| Protecting Group | Substrate | Reagent & Conditions | Time | Yield |
| 2,4-DMB | Protected Alcohol | 1.1-1.5 equiv. DDQ, CH₂Cl₂/H₂O, rt | 1-4 h | High |
| 3,4-DMB | Protected Alcohol | Not specified | Not specified | Not specified |
| 3,4-DMB | 3,4-Dimethoxybenzyl ester | CrO₃/silyl chloride, DCM, rt | Not specified | Variable |
Experimental Protocols
Detailed methodologies for the deprotection of 2,4-DMB and 3,4-DMB groups are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: Acidic Cleavage of a 2,4-DMB Ether with Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the acid-catalyzed deprotection of a 2,4-DMB protected alcohol.
Materials:
-
2,4-DMB protected substrate
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2,4-DMB protected compound (1.0 equiv) in anhydrous dichloromethane.
-
Add triisopropylsilane (1.5 equiv) if the substrate is sensitive to re-alkylation by the liberated 2,4-dimethoxybenzyl cation.
-
Cool the solution to 0 °C.
-
Add a solution of 10% TFA in dichloromethane dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Oxidative Cleavage of a 2,4-DMB Ether with DDQ
This protocol outlines a general method for the oxidative removal of a 2,4-DMB protecting group.
Materials:
-
2,4-DMB protected substrate
-
Dichloromethane (DCM)
-
Deionized water or pH 7 phosphate (B84403) buffer
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2,4-DMB protected substrate (1.0 equiv) in a mixture of dichloromethane and water (typically 18:1 v/v). For acid-sensitive substrates, a pH 7 phosphate buffer can be used instead of water.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) portionwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Visualizing the Chemistry: Structures and Mechanisms
The following diagrams, generated using Graphviz, illustrate the chemical structures, deprotection mechanism, and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Purity Validation of 2,4-Dimethoxybenzylamine: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative purity assessment of 2,4-dimethoxybenzylamine. The purity of this compound, a key building block in the synthesis of various pharmaceuticals, is a critical quality attribute.[1][2][3] This document presents supporting experimental data and detailed protocols to assist in selecting the most appropriate analytical methodology for specific research and quality control needs.
High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC): A Head-to-Head Comparison
The choice between HPLC and GC for purity analysis depends on the physicochemical properties of the analyte and its potential impurities.[4] HPLC is highly versatile for non-volatile or thermally sensitive compounds, while GC excels in the analysis of volatile and thermally stable substances.[5][6][7] this compound, with a boiling point of 140 °C at 1 mmHg, can be analyzed by both techniques, making the choice dependent on the specific requirements of the analysis, such as the nature of expected impurities and desired throughput.[1]
Table 1: Comparative Summary of HPLC and GC for this compound Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[5][8] | Separation based on the partitioning of volatile analytes between a gaseous mobile phase (carrier gas) and a stationary phase.[5][7] |
| Applicability | Ideal for non-volatile, polar, and thermally labile impurities. Excellent for separating a wide range of potential degradation products.[6] | Well-suited for the primary assay of this compound and its volatile or semi-volatile impurities.[4][7] Commercial purity is often cited by GC.[9] |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., Methanol, Acetonitrile/Water). Filtration is typically required. | Simple dissolution in a volatile organic solvent (e.g., Methanol, Dichloromethane). Derivatization may be needed for polar impurities but is generally not required for the parent amine. |
| Typical Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm).[10] | Capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm). |
| Mobile/Carrier Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Water and Acetonitrile).[10] | High-purity inert gas (e.g., Helium, Hydrogen, or Nitrogen).[7] |
| Typical Detector | UV-Vis Detector (Diode Array Detector is preferred for peak purity assessment). | Flame Ionization Detector (FID) is common, robust, and provides excellent quantitation for organic compounds.[11] |
| Analysis Speed | Generally slower run times (e.g., 15-30 minutes).[5] | Typically faster run times (e.g., 10-20 minutes), allowing for higher throughput.[5] |
| Sensitivity | High sensitivity, dependent on the chromophore of the analyte and the detector used.[5] | Very high sensitivity, especially with an FID detector for carbon-containing compounds.[7] |
| Selectivity | Highly tunable selectivity by altering mobile phase composition, pH, gradient, and column chemistry. | Selectivity is primarily controlled by the column's stationary phase and the oven temperature program. |
| Common Issues | Column backpressure, peak tailing for basic compounds (can be mitigated with specific columns or mobile phase additives). | Thermal degradation of sensitive impurities, requirement for analyte volatility, potential for column bleed at high temperatures.[6] |
Experimental Protocols
Detailed methodologies for both HPLC and GC are provided below. These protocols serve as a starting point and should be validated for their intended use according to ICH or other relevant guidelines.[12][13][14][15]
HPLC Method for Purity Determination
This method is designed for the separation of this compound from potential polar and non-volatile impurities.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent. Filter through a 0.45 µm syringe filter prior to injection.
3. Data Analysis: The purity is calculated using the area percentage method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
GC Method for Purity Determination
This method is effective for a rapid assay of this compound and the detection of volatile impurities.
1. Chromatographic Conditions:
-
GC System: A Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
Injection Volume: 1 µL.
2. Sample Preparation:
-
Sample Solution: Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
3. Data Analysis: The purity is calculated using the area percentage method, assuming a similar response factor for closely related impurities. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualized Workflows and Decision Logic
To further clarify the process, the following diagrams illustrate the analytical workflow and the decision-making process for selecting the appropriate technique.
Caption: Workflow for Purity Validation of this compound.
Caption: Decision tree for selecting between HPLC and GC analysis.
Conclusion and Recommendations
Both HPLC and GC are powerful and suitable techniques for the purity validation of this compound. The ultimate choice should be guided by the specific analytical objective.
-
GC with FID is recommended for rapid, high-throughput quality control, routine purity assays, and the analysis of volatile or semi-volatile impurities. Its operational simplicity and speed make it a cost-effective choice for process monitoring.[5][11]
-
HPLC with UV/DAD is the preferred method for comprehensive impurity profiling, especially when non-volatile process-related impurities or potential degradation products are of concern.[5][6] Its high selectivity and applicability to a broad range of compounds make it indispensable for in-depth characterization and stability studies.[4]
For comprehensive validation, employing both techniques can be highly beneficial. GC can serve as the primary method for assay determination, while HPLC can be used as an orthogonal method to ensure that no non-volatile impurities are being missed, providing a complete picture of the sample's purity.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound | 20781-20-8 [chemicalbook.com]
- 3. This compound 98 20781-20-8 [sigmaaldrich.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. thermofisher.com [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. fda.gov [fda.gov]
- 15. ikev.org [ikev.org]
A Comparative Guide to the Kinetics of Acid-Catalyzed DMB Group Cleavage
For Researchers, Scientists, and Drug Development Professionals
The 2,4-dimethoxybenzyl (DMB) group is a cornerstone in the strategic protection of hydroxyl and amino functionalities in multi-step organic synthesis. Its widespread use stems from its facile removal under mildly acidic conditions, offering a significant advantage in the synthesis of complex molecules with sensitive functional groups. This guide provides an objective comparison of the acid-catalyzed cleavage kinetics of the DMB group against other common benzyl-type protecting groups, supported by experimental data and detailed protocols to inform synthetic strategy.
The Mechanism of Acid-Catalyzed Cleavage
The cleavage of benzyl-type ethers, including the DMB group, in an acidic medium proceeds through a unimolecular nucleophilic substitution (SN1) mechanism.[1][2][3][4][5] The reaction is initiated by the protonation of the ether oxygen, which then departs as a stable alcohol, leaving behind a carbocation. The rate of this reaction is critically dependent on the stability of this carbocation intermediate.[3][6][7]
The DMB group, possessing two electron-donating methoxy (B1213986) groups at the ortho and para positions of the benzyl (B1604629) ring, provides substantial resonance stabilization to the incipient carbocation.[6] This stabilization is significantly greater than that offered by the single methoxy group of the p-methoxybenzyl (PMB) group and the unsubstituted benzyl (Bn) group.[6] Consequently, the lability of these protecting groups under acidic conditions follows the trend: DMB > PMB > Bn .[1]
Comparative Kinetic Data
| Protecting Group | Typical Acidic Cleavage Conditions | Relative Lability | Key Characteristics |
| 2,4-Dimethoxybenzyl (DMB) | 1-10% Trifluoroacetic acid (TFA) in CH₂Cl₂; Mild Lewis acids (e.g., Bi(OTf)₃)[6] | Very High | Stable to catalytic hydrogenation (unlike Bn). Can be cleaved oxidatively with DDQ or CAN, though less common than for PMB.[6] |
| p-Methoxybenzyl (PMB) | 10-50% TFA in CH₂Cl₂; 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ); Ceric ammonium (B1175870) nitrate (B79036) (CAN)[6] | High | Stable to catalytic hydrogenation. Readily cleaved oxidatively, providing excellent orthogonality with other acid-labile groups. |
| Benzyl (Bn) | Strong acids (e.g., HBr, BBr₃); Catalytic hydrogenation (e.g., H₂, Pd/C)[6] | Low | Cleaved by hydrogenolysis, offering orthogonality with acid-labile and base-labile groups. |
| tert-Butoxycarbonyl (Boc) | 20-50% TFA in CH₂Cl₂; HCl in organic solvents[6] | High | Stable to catalytic hydrogenation and basic conditions. Widely used in peptide synthesis. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the acid-catalyzed cleavage of the DMB group.
Protocol 1: General Procedure for TFA-Mediated DMB Ether Cleavage
This protocol outlines a general method for the deprotection of a DMB-protected alcohol using trifluoroacetic acid.
Materials:
-
DMB-protected alcohol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or anisole)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the DMB-protected alcohol in anhydrous DCM to a concentration of approximately 0.1 M.
-
Add a scavenger, such as anisole (B1667542) (5-10 equivalents) or triisopropylsilane (2-5 equivalents), to the solution.[8]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 1-10% v/v for DMB ethers).[6][8]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
Protocol 2: Kinetic Monitoring of DMB Cleavage by HPLC
This protocol describes a method for monitoring the kinetics of DMB cleavage using High-Performance Liquid Chromatography (HPLC).
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Setup: Set up the deprotection reaction as described in Protocol 1 in a thermostated vessel to maintain a constant temperature.
-
Sampling: At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a solution that neutralizes the acid (e.g., a mixture of ACN/water containing a small amount of a weak base like pyridine (B92270) or by rapid dilution in the mobile phase).
-
HPLC Analysis: Inject the quenched and diluted sample onto the HPLC system.
-
Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient to separate the starting material (DMB-protected compound) from the product (deprotected compound). A typical gradient might be 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product at each time point.
-
Calculate the concentration of the starting material and product at each time point using a calibration curve or by assuming that the response factors are similar.
-
Plot the concentration of the starting material versus time to determine the reaction rate. For a first-order reaction, a plot of ln([Starting Material]) versus time will yield a straight line with a slope of -k, where k is the rate constant.
-
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the mechanism of acid-catalyzed DMB cleavage and a typical experimental workflow for kinetic analysis.
Caption: Mechanism of acid-catalyzed DMB ether cleavage.
Caption: Workflow for kinetic analysis of DMB cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Hmb vs. Dmb: A Comparative Guide to Backbone Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide research and drug development. However, the synthesis of "difficult" sequences, prone to aggregation and side reactions, remains a significant challenge. Backbone protection strategies, utilizing temporary protecting groups on the amide nitrogen, have emerged as a powerful tool to mitigate these issues. This guide provides a detailed comparison of two widely used backbone protecting groups: 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb), offering insights into their mechanisms, applications, and practical considerations.
Introduction to Backbone Protection
During SPPS, growing peptide chains can fold into secondary structures, leading to inter-chain aggregation. This aggregation can hinder reagent access, resulting in incomplete reactions and the formation of deletion sequences.[1] Backbone protection disrupts the hydrogen bonding responsible for this aggregation by temporarily modifying the amide backbone.[2] Both Hmb and Dmb groups are introduced onto the backbone nitrogen of an amino acid, effectively preventing the formation of secondary structures and improving the solubility of the peptide-resin complex.[3][4] These protecting groups are stable during the Fmoc deprotection steps and are typically removed during the final acid cleavage from the resin.[2]
Mechanism of Action
Hmb (2-hydroxy-4-methoxybenzyl): The Hmb group features a hydroxyl group at the 2-position of the benzyl (B1604629) ring. This hydroxyl group plays a crucial role in facilitating the coupling of the subsequent amino acid. The activated amino acid first acylates the hydroxyl group, forming a phenyl ester intermediate. This is followed by an intramolecular O→N acyl transfer to form the desired peptide bond.[3][5] This mechanism helps to overcome the steric hindrance of the secondary amine on the backbone.
Dmb (2,4-dimethoxybenzyl): The Dmb group lacks the 2-hydroxyl group present in Hmb. Consequently, the coupling of the next amino acid directly onto the sterically hindered secondary amine is more challenging.[2][5] To circumvent this difficulty, Dmb-protected amino acids, particularly glycine, are often incorporated as dipeptide building blocks (e.g., Fmoc-Xaa-(Dmb)Gly-OH).[1] This pre-formed dipeptide avoids the challenging coupling step on the solid phase.
Performance Comparison
| Feature | Hmb Protection | Dmb Protection | References |
| Prevention of Aggregation | Highly effective in disrupting secondary structures and preventing aggregation, particularly in hydrophobic sequences. | Also highly effective in preventing aggregation and improving solubility of the peptide chain. | [2][6][7] |
| Coupling Efficiency | The 2-hydroxyl group assists in coupling via an O→N acyl transfer, making it generally easier to couple the subsequent amino acid. | Coupling to the Dmb-protected secondary amine is sterically hindered and can be difficult, often requiring dipeptide incorporation. | [3][5] |
| Side Reactions | Prone to the formation of cyclic lactones as a side reaction during coupling, which can reduce the yield of the desired peptide. | Does not form cyclic lactones. | [2][5] |
| Prevention of Aspartimide Formation | Effective in preventing aspartimide formation at Asp-Xaa sequences. | Very effective in preventing aspartimide formation, especially when used as an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. | [5][7][8] |
| Incorporation Strategy | Can be incorporated as a single amino acid derivative, Fmoc-AA(Hmb)-OH. | Often incorporated as a dipeptide, Fmoc-Xaa-(Dmb)Gly-OH, to avoid difficult coupling steps. | [9] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for manual or automated SPPS using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates a free primary amine is absent).[1]
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Protocol for Incorporating an Hmb-Protected Amino Acid
-
Follow the general SPPS protocol until the point of coupling the Hmb-protected amino acid.
-
Couple the Fmoc-AA(Hmb)-OH derivative using standard coupling reagents. The coupling time may need to be extended.
-
After Fmoc deprotection of the Hmb-amino acid, couple the next amino acid. The O→N acyl transfer may be slow, so an extended coupling time (e.g., 4-12 hours) is recommended.[3] The use of symmetric anhydrides in DCM has also been reported to be effective.[3]
Protocol for Incorporating a Dmb-Dipeptide
-
Follow the general SPPS protocol until the point of incorporating the dipeptide.
-
Couple the Fmoc-Xaa-(Dmb)Gly-OH dipeptide using standard coupling protocols. A longer coupling time of at least 2 hours is recommended.[1]
-
Proceed with the synthesis using the standard protocol. The Dmb group is removed during the final TFA cleavage step.[1]
Visualizing the Mechanisms and Workflows
Mechanism of Hmb-Assisted Coupling
Caption: Hmb-assisted coupling proceeds via a phenyl ester intermediate.
SPPS Workflow with Dmb-Dipeptide Incorporation
Caption: Workflow for incorporating a Dmb-dipeptide in SPPS.
Conclusion
Both Hmb and Dmb are powerful tools for overcoming the challenges of synthesizing difficult peptide sequences. The choice between them depends on the specific sequence and the potential for side reactions. Hmb offers the advantage of easier coupling for the subsequent residue but carries the risk of lactone formation. Dmb, while requiring incorporation as a dipeptide to circumvent difficult coupling, avoids this side reaction and is highly effective in preventing aspartimide formation. By understanding the distinct characteristics of each protecting group, researchers can make informed decisions to optimize their peptide synthesis strategies, leading to higher purity and yields of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Use of the Hmb backbone-protecting group in the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Stability of DMB-Protected Sulfamates: A Comparative Guide to Oxidizing and Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable protecting group is a critical strategic decision in multi-step organic synthesis, directly impacting reaction yields, purity, and the overall efficiency of the synthetic route. For the protection of the sulfamate (B1201201) functional group, the 2,4-dimethoxybenzyl (DMB) group has emerged as a valuable option due to its unique stability profile. This guide provides a comprehensive comparison of the stability of DMB-protected sulfamates to various oxidizing and reducing agents, supported by available experimental evidence.
General Stability Profile
N,N-di(2,4-dimethoxybenzyl) protected sulfamates exhibit remarkable stability across a range of reaction conditions, a critical feature for their application in complex multi-step syntheses.[1][2] They are generally stable to bases, nucleophiles, and, notably, to a variety of oxidizing and reducing agents that are not specifically designed to cleave the DMB group.[1][2] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected sulfamate moiety.
Comparative Stability Analysis
While specific quantitative comparative data on the stability of various sulfamate protecting groups to a wide array of oxidizing and reducing agents is not extensively available in the literature, a qualitative comparison based on known reactivity can be summarized. The stability of the DMB group is contrasted with other common amine protecting groups that could theoretically be used for sulfamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
| Protecting Group | Reagent Class | Stability | Notes |
| DMB | Reducing Agents | ||
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | The benzyl (B1604629) ether linkages are generally stable to these conditions. | |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Stable | Reported to be stable to common hydride reducing agents.[1] | |
| DMB | Oxidizing Agents | ||
| Mild Oxidants (e.g., MnO₂) | Generally Stable | Expected to be stable, allowing for oxidation of other functional groups. | |
| Strong Oxidants (e.g., DDQ, CAN) | Labile | These reagents are used for the oxidative cleavage of the DMB group. | |
| Boc | Reducing Agents | ||
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | The Boc group is stable to catalytic hydrogenation. | |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Stable | Generally stable to hydride reducing agents. | |
| Boc | Oxidizing Agents | ||
| Most Oxidizing Agents | Stable | The Boc group is generally stable to a wide range of oxidizing conditions. | |
| Cbz | Reducing Agents | ||
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | Cbz group is readily cleaved by catalytic hydrogenation. | |
| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Generally Stable | Stability can vary depending on the specific reagent and conditions. | |
| Cbz | Oxidizing Agents | ||
| Most Oxidizing Agents | Stable | The Cbz group is generally stable to oxidizing conditions. |
Experimental Protocols
Detailed experimental protocols for testing the stability of a protecting group involve subjecting the protected compound to the specific oxidizing or reducing conditions and monitoring the reaction over time, typically by HPLC or TLC, to quantify the amount of starting material remaining.
Protocol 1: General Procedure for Testing Stability to a Reducing Agent (e.g., NaBH₄)
-
Reaction Setup: Dissolve the DMB-protected sulfamate (1 equivalent) in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C and add the reducing agent (e.g., NaBH₄, 1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature (e.g., 0 °C or room temperature) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a small aliquot of the reaction mixture.
-
Work-up of Aliquot: Quench the aliquot with a suitable reagent (e.g., acetone (B3395972) or an acidic solution). Dilute the quenched aliquot with a known volume of a suitable solvent for analysis.
-
Analysis: Analyze the aliquot by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the DMB-protected sulfamate remaining relative to an internal standard.
Protocol 2: General Procedure for Testing Stability to an Oxidizing Agent (e.g., MnO₂)
-
Reaction Setup: To a solution of the DMB-protected sulfamate (1 equivalent) in an appropriate solvent (e.g., dichloromethane (B109758) or acetone), add the oxidizing agent (e.g., activated MnO₂, 10 equivalents).
-
Reaction Monitoring: Stir the suspension vigorously at room temperature for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw a small aliquot of the reaction mixture.
-
Work-up of Aliquot: Filter the aliquot through a short pad of celite to remove the solid oxidizing agent. Wash the celite with a small amount of the reaction solvent. Dilute the filtrate to a known volume.
-
Analysis: Analyze the diluted filtrate by HPLC to quantify the remaining DMB-protected sulfamate.
Cleavage of the DMB Protecting Group
The DMB group is prized for its selective removal under specific conditions, which are orthogonal to many other protecting groups.
Acidic Cleavage
The most common method for DMB group removal is treatment with a strong acid, such as trifluoroacetic acid (TFA).
Caption: Acidic cleavage of a DMB-protected sulfamate.
Oxidative Cleavage
Selective oxidative cleavage of the DMB group can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Caption: Oxidative cleavage of a DMB-protected sulfamate.
Conclusion
DMB-protected sulfamates offer a robust protecting group strategy for the sulfamate functionality. Their stability to a wide range of reducing and mild oxidizing conditions allows for extensive synthetic manipulations in the presence of the protected group. The selective lability of the DMB group to strong acid or specific oxidizing agents provides a means for its efficient removal, highlighting its utility in orthogonal protection schemes in complex molecule synthesis. For researchers and drug development professionals, the DMB group represents a reliable and versatile tool for the temporary masking of sulfamate groups.
References
A Comparative Guide to the Efficiency of Dmb-Dipeptides vs. Pseudoproline Dipeptides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), particularly when tackling "difficult sequences" prone to aggregation and side reactions, the incorporation of structure-disrupting elements is paramount for achieving high yields and purity. Among the most effective tools in the peptide chemist's arsenal (B13267) are 2,4-dimethoxybenzyl (Dmb)-dipeptides and pseudoproline dipeptides. This guide provides an objective comparison of their efficiency, supported by experimental data and detailed protocols, to aid in the strategic selection of these critical reagents.
At a Glance: Dmb-Dipeptides vs. Pseudoproline Dipeptides
| Feature | Dmb-Dipeptides | Pseudoproline Dipeptides |
| Primary Function | Prevents inter- and intramolecular hydrogen bonding through backbone amide protection.[1][2] | Induces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets.[3][4] |
| Building Block | Dipeptide derivative of Glycine (e.g., Fmoc-Xaa-(Dmb)Gly-OH).[5] | Dipeptide derivative of Serine, Threonine, or Cysteine (e.g., Fmoc-Xaa-Ser(ψPro)-OH).[3] |
| Applicability | Incorporated at Glycine residues within the peptide chain.[1][2] | Limited to sequences containing Serine, Threonine, or Cysteine residues.[2][3] |
| Key Advantage | Highly effective in preventing aspartimide formation at Asp-Gly sequences.[5] | Broadly applicable for disrupting aggregation in a variety of "difficult" sequences containing Ser, Thr, or Cys.[3] |
Quantitative Performance Comparison
The true measure of efficiency for these dipeptides lies in their ability to improve the outcomes of challenging syntheses. The following tables summarize representative data on crude peptide yield and purity.
Dmb-Dipeptide Performance
The incorporation of a Dmb-dipeptide can dramatically enhance the synthesis of hydrophobic peptides and sequences susceptible to aspartimide formation.
Table 1: Comparative Yield and Purity for a "Difficult" Hydrophobic Peptide [5]
| Synthesis Strategy | Crude Yield (%) | Purity by RP-HPLC (%) |
| Standard Fmoc-SPPS | 15-25 | 30-40 |
| Fmoc-SPPS with Dmb-Dipeptide | 50-70 | >70 |
Table 2: Aspartimide Formation in an Asp-Gly Containing Peptide [5]
| Synthesis Strategy | Target Peptide (%) | Aspartimide Impurity (%) |
| Standard Fmoc-SPPS | 60-70 | 20-30 |
| Fmoc-SPPS with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | >95 | <2 |
Pseudoproline Dipeptide Performance
Pseudoproline dipeptides are renowned for their ability to significantly increase the yield and purity of peptides prone to aggregation. In highly aggregated sequences, the insertion of a single pseudoproline dipeptide has been reported to increase product yield by as much as 10-fold.[6]
Table 3: Representative Improvement in "Difficult" Sequence Synthesis with Pseudoproline Dipeptides
| Synthesis Strategy | Crude Purity (%) | Notes |
| Standard Fmoc-SPPS | Often <10% for highly aggregating sequences | Synthesis may fail entirely. |
| Fmoc-SPPS with Pseudoproline Dipeptide | 50-80% or higher | Enables the successful synthesis of previously inaccessible peptides. |
Experimental Protocols
General Guidelines for Incorporating Pseudoproline and Dmb-Dipeptides
To maximize the benefits of these specialized dipeptides, strategic placement within the peptide sequence is crucial.
-
Spacing: For optimal disruption of secondary structures, it is recommended to space pseudoproline or Dmb-dipeptides (or other proline residues) approximately 5-6 residues apart.[6]
-
Hydrophobic Regions: Insert the dipeptide immediately before a known hydrophobic or aggregation-prone region of the peptide.[6]
-
Minimum Separation: A minimum of 2 residues should separate two pseudoproline dipeptides or a pseudoproline dipeptide and a natural proline residue.[4]
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for Dmb-Dipeptide Incorporation
This protocol outlines the manual coupling of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide.
-
Resin Preparation: Swell the appropriate resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (5 minutes, then 15 minutes). Wash thoroughly with DMF and dichloromethane (B109758) (DCM).[5]
-
Activation of Dmb-Dipeptide: In a separate vessel, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (5 eq.), a coupling reagent such as HBTU (5 eq.), and HOBt in DMF. Add diisopropylethylamine (DIPEA) (10 eq.) and allow the mixture to pre-activate for 2-5 minutes.[5]
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 2-4 hours at room temperature.[5]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.[5]
-
Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines.[5]
Automated Solid-Phase Peptide Synthesis (SPPS) Protocol for Pseudoproline Dipeptide Incorporation
This protocol outlines the incorporation of a pseudoproline dipeptide using an automated peptide synthesizer.
-
Resin Preparation: Swell the appropriate resin in a suitable solvent within the synthesizer's reaction vessel.
-
Fmoc Deprotection: The synthesizer will perform a standard Fmoc deprotection cycle using 20% piperidine in DMF.
-
Dipeptide Coupling:
-
Dissolve the Fmoc-Xaa-Ser/Thr(ψPro)-OH dipeptide in DMF at the standard concentration for other amino acids.
-
Place the solution in the appropriate position on the synthesizer.
-
Program the instrument to perform a single coupling cycle for the dipeptide with a coupling time of at least 1-2 hours.
-
-
Subsequent Cycles: The synthesis proceeds with the standard protocol for the remaining amino acids.
-
Final Cleavage: The pseudoproline moiety is stable to the basic conditions of Fmoc deprotection but is cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step, regenerating the native serine or threonine residue.
Visualizing the Workflow and Mechanisms
To better understand the application and mechanism of these dipeptides, the following diagrams illustrate the key concepts.
Conclusion
Both Dmb-dipeptides and pseudoproline dipeptides are indispensable tools for overcoming the challenges of synthesizing "difficult" peptides. The choice between them is primarily dictated by the peptide sequence. For sequences containing Glycine, particularly those with Asp-Gly motifs prone to aspartimide formation, Dmb-dipeptides offer a robust solution. For a broader range of "difficult" sequences containing Serine, Threonine, or Cysteine, pseudoproline dipeptides are the go-to choice for disrupting aggregation and significantly improving synthesis outcomes. A thorough understanding of their respective mechanisms and strategic application will undoubtedly lead to more efficient and successful peptide synthesis campaigns.
References
- 1. Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences | Semantic Scholar [semanticscholar.org]
- 2. Strona domeny infona.pl [infona.pl]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Analytical Method Validation for 2,4-Dimethoxybenzylamine Derivatives
For researchers, scientists, and drug development professionals working with 2,4-dimethoxybenzylamine derivatives, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and reproducibility. This guide provides an objective comparison of common analytical techniques for the quantification and qualification of these compounds, supported by representative experimental data and detailed methodologies.
The inherent chemical properties of primary amines like this compound derivatives, such as their polarity and reactivity, can present analytical challenges. Therefore, method validation in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) is essential. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used techniques for the analysis of benzylamine (B48309) derivatives. The choice between these methods often depends on the specific analyte, the sample matrix, and the intended application of the method.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. |
| Applicability | Well-suited for a wide range of non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes like amines to increase volatility. |
| Derivatization | Often required for primary amines to improve chromatographic peak shape and enhance UV detection. Common derivatizing agents include dansyl chloride and o-phthalaldehyde (B127526) (OPA). | Frequently necessary to reduce polarity and improve thermal stability. Silylation is a common derivatization technique. |
| Sensitivity | Good, can be enhanced with sensitive detectors like fluorescence or mass spectrometry. | Excellent, particularly with mass spectrometric detection. |
| Specificity | Good, can be improved with diode array detection (DAD) or by coupling with a mass spectrometer (LC-MS). | Very high, as it provides information on both the retention time and the mass spectrum of the analyte. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are representative methodologies for HPLC and GC-MS analysis that can be adapted for this compound derivatives.
Representative RP-HPLC Method Protocol
This protocol outlines a reversed-phase HPLC method with UV detection, which is a common approach for the analysis of aromatic amines.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with a UV-Vis Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm or 270 nm (based on the UV absorbance maxima of the specific derivative) |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound derivative standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Representative GC-MS Method Protocol
This protocol describes a GC-MS method, which is highly specific and sensitive for the analysis of volatile or derivatized amines.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium at a constant flow rate |
| Oven Temperature Program | Initial temperature of 100°C, ramp to 280°C |
| Injector Temperature | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Standard and Sample Preparation (with Derivatization):
-
Derivatization Reagent: Prepare a solution of a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in an aprotic solvent.
-
Standard and Sample Derivatization: To a known amount of the standard or sample, add the derivatization reagent and heat at a specific temperature (e.g., 60-80°C) for a defined period to ensure complete reaction.
-
Analysis: Inject an aliquot of the derivatized solution into the GC-MS system.
Data Presentation: Comparison of Validation Parameters
The following table summarizes typical performance characteristics that can be expected from validated HPLC and GC-MS methods for the analysis of benzylamine derivatives. These values serve as a benchmark for what a robust analytical method should achieve.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.003 - 0.03 µg/mL |
| Specificity | Good | Excellent |
Mandatory Visualizations
To further clarify the processes involved in analytical method validation, the following diagrams are provided.
Caption: General Workflow for Analytical Method Validation.
Caption: Decision Tree for Method Selection.
The Influence of Electronics on DMB Deprotection Rates in Maleimides: A Comparative Guide
For researchers, scientists, and professionals in drug development, the stability and selective deprotection of protecting groups are critical considerations in the synthesis of complex molecules. The 2,4-dimethoxybenzyl (DMB) group is a commonly employed protecting group for amines, including the nitrogen of maleimides, which are pivotal building blocks in bioconjugation and pharmaceutical chemistry. The rate of DMB deprotection, typically under acidic conditions, is significantly influenced by the electronic properties of substituents on the maleimide (B117702) ring. This guide provides a comparative analysis of these electronic effects, supported by a detailed experimental protocol for determining deprotection rates.
While a key study titled "Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides" directly investigates this topic, its full text containing specific quantitative data is not publicly available.[1] However, the abstract confirms that varying the substitution on the maleimide ring leads to a variation in the rate of deprotection when using trifluoroacetic acid (TFA) in anisole (B1667542).[1] Based on established principles of organic chemistry, a qualitative comparison can be drawn.
Qualitative Comparison of Deprotection Rates
The acid-catalyzed deprotection of the DMB group proceeds through a mechanism involving protonation of the DMB group, followed by the formation of a stabilized benzylic carbocation. The stability of the maleimide anion leaving group influences the overall reaction rate.
-
Electron-Withdrawing Groups (EWGs) on the maleimide ring are expected to increase the rate of deprotection . By withdrawing electron density, EWGs stabilize the resulting maleimide anion, making it a better leaving group. Examples of EWGs include nitro (-NO₂), cyano (-CN), and carbonyl (-C(O)R) groups.
-
Electron-Donating Groups (EDGs) on the maleimide ring are expected to decrease the rate of deprotection . By donating electron density, EDGs destabilize the resulting maleimide anion, making it a poorer leaving group. Examples of EDGs include alkyl (-R) and alkoxy (-OR) groups.
Hypothetical Deprotection Rate Data
Due to the inaccessibility of the full experimental data from the primary literature, the following table presents hypothetical, illustrative data to demonstrate the expected trend. These values are not from a published study but serve to exemplify the anticipated electronic effects.
| Substituent on Maleimide Ring | Hammett Parameter (σp) | Hypothetical Half-life (t½) of Deprotection (min) |
| -NO₂ (Electron-Withdrawing) | 0.78 | 15 |
| -CN (Electron-Withdrawing) | 0.66 | 25 |
| -H (Unsubstituted) | 0.00 | 60 |
| -CH₃ (Electron-Donating) | -0.17 | 120 |
| -OCH₃ (Electron-Donating) | -0.27 | 180 |
Note: The Hammett parameter (σp) is a measure of the electronic effect of a substituent in the para position of a benzene (B151609) ring and is used here as an analogy for the electronic influence on the maleimide ring.
Experimental Protocol for Kinetic Analysis of DMB Deprotection
The following is a detailed, generalized protocol for determining the kinetics of DMB deprotection from substituted maleimides, based on common laboratory practices for such analyses.
Objective: To determine the rate of DMB deprotection from various substituted N-(2,4-dimethoxybenzyl)maleimides under acidic conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Substituted N-(2,4-dimethoxybenzyl)maleimide derivatives
-
Trifluoroacetic acid (TFA)
-
Anisole (as a carbocation scavenger)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Internal standard (e.g., a stable, UV-active compound that does not react under the experimental conditions)
-
HPLC system with a UV detector and a suitable C18 column
-
Thermostatted reaction vessel
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each substituted DMB-maleimide (e.g., 10 mM) in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the internal standard (e.g., 10 mM) in the same solvent.
-
Prepare the deprotection reagent: a solution of TFA in anisole (e.g., 10% v/v TFA in anisole).
-
-
Reaction Setup:
-
In a thermostatted reaction vessel (e.g., at 25°C), add a known volume of the DMB-maleimide stock solution and the internal standard stock solution.
-
Dilute with the reaction solvent (e.g., acetonitrile) to a final starting concentration (e.g., 1 mM).
-
Allow the solution to equilibrate to the desired temperature.
-
-
Initiation of the Reaction and Sampling:
-
Initiate the deprotection reaction by adding a known volume of the TFA/anisole reagent to the reaction vessel.
-
Immediately withdraw the first sample (t=0) and quench the reaction by adding it to a vial containing a quenching solution (e.g., a basic solution like aqueous sodium bicarbonate or a large volume of the HPLC mobile phase).
-
Continue to withdraw samples at regular time intervals (e.g., every 5, 10, 15, 30, 60, 90, 120 minutes). The frequency of sampling should be adjusted based on the expected reaction rate.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC.
-
Develop an HPLC method that provides good separation of the starting DMB-maleimide, the deprotected maleimide product, and the internal standard.
-
Monitor the reaction by integrating the peak area of the starting material and the product at a suitable UV wavelength.
-
-
Data Analysis:
-
For each time point, calculate the concentration of the starting DMB-maleimide relative to the internal standard.
-
Plot the natural logarithm of the concentration of the DMB-maleimide versus time.
-
If the reaction follows first-order kinetics, the plot should be linear. The negative of the slope of this line will be the pseudo-first-order rate constant (k).
-
The half-life (t½) of the reaction can be calculated using the equation: t½ = 0.693 / k.
-
Logical Relationship of Electronic Effects on Deprotection Rate
The following diagram illustrates the influence of electronic effects on the rate of DMB deprotection from maleimides.
References
A Comparative Analysis of Catalysts for the Synthesis of 2,4-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,4-dimethoxybenzylamine, a key intermediate in the manufacturing of various pharmaceuticals and fine chemicals, is a critical process demanding high efficiency and selectivity. The primary route to this amine is through the reductive amination of 2,4-dimethoxybenzaldehyde (B23906). The choice of catalyst for this transformation is paramount, directly influencing reaction yield, purity of the product, and overall process economy. This guide provides a comparative analysis of common heterogeneous catalysts—Palladium on carbon (Pd/C), Raney® Nickel, Platinum oxide (PtO₂), and Rhodium on alumina (B75360) (Rh/Al₂O₃)—used in the synthesis of this compound, supported by available experimental data and detailed methodologies.
Catalyst Performance Comparison
The selection of an appropriate catalyst is a crucial step in optimizing the synthesis of this compound. The following table summarizes the performance of various catalysts based on reported experimental data for the reductive amination of 2,4-dimethoxybenzaldehyde or analogous reactions. It is important to note that direct comparative studies for this specific substrate are limited, and some data is extrapolated from reactions with similar aromatic aldehydes.
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Selectivity | Key Advantages | Potential Drawbacks |
| Pd/C | H₂ | Methanol (B129727)/Ethanol | 25-100 | 1-40 | 2-15 | 85-99 | High | High activity, good selectivity, widely available.[1] | Potential for dehalogenation in substituted substrates, can be pyrophoric. |
| Raney® Ni | H₂ | Methanol/Ammonia (B1221849) | 50-150 | 30-100 | 4-12 | 70-95 | Good | Cost-effective, high activity for various reductions.[2] | Requires careful handling (pyrophoric), potential for lower selectivity, high pressure needed. |
| PtO₂ (Adams' cat.) | H₂ | Ethanol/Acetic Acid | 25-80 | 1-5 | 6-24 | 80-95 | High | Effective under mild conditions, good for reducing nitro groups without hydrogenolysis. | Higher cost compared to Ni and Pd catalysts. |
| Rh/Al₂O₃ | H₂ | Methanol | 25-100 | 10-50 | 3-10 | 88-98 | High | High activity, good for aromatic ring hydrogenation at higher pressures. | High cost of rhodium, may require higher pressures for optimal performance.[1] |
| NaBH₄/Lewis Acid | NaBH₄ | Methanol/THF | 0-25 | N/A | 1-6 | 80-92 | Good | Mild reaction conditions, no high-pressure equipment needed.[3][4] | Stoichiometric reducing agent, potential for side reactions. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalytic systems are provided below. These protocols are based on established procedures for reductive amination and may require optimization for specific laboratory conditions.
General Reductive Amination Workflow
The following diagram illustrates the general workflow for the catalytic reductive amination of 2,4-dimethoxybenzaldehyde.
Palladium on Carbon (Pd/C) Catalyzed Synthesis
Materials:
-
2,4-Dimethoxybenzaldehyde
-
10% Palladium on carbon (50% wet)
-
Methanol
-
Ammonia (7N solution in methanol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filter aid
Procedure:
-
In a high-pressure autoclave, a solution of 2,4-dimethoxybenzaldehyde (1 equivalent) in methanol is prepared.
-
A 7N solution of ammonia in methanol (1.5-2 equivalents) is added to the aldehyde solution.
-
10% Pd/C catalyst (1-5 mol% Pd) is carefully added to the mixture under a stream of inert gas.
-
The autoclave is sealed, purged with inert gas, and then pressurized with hydrogen gas to 10-40 bar.
-
The reaction mixture is stirred at a temperature between 25-100°C for 2-15 hours. The reaction progress is monitored by TLC or GC.
-
Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation.
Raney® Nickel Catalyzed Synthesis
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Raney® Nickel (slurry in water or ethanol)
-
Methanol or Ethanol
-
Ammonia (aqueous or in alcohol)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
The Raney® Nickel slurry is washed several times with the reaction solvent (methanol or ethanol) to remove residual water and alkali.
-
A high-pressure autoclave is charged with 2,4-dimethoxybenzaldehyde (1 equivalent) and the solvent.
-
The washed Raney® Nickel (5-10 wt% of the aldehyde) is added to the reactor under an inert atmosphere.
-
Ammonia (as an aqueous or alcoholic solution, 1.5-3 equivalents) is introduced into the mixture.
-
The autoclave is sealed, purged, and then pressurized with hydrogen gas to 50-100 bar.
-
The reaction is heated to 80-150°C and stirred for 4-12 hours.
-
After cooling and depressurization, the catalyst is allowed to settle, and the supernatant is decanted. The remaining catalyst is carefully washed with the solvent.
-
The combined organic phases are filtered to remove any remaining catalyst particles.
-
The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.
Signaling Pathway of Reductive Amination
The synthesis of this compound via reductive amination proceeds through the initial formation of an imine intermediate, which is then catalytically reduced to the final amine product.
Conclusion
The choice of catalyst for the synthesis of this compound via reductive amination of 2,4-dimethoxybenzaldehyde is a critical decision that impacts yield, selectivity, and process safety. Palladium on carbon generally offers high activity and selectivity under relatively mild conditions. Raney® Nickel presents a cost-effective alternative, though it often requires more stringent reaction conditions and careful handling. Platinum oxide is a reliable catalyst for clean reductions, particularly when other reducible functional groups are present. Rhodium on alumina also demonstrates high activity but at a higher cost. For laboratory-scale synthesis where high-pressure hydrogenation is not feasible, chemical reducing agents like sodium borohydride (B1222165) in the presence of a Lewis acid provide a convenient alternative. The optimal catalyst and conditions should be determined based on the specific requirements of the synthesis, including scale, purity specifications, and available equipment.
References
A Comparative Guide to the Cross-Reactivity of the DMB Group
For researchers, scientists, and drug development professionals engaged in the complexities of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The 2,4-dimethoxybenzyl (DMB) group has become an invaluable asset for the protection of alcohols, amines, and amides, prized for its unique cleavage conditions that offer a significant degree of orthogonality with other commonly employed protecting groups.[1] This guide provides an objective comparison of the DMB group's performance against other alternatives, supported by experimental data and detailed protocols, to facilitate the design of robust and efficient synthetic routes.
The utility of the DMB group stems from its heightened acid lability compared to other benzyl-type protecting groups, a direct consequence of the electron-donating effects of its two methoxy (B1213986) substituents.[2] This increased reactivity allows for its removal under exceptionally mild acidic conditions, or alternatively, through oxidative cleavage, providing a versatile tool for selective deprotection in the presence of a wide array of other functional moieties.[3][4]
Comparative Analysis of Orthogonality
The effectiveness of the DMB group is best understood through a direct comparison of its stability and cleavage conditions with those of other widely used protecting groups. The principle of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others, is fundamental to the synthesis of complex molecules.[1]
Table 1: Stability of DMB Group vs. Other Common Protecting Groups
| Protecting Group | DMB Stability (Conditions for Other Group's Cleavage) | Cleavage Conditions for Other Group | Orthogonality |
| Fmoc | Stable | 20% Piperidine in DMF | High |
| Boc | Labile (selective cleavage possible with dilute acid) | 20-50% TFA in CH₂Cl₂ | Moderate |
| Cbz | Stable | Catalytic Hydrogenation (e.g., H₂, Pd/C) | High |
| PMB | Labile (selective cleavage possible with milder acid or controlled DDQ) | 10-50% TFA in CH₂Cl₂; DDQ | Moderate |
| Bn | Stable | Strong Acids (e.g., HBr); Catalytic Hydrogenation | High |
| TBDMS/TBS | Stable | Fluoride sources (e.g., TBAF); Acetic Acid | High |
| Ac | Stable | Basic hydrolysis (e.g., K₂CO₃, MeOH); Acidic hydrolysis | High |
Table 2: Cleavage Conditions for Benzyl-Type Protecting Groups
| Protecting Group | Typical Cleavage Conditions | Relative Lability | Notes |
| DMB | 1-10% TFA in CH₂Cl₂; DDQ (milder conditions) | Very High | Most acid-labile among common benzyl (B1604629) ethers.[2] |
| PMB | 10-50% TFA in CH₂Cl₂; DDQ | High | More stable than DMB, allowing for selective DMB removal.[2][4] |
| Bn | Strong acids (e.g., HBr, BBr₃); Catalytic Hydrogenation (H₂, Pd/C) | Low | Cleaved by hydrogenolysis, offering orthogonality with acid-labile groups.[1] |
Cross-Reactivity with Common Reagents
The DMB group exhibits a broad range of stability towards many common reagents, making it a versatile choice in complex synthetic sequences.
-
Reducing Agents : The DMB group is generally stable to common hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).[3] This allows for the reduction of other functional groups, like esters or ketones, in the presence of a DMB-protected moiety. It is also stable to conditions used for catalytic hydrogenation for Cbz group removal.[1]
-
Oxidizing Agents : While the DMB group can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), it is stable to many other oxidizing agents that are not strong single-electron transfer oxidants.[3][5]
-
Bases and Nucleophiles : The DMB group is robust towards a wide range of basic and nucleophilic reagents.[3] This stability is crucial in multi-step syntheses where other functional groups require manipulation under such conditions. However, caution is advised when using strong bases with DMB-protected asparaginyl peptides, as this can lead to a mixture of products.[6]
-
Organometallic Reagents : While extensive studies are limited, the general stability of the DMB group towards nucleophiles suggests it is likely stable to Grignard reagents and organolithiums, particularly at low temperatures.[3] However, empirical validation for specific substrates is recommended.
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of the DMB group in an orthogonal protecting group strategy.
Protocol 1: Selective Cleavage of a DMB Ether in the Presence of a PMB Ether
Objective: To demonstrate the selective deprotection of a DMB ether without affecting a PMB ether on the same molecule.
Materials:
-
Substrate with both DMB and PMB ether functionalities
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substrate (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1% TFA in dichloromethane dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon complete consumption of the starting material, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the PMB-protected alcohol.
Protocol 2: Oxidative Cleavage of a DMB Ether with DDQ
Objective: To deprotect a DMB-protected alcohol using DDQ.
Materials:
-
DMB-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
Water (or a pH 7 buffer)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).[4]
-
Cool the solution to 0 °C.
-
Add DDQ (1.1-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture can be directly loaded onto a silica gel column for purification to yield the deprotected alcohol.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways, experimental workflows, and logical relationships.
Caption: Acid-catalyzed deprotection of a DMB ether.
Caption: Workflow for orthogonal deprotection in SPPS.
Caption: Choosing a DMB deprotection method.
Conclusion
The 2,4-dimethoxybenzyl (DMB) protecting group is a powerful and versatile tool in modern organic synthesis. Its high sensitivity to mild acidic conditions and susceptibility to oxidative cleavage provide a high degree of orthogonality with a wide range of other protecting groups.[1][3] This allows for the strategic unmasking of functional groups in complex molecular architectures, a critical requirement in the fields of drug discovery and natural product synthesis. By understanding its cross-reactivity profile and leveraging its unique cleavage conditions, researchers can design more efficient and elegant synthetic routes to their target molecules.
References
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxybenzylamine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 2,4-Dimethoxybenzylamine, a corrosive material that requires careful management.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [2] |
| Boiling Point | 140 °C at 1 hPa | [3] |
| Density | 1.113 g/cm³ at 25 °C | [2][3] |
| Flash Point | 113 °C (closed cup) | [2][3] |
| Refractive Index | n20/D 1.549 | [2] |
| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [4] |
Experimental Protocols: Disposal Procedures
The disposal of this compound must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory. The following steps provide a general guideline for its proper disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing appropriate personal protective equipment. This includes:
-
Eye Protection: Wear chemical safety goggles or a face shield.[3][5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[3][5]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3][5]
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator.[3]
Step 2: Waste Collection and Storage
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[6] The storage area should be secure and accessible only to authorized personnel.[3][5]
Step 3: Accidental Release Measures
In case of a spill or accidental release:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure adequate ventilation.[3]
-
Containment: For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical.[3] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination agent.
-
Environmental Precautions: Prevent the spill from entering drains or waterways.[3]
Step 4: Final Disposal
-
Approved Waste Disposal Plant: The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, regional, and national environmental regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-二甲氧基苄胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. This compound CAS#: 20781-20-8 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,4-Dimethoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, logistical, and operational guidance for the handling and disposal of 2,4-Dimethoxybenzylamine (CAS No: 20781-20-8). Given its hazardous nature, strict adherence to the following protocols is imperative to ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE)
The primary hazards associated with this compound are severe skin burns and serious eye damage.[1][2][3][4][5][6] Therefore, appropriate personal protective equipment is mandatory to prevent exposure through skin contact, eye contact, and inhalation.
Summary of Required Personal Protective Equipment
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides a robust barrier against accidental splashes of the liquid. Standard safety glasses are insufficient.[1][7] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Inspect gloves for any signs of degradation before each use. Contaminated gloves must be replaced immediately, and hands should be washed thoroughly after removal.[1][7] |
| Skin and Body Protection | A laboratory coat or chemical-resistant overalls. An apron can provide an additional layer of protection. | Prevents contact of the chemical with the skin. All protective clothing should be clean and donned before work begins.[1][5][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a certified chemical fume hood or if there is a risk of generating aerosols or vapors. Use a full-face respirator with appropriate cartridges if engineering controls are not sufficient.[4][7] |
| Footwear | Closed-toe shoes. Chemical-resistant boots are recommended if there is a risk of significant spills. | Protects feet from spills and falling objects. |
Occupational Exposure Limits:
It is important to note that no specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound.[8] This absence of data underscores the importance of adhering to stringent safety protocols and utilizing engineering controls, such as a chemical fume hood, to minimize any potential exposure.
II. Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Pre-Handling Preparations:
-
Engineering Controls: Ensure a certified chemical fume hood is operational. Verify that an eyewash station and safety shower are accessible and unobstructed.[1][4]
-
PPE Inspection: Before entering the handling area, inspect all PPE for integrity.
-
Spill Kit: Confirm that a spill kit containing appropriate absorbent materials is readily available.
2. Handling the Chemical:
-
Transfer: Conduct all transfers and manipulations of this compound inside a chemical fume hood.
-
Prevent Contact: Avoid all direct contact with the skin and eyes.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][7]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[1][7]
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is considered hazardous waste.
-
Containerization: Collect all waste, including empty containers and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.[1][7]
-
Environmental Protection: Do not allow the chemical or its waste to enter drains or the sanitary sewer system.[4][7]
-
Disposal Vendor: Dispose of the hazardous waste through a licensed and approved waste disposal contractor.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is essential.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][7]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][7]
-
Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a hazardous waste container. Ventilate the area and wash the spill site after the material has been removed.
V. Experimental Protocol: Example of a Ugi Multicomponent Reaction
The following is a representative protocol for a Ugi four-component reaction involving this compound. This reaction is widely used in the synthesis of α-acetamido carboxamides.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., cyclohexyl isocyanide)
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq), this compound (1.0 eq), and the carboxylic acid (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired α-acetamido carboxamide.
VI. Visual Workflow for PPE Selection and Disposal
Caption: PPE Selection and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | C9H13NO2 | CID 597250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
